molecular formula C12H26 B1670047 2,3-Dimethyldecane CAS No. 17312-44-6

2,3-Dimethyldecane

Cat. No.: B1670047
CAS No.: 17312-44-6
M. Wt: 170.33 g/mol
InChI Key: ZCTGYLNFWOQVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decane,2,3-dimethyl-

Properties

IUPAC Name

2,3-dimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTGYLNFWOQVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864767
Record name 2,3-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-44-6
Record name Decane,2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dimethyldecane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyldecane

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This structure results in a non-polar molecule with physical and chemical properties characteristic of other long-chain alkanes. Understanding these properties is crucial for its application in various fields, including its potential use as a solvent, a component in fuel mixtures, or as a reference standard in analytical chemistry.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Chemical and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular structure, particularly the branching which affects intermolecular van der Waals forces.

PropertyValueUnitSource(s)
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][4]
CAS Number 17312-44-6[1][2][4]
Boiling Point ~208°C[3]
Density ~0.7g/cm³[3]
Enthalpy of Vaporization (ΔvapH°) 384kJ/mol[5]
Standard Gibbs Free Energy of Formation (ΔfG°) 45.28kJ/mol[4]
Octanol/Water Partition Coefficient (logPoct/wat) 6.1[1]
Kovats Retention Index (Standard non-polar) 1155, 1158[1][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.[7]

Materials:

  • This compound sample (~0.5 mL)

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (Durham tube)

  • Rubber band

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[7]

  • Place a capillary tube, with its sealed end up, into the this compound sample in the test tube.[7]

  • Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

  • Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air trapped inside.

  • Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube.[8] Record this temperature.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Vibrating Tube Densitometer)

The density of a liquid is its mass per unit volume. A vibrating tube densitometer provides a precise and accurate method for its determination.[9]

Materials:

  • This compound sample

  • Vibrating tube densitometer

  • Syringe for sample injection

  • Deionized water and a suitable solvent (e.g., ethanol) for cleaning

  • Constant temperature bath

Procedure:

  • Calibrate the densitometer using deionized water and air at a known temperature, typically 20 °C or 25 °C.

  • Set the constant temperature bath to the desired measurement temperature and allow the densitometer's measuring cell to equilibrate.

  • Clean the measuring cell with a suitable solvent (e.g., ethanol) and dry it completely with a stream of air.

  • Inject the this compound sample into the measuring cell using a syringe, ensuring there are no air bubbles.

  • Allow the sample to reach thermal equilibrium within the cell.

  • The instrument will measure the oscillation period of the vibrating tube containing the sample and convert it to a density value.

  • Record the density reading to the desired number of significant figures.

  • Clean the cell thoroughly after the measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a pure substance and can be used for identification and purity assessment.[10]

Materials:

Procedure:

  • Turn on the light source of the Abbe refractometer.

  • Connect the refractometer to a constant temperature water bath set to a specific temperature, commonly 20 °C. Allow the prisms to reach thermal equilibrium.

  • Clean the surfaces of the upper and lower prisms with a soft lens tissue and a few drops of ethanol or acetone. Allow the prisms to dry completely.

  • Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.[11]

  • Close the prisms gently to spread the liquid into a thin film.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Adjust the chromaticity screw to eliminate any color fringe at the boundary between the light and dark fields, resulting in a sharp, single line.[11]

  • Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.[11]

  • Press the switch to display the refractive index reading and record the value to four decimal places.[11]

  • Note the temperature at which the measurement was taken (e.g., nD20, where D refers to the sodium D-line at 589 nm).[11]

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_property_determination Property Determination cluster_data_analysis Data Analysis and Reporting sample This compound Sample purification Purification (if necessary) sample->purification boiling_point Boiling Point Measurement purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index data_collection Data Collection boiling_point->data_collection density->data_collection refractive_index->data_collection comparison Comparison with Literature Values data_collection->comparison report Technical Report Generation comparison->report

Caption: Experimental workflow for the determination of physical properties of this compound.

structural_isomerism_properties cluster_isomers Structural Isomers of Dimethyldecane cluster_properties Influenced Physical Properties 2_2_dimethyldecane 2,2-Dimethyldecane More Compact Lower Boiling Point surface_area Molecular Surface Area 2_2_dimethyldecane->surface_area decreases 2_3_dimethyldecane This compound Less Compact Higher Boiling Point 2_3_dimethyldecane->surface_area increases boiling_point Boiling Point van_der_waals Van der Waals Forces van_der_waals->boiling_point determines surface_area->van_der_waals affects strength of

Caption: Relationship between molecular structure and boiling point for isomers of dimethyldecane.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12] Precautionary measures against static discharge should be taken by grounding and bonding containers and equipment.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

  • Ingestion: Do NOT induce vomiting. May be fatal if swallowed and enters airways. Seek immediate medical attention.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data, coupled with the experimental protocols, offer a practical resource for researchers and scientists. The logical diagrams further elucidate the workflow for property determination and the structure-property relationships. Proper safety precautions are paramount when handling this flammable compound. The information presented herein serves as a foundational reference for the use of this compound in scientific research and development.

References

physical properties of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the core , targeted towards researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for their determination, and includes a logical workflow visualization.

Core Physical Properties

This compound is a branched alkane with the chemical formula C12H26.[1][2][3][4][5][6] Its physical characteristics are crucial for a variety of scientific and industrial applications.

Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsSource(s)
Molecular Weight170.33 g/mol [1]
Boiling Point206°C[7]
Melting Point-50.8 (estimate)°C[7]
Density0.7521g/cm³[7]
Refractive Index1.4222[7]

Experimental Protocols

The determination of the involves several standard experimental procedures. The following sections detail the methodologies for key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[8]

Methodology:

  • A small sample of this compound (less than 0.5 mL) is placed into a small test tube, often referred to as a Durham tube.[8]

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[8]

  • This assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

  • The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[8]

  • The Thiele tube is gently heated, and the temperature is monitored.[8]

  • As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.[8]

  • The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

The density of a liquid is its mass per unit volume. A precise method for determining the density of liquids like alkanes is through the use of a vibrating tube densimeter.[9][10]

Methodology:

  • The vibrating tube densimeter is first calibrated using substances of known density, often air and pure water.

  • A small, precise volume of the this compound sample is introduced into the U-shaped vibrating tube within the instrument.

  • The tube is then electronically excited to vibrate at its natural frequency.

  • The instrument measures the period of oscillation of the tube. This period is directly related to the mass of the liquid inside the tube, and therefore its density.

  • The temperature of the sample is carefully controlled during the measurement, as density is temperature-dependent.[9]

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is a characteristic property of a pure liquid and can be used for identification and purity assessment.[11] The Abbe refractometer is a widely used instrument for this purpose.[12]

Methodology:

  • The prisms of the Abbe refractometer are cleaned and a few drops of the this compound sample are placed on the lower prism.[12]

  • The two prisms are then closed to create a thin layer of the liquid.[12]

  • A light source, typically a sodium D line with a wavelength of 589 nm, is directed through the sample.[11]

  • The user looks through the eyepiece and adjusts the instrument until a distinct light-dark boundary is visible.[12]

  • The refractometer is adjusted to bring this boundary line into the center of the crosshairs in the eyepiece.[12]

  • The refractive index is then read directly from the instrument's calibrated scale.[12]

  • The temperature is noted, as the refractive index is temperature-dependent, and a correction can be applied if the measurement is not performed at the standard temperature of 20°C.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key .

G cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint Density Density (Vibrating Tube Densitometer) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Data Compile and Analyze Data BoilingPoint->Data Density->Data RefractiveIndex->Data Report Report Data->Report Technical Guide

Caption: Workflow for determining the .

References

An In-depth Technical Guide to 2,3-Dimethyldecane (CAS Number: 17312-44-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyldecane (CAS No. 17312-44-6), a branched-chain alkane. This document collates available physicochemical data, safety information, and analytical methodologies. Notably, there is a significant lack of in-depth research into the specific biological activity and pharmacological profile of this isomer. This guide, therefore, also presents generalized experimental workflows for the synthesis, analysis, and potential biological screening of this compound to facilitate future research endeavors in this area.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1] Its structure consists of a ten-carbon decane (B31447) backbone with two methyl groups attached to the second and third carbon atoms.[1] It is a colorless liquid that is insoluble in water but soluble in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17312-44-6[2][3][4][5]
Molecular Formula C₁₂H₂₆[1][6][]
Molecular Weight 170.33 g/mol [2][3][4][5][6]
Boiling Point 208 °C at 760 mmHg[8]
Density 0.749 g/cm³[]
Flash Point 139.2 °C
Melting Point -Not available
InChI Key ZCTGYLNFWOQVHV-UHFFFAOYSA-N[2][3][4][5][]
SMILES CCCCCCCC(C)C(C)C[2][]

Spectral and Analytical Data

The structural elucidation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Table 2: Key Analytical Data for this compound

Analytical TechniqueKey ObservationsReference
¹H NMR Signals typically in the 0.7-1.5 ppm range. Complex multiplets due to overlapping signals of methyl, methylene, and methine protons.[9][10]
¹³C NMR Distinct signals for methyl, methylene, and methine carbons. Branching points (C2 and C3) will show characteristic shifts.[11]
Mass Spectrometry (EI) Molecular ion peak (m/z 170) may be of low abundance or absent. Fragmentation is dominated by cleavage at the branching points (C2-C3 bond) to form stable secondary carbocations.[1][12][13][14][15]
Gas Chromatography Retention index is a key identifier on non-polar columns.[2][16][17][18][19]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

  • Grignard Reaction: 2-Bromobutane (B33332) reacts with magnesium to form the Grignard reagent, sec-butylmagnesium bromide. This is then reacted with 2-octanone (B155638).

  • Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., H₂SO₄) to yield a mixture of alkenes.

  • Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield this compound.

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Octanone

  • Sulfuric acid (concentrated)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings are placed in a flame-dried round-bottom flask with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of 2-octanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Dehydration: The crude alcohol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting alkene mixture is collected by distillation.

  • Hydrogenation: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. Palladium on carbon is added, and the mixture is subjected to hydrogen gas at a suitable pressure until the reaction is complete (monitored by GC).

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by fractional distillation.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Workflow Synthesis Crude Product Purification Purified this compound Synthesis->Purification Distillation GCMS GC-MS Analysis Purification->GCMS Inject NMR NMR Spectroscopy Purification->NMR Dissolve FTIR FTIR Spectroscopy Purification->FTIR Sample Purity Purity Assessment GCMS->Purity Peak Area % Structure Structural Confirmation GCMS->Structure Fragmentation Pattern NMR->Structure ¹H & ¹³C Spectra FTIR->Structure Functional Groups

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Drug Development Potential

Currently, there is a dearth of published research on the specific biological activities of this compound. Some studies have identified it as a minor component in the essential oil of Euphorbia macrorrhiza and in an extract of Trianthema decandra which exhibited some antimicrobial and antioxidant properties, but the contribution of this compound to these activities has not been elucidated.[20][21]

Given the lack of specific data, a general workflow for screening the biological activity of a novel compound like this compound is proposed for researchers interested in exploring its potential.

G cluster_compound Compound of Interest cluster_screening Initial Biological Screening cluster_advanced Advanced Investigation (If Initial Activity is Observed) Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, Kirby-Bauer) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant TargetID Target Identification Cytotoxicity->TargetID If non-toxic or selectively toxic Mechanism Mechanism of Action Studies Antimicrobial->Mechanism If active Antioxidant->Mechanism If active InVivo In Vivo Efficacy and Toxicity TargetID->InVivo Mechanism->InVivo

Caption: A generalized workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a branched alkane with well-defined physicochemical properties but remains largely unexplored in terms of its biological activity and potential applications in drug development. This guide provides a consolidated source of technical information and outlines experimental approaches to stimulate further research into this compound. The lack of biological data represents a significant knowledge gap and an opportunity for novel discoveries.

References

An In-depth Technical Guide to 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 2,3-dimethyldecane, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Core Molecular Information

This compound is a branched-chain alkane, a saturated hydrocarbon. Its structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the second and third carbon positions.

Molecular Formula and Weight: The molecular formula of this compound is C12H26.[1][2][3][4][5] Its molecular weight is approximately 170.33 g/mol .[1] A more precise molecular weight is 170.3348 g/mol .[2][3][4][5]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C12H26PubChem[1], NIST WebBook[2][3][4][5]
Molecular Weight 170.3348 g/mol NIST WebBook[2][3][4][5]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 17312-44-6NIST WebBook[2][3][4][5]
Canonical SMILES CCCCCCCC(C)C(C)CPubChem[1]
Kovats Retention Index 1155, 1158 (Standard non-polar column)PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. While specific, published protocols for this exact molecule are scarce, the following sections provide detailed, representative methods based on standard organic chemistry techniques and analytical practices for similar branched alkanes.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthetic route to this compound. One potential synthesis involves the reaction of 1-octene (B94956) and 2-bromo-2-methylpropane.[6] A common approach for such carbon-carbon bond formation is the Grignard reaction.

Objective: To synthesize this compound by reacting a Grignard reagent derived from a C10 precursor with a methylating agent.

Materials and Reagents:

  • 2-Bromodecane (B1670051)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Methyl iodide (CH3I) or Dimethyl sulfate (B86663) ((CH3)2SO4)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Nitrogen or Argon atmosphere setup

Methodology:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.

    • Add magnesium turnings to the flask along with a small crystal of iodine.

    • Dissolve 2-bromodecane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromodecane solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 2-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the decylmagnesium bromide reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the methyl iodide solution dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile organic compounds like this compound.[1]

Objective: To confirm the identity and assess the purity of a this compound sample.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 7890B GC with 7000C MS)[7]

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

  • Solvent (e.g., hexane (B92381) or dichloromethane)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in high-purity hexane.

    • If quantifying, prepare a series of calibration standards and add an appropriate internal standard (e.g., a deuterated alkane).

  • GC-MS Instrument Setup:

    • Injector: Set to a split mode (e.g., 50:1 split ratio) with an injector temperature of 250 °C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[2] The mass spectrum will show characteristic fragmentation patterns for a branched alkane.

    • Assess purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the synthesis, purification, and structural confirmation of this compound, a process central to chemical research and drug development applications where molecular identity is critical.

G Figure 1: Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage cluster_confirmation Confirmation reagents Reactants (e.g., 2-Bromodecane, Mg, CH3I) reaction Grignard Reaction reagents->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup crude_product->workup distillation Fractional Distillation workup->distillation pure_product Purified this compound distillation->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir confirmation Structure & Purity Confirmed gcms->confirmation nmr->confirmation ftir->confirmation

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dimethyldecane, including its structure, physicochemical characteristics, spectroscopic data, and a known synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure is characterized by a ten-carbon decane (B31447) backbone with two methyl group substituents at the second and third carbon positions.

Molecular Identifiers:

  • CAS Registry Number: 17312-44-6[1]

  • Molecular Formula: C₁₂H₂₆[1]

  • SMILES: CCCCCCCC(C)C(C)C

  • InChI: InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3

Below is a two-dimensional representation of the chemical structure of this compound.

2D structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, other values are estimated or derived from computational models.

PropertyValueSource(s)
Molecular Weight 170.33 g/mol [2]
Boiling Point Data not available
Melting Point -76.55 °C (196.6 K)
Density Data not available
Solubility Slightly soluble in chloroform (B151607) and methanol
LogP (Octanol/Water) 6.1 (Computed)

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, similar alkyl environments and stereocenters, leading to overlapping signals in the aliphatic region (typically 0.8-1.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon environments within the molecule. Based on the structure, up to 12 distinct signals could be expected in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[2] The fragmentation pattern is characteristic of a branched alkane.

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 170, corresponding to the molecular weight of the compound.

  • Major Fragments: The most abundant fragment ion (base peak) is observed at m/z = 43. This is characteristic of the stable isopropyl cation ([CH(CH₃)₂]⁺) or propyl cation ([CH₂CH₂CH₃]⁺). Other significant fragments would arise from the cleavage of C-C bonds along the decane chain, leading to a series of alkyl cation fragments.

Experimental Protocols: Synthesis of this compound

A known synthetic route to this compound involves the reaction of 2-bromo-2-methylpropane (B165281) with 1-octene.[3] This reaction has been reported to proceed with a high yield.

Reaction Scheme

The overall chemical transformation is depicted below.

Synthesis_of_2_3_Dimethyldecane cluster_reactants Reactants cluster_product Product 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane This compound This compound 2-Bromo-2-methylpropane->this compound bis(cyclopentadienyl)titanium dichloride, triethylaluminum, hexane, 20-22°C, 12h (Yield: 92%) 1-Octene 1-Octene 1-Octene->this compound

Synthesis of this compound
Experimental Methodology

While a detailed, step-by-step experimental protocol is not fully available in the cited literature, the key reaction conditions have been reported as follows:[3]

  • Catalyst System: The reaction is catalyzed by a combination of bis(cyclopentadienyl)titanium dichloride and triethylaluminum.

  • Solvent: The reaction is carried out in hexane.

  • Temperature: The reaction mixture is maintained at a temperature of 20-22 °C.

  • Reaction Time: The reaction is allowed to proceed for 12 hours.

  • Yield: A product yield of 92% has been reported under these conditions.[3]

It is anticipated that a standard workup procedure involving quenching of the catalyst, extraction, and purification by chromatography would be necessary to isolate the pure this compound. However, specific details of these steps are not provided in the available references.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2,3-dimethyldecane, targeted towards researchers, scientists, and professionals in drug development. This document outlines key quantitative data, details on experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Physicochemical Data of this compound

This compound (CAS Registry Number: 17312-44-6) is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Its physicochemical properties, particularly boiling point and density, are crucial for various applications, including its use as a reference compound in analytical chemistry and as a component in fuel and lubricant studies.

Table 1: Boiling Point and Density of this compound and Related Isomers

PropertyThis compound2,2-DimethyldecaneUnitSource
Boiling PointNot explicitly stated201°C[3]
Normal Boiling Point478.15 (Calculated)K[4]
DensityNot explicitly stated0.7406g/cm³[3]

Experimental Protocols for Determining Boiling Point and Density

The determination of the boiling point and density of organic compounds like this compound is fundamental to their characterization. Standard experimental procedures are outlined below.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For non-polar compounds like alkanes, boiling points are influenced by London dispersion forces, which increase with molecular weight and surface area.[6]

a) Thiele Tube Method:

This method is suitable for small sample volumes (less than 0.5 mL).[7]

  • Apparatus: A Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, and a heat source.

  • Procedure:

    • A small amount of the liquid sample is placed in the Durham tube.[7]

    • A capillary tube, sealed at one end, is inverted and placed into the Durham tube with the open end submerged in the liquid.[8]

    • The Durham tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.[8]

    • The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

b) Distillation Method:

This method is suitable for larger sample volumes and can also be used for purification.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask.

    • The flask is heated, and the liquid is brought to a boil. The vapor rises, is cooled and condensed in the condenser, and the distillate is collected in the receiving flask.

    • The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[7] It is important to also record the atmospheric pressure as boiling point is pressure-dependent.[5]

2.2. Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For alkanes, density generally increases with molecular weight.

a) Vibrating Tube Densitometer:

This is a modern and precise method for determining the density of liquids.[9][10]

  • Principle: A U-shaped tube is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and pure water.

    • The sample is injected into the clean, dry U-tube.

    • The instrument measures the oscillation period of the tube filled with the sample.

    • The density is then calculated automatically by the instrument's software based on the calibration data and the measured oscillation period. The temperature of the sample is precisely controlled during the measurement.[9]

b) Pycnometer Method:

This is a classic and accurate method for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed.

    • The temperature of the liquid is recorded.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed again.

    • The density of the sample is calculated using the masses and the known density of the reference liquid.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination and analysis of the physicochemical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample of This compound B Verify Purity (e.g., GC-MS) A->B C Determine Boiling Point (e.g., Thiele Tube, Distillation) B->C D Determine Density (e.g., Vibrating Tube Densitometer, Pycnometer) B->D E Record Experimental Conditions (Temperature, Pressure) C->E D->E F Compare with Literature/Predicted Values E->F G Final Report Generation F->G

Physicochemical property determination workflow.

References

Thermodynamic Profile of 2,3-Dimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 2,3-dimethyldecane. The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications where precise thermodynamic parameters are crucial. This document outlines key thermodynamic properties, details the experimental methodologies for their determination, and provides visual representations of the relationships between these properties and the experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound are essential for understanding its behavior in various chemical and physical processes. The following tables summarize the available experimental and estimated data for this branched alkane.

Table 1: Key Thermodynamic Properties of this compound

PropertyValueUnitsSource
Molecular Weight170.33 g/mol --INVALID-LINK--
Melting Point (Tfus)196.6K--INVALID-LINK--[1]
Enthalpy of Vaporization (ΔvapH)50.0kJ/mol--INVALID-LINK--[1]
Standard Gibbs Free Energy of Formation (ΔfG°)45.28kJ/molCheméo (Calculated)[2]

Table 2: Estimated Thermodynamic Properties of this compound

PropertyValueUnitsMethod
Ideal Gas Heat Capacity (Cp,gas) at 298.15 K288.5J/mol·KJoback Method
Standard Entropy (S°)525.4J/mol·KBenson Group-Increment Method

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-defined experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance by minimizing heat exchange with the surroundings.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sealed sample container within the calorimeter.

  • Calorimeter Assembly: The sample container is placed inside an adiabatic shield. The entire assembly is housed within a vacuum-sealed chamber to minimize heat loss through convection and conduction.

  • Thermal Equilibration: The calorimeter is brought to the desired starting temperature and allowed to thermally equilibrate.

  • Heating Pulse: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small, controlled increase in temperature.

  • Temperature Measurement: The temperature change of the sample is meticulously recorded using a calibrated temperature sensor, such as a platinum resistance thermometer.

  • Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample container, thereby eliminating the temperature gradient and minimizing heat loss.

  • Data Analysis: The heat capacity (Cp) is calculated from the measured temperature rise (ΔT) and the known amount of electrical energy (Q) supplied, taking into account the heat capacity of the sample container.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 K/min).

  • Heating Cycle: The DSC furnace heats both the sample and reference pans at the programmed rate.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Acquisition: The differential heat flow is recorded as a function of temperature.

  • Data Analysis: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak onset is taken as the melting point (Tfus). The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

Visualization of Thermodynamic Concepts

The following diagrams, generated using the DOT language, illustrate the logical relationships between thermodynamic properties and a generalized experimental workflow for their determination.

ThermodynamicProperties cluster_properties Fundamental Thermodynamic Properties cluster_relationships Thermodynamic Relationships Enthalpy (H) Enthalpy (H) G = H - TS G = H - TS Enthalpy (H)->G = H - TS Entropy (S) Entropy (S) Entropy (S)->G = H - TS Gibbs Free Energy (G) Gibbs Free Energy (G) Heat Capacity (Cp) Heat Capacity (Cp) ΔH = ∫Cp dT ΔH = ∫Cp dT Heat Capacity (Cp)->ΔH = ∫Cp dT G = H - TS->Gibbs Free Energy (G) ΔH = ∫Cp dT->Enthalpy (H)

Conceptual relationships between key thermodynamic properties.

ExperimentalWorkflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Define Objectives Define Objectives Select Method Select Method Define Objectives->Select Method Sample Preparation Sample Preparation Select Method->Sample Preparation Instrument Calibration Instrument Calibration Sample Preparation->Instrument Calibration Data Acquisition Data Acquisition Instrument Calibration->Data Acquisition Process Raw Data Process Raw Data Data Acquisition->Process Raw Data Calculate Properties Calculate Properties Process Raw Data->Calculate Properties Uncertainty Analysis Uncertainty Analysis Calculate Properties->Uncertainty Analysis Report Results Report Results Uncertainty Analysis->Report Results

Generalized workflow for the experimental determination of thermodynamic properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2,3-Dimethyldecane

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the branched-chain alkane, this compound. It covers its discovery, natural occurrences, and potential biological significance, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Synthesis

The precise historical details of the first synthesis or isolation of this compound are not well-documented in readily available scientific literature. However, its synthesis falls under the general category of branched-chain alkane synthesis. One documented laboratory synthesis method involves the reaction of 2-Bromo-2-methylpropane with 1-OCTENE. Another approach utilizes the reaction of 3-Methyl-2-butanone with HEPTYLMAGNESIUM BROMIDE.[1] General methods for synthesizing alkanes include the hydrogenation of alkenes and alkynes, and the reduction of alkyl halides.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆[3][4][5]
Molecular Weight 170.33 g/mol [1][5][6]
CAS Number 17312-44-6[3][4][5]
IUPAC Name This compound[5]
Boiling Point 209.2 °C (predicted)
Density 0.758 g/cm³ (predicted)
LogP 6.1 (predicted)[5]

Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) in a limited number of natural sources. The quantitative data available is summarized in Table 2.

Table 2: Natural Occurrence of this compound

Natural SourcePart/MatrixConcentration/PresenceAnalytical MethodReference
Almond (Prunus dulcis)Shell ExtractsDetectedGC-MS
Red Ginseng (Panax ginseng)By-products0.091%GC-MS[7]
Human BreathExhaled AirPotential BiomarkerGC-MS

Experimental Protocols

The primary method for the identification and quantification of this compound from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).

Protocol for Analysis of Volatiles in Almond Shells (HS-SPME-GC-MS)

This protocol is adapted from methodologies used for the analysis of volatile compounds in almonds.

  • Sample Preparation:

    • Almond shells are finely ground to a consistent particle size.

    • A known quantity of the ground sample (e.g., 1-2 g) is placed into a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the almond shell sample.

    • Extraction is performed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: The SPME fiber is desorbed in the heated injection port of the GC.

    • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure the separation of a wide range of volatiles.

    • Detection: A mass spectrometer is used as the detector. Data is acquired in full scan mode to identify the compounds based on their mass spectra.

    • Identification: The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a spectral library (e.g., NIST). The identification is confirmed by comparing the retention index with known values.

Protocol for Quantification of this compound in Red Ginseng By-products (GC-MS)

This protocol is based on the phytochemical profiling of red ginseng.[7]

  • Extraction:

    • The red ginseng by-product is subjected to solvent extraction to isolate the volatile and semi-volatile compounds.

    • The resulting extract is concentrated to a known volume.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: A small volume of the extract is injected into the GC.

    • Separation: A suitable capillary column and temperature program are used to separate the components of the extract.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the compound to a calibration curve generated using a certified reference standard of this compound. The result is expressed as a percentage of the total composition.

Biological Role and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways or its interaction with specific biological receptors. However, based on its chemical nature and the contexts in which it is found, several potential biological roles can be postulated.

  • Volatile Organic Compound (VOC) and Potential Biomarker: The detection of this compound in exhaled breath suggests it may be an endogenous product of human metabolism. Alterations in its concentration could potentially serve as a non-invasive biomarker for certain physiological or pathological states. However, further research is needed to establish a definitive link to any specific disease.

  • Semiochemical: Branched-chain alkanes are known to function as semiochemicals, particularly as pheromones, in insects.[8][9][10] These compounds can play a role in communication related to mating, aggregation, or territory marking. While there is no direct evidence for this compound acting as a semiochemical, its structural similarity to known insect pheromones suggests this as a plausible area for future investigation.

  • Membrane Interaction: As a non-polar, lipophilic molecule, this compound would be expected to readily partition into biological membranes. This interaction could potentially alter membrane fluidity and permeability, thereby indirectly affecting the function of membrane-bound proteins and signaling complexes. This represents a general mechanism by which hydrocarbons can exert biological effects.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for the Analysis of this compound cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Almond Shells) Grinding Grinding/Homogenization Sample_Collection->Grinding HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Grinding->HS_SPME Volatile Adsorption GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Thermal Desorption Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Figure 1. General Experimental Workflow for the Analysis of this compound

Semiochemical_Pathway Figure 2. Postulated Role of this compound as an Insect Semiochemical Emitter Emitter Insect Signal This compound (Chemical Signal) Emitter->Signal Release Receiver Receiver Insect Signal->Receiver Detection Response Behavioral Response (e.g., Mating) Receiver->Response Initiation

Figure 2. Postulated Role of this compound as an Insect Semiochemical

Biomarker_Concept Figure 3. Conceptual Pathway for this compound as a Breath Biomarker Disease_State Disease State / Altered Metabolism VOC_Production Production of This compound (VOC) Disease_State->VOC_Production Exhalation Exhalation VOC_Production->Exhalation Detection Detection in Breath (e.g., GC-MS) Exhalation->Detection Diagnosis Potential for Disease Diagnosis Detection->Diagnosis

Figure 3. Conceptual Pathway for this compound as a Breath Biomarker

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethyldecane: Synonyms, Properties, and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a branched-chain alkane. It covers its nomenclature, physicochemical properties, and relationships with structurally similar compounds. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and application.

Nomenclature and Identification

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1] As an isomer of dodecane (B42187), it is distinguished by a ten-carbon chain (decane) with two methyl groups attached to the second and third carbon atoms.[1][2] Accurate identification is crucial for experimental and developmental work.

Below is a summary of its various identifiers and synonyms.[1]

Identifier Type Value
IUPAC Name This compound
CAS Number 17312-44-6
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
InChI InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3
InChIKey ZCTGYLNFWOQVHV-UHFFFAOYSA-N
SMILES CCCCCCCC(C)C(C)C
Synonyms Decane, 2,3-dimethyl-; 2,3-dimethyl-decane; MFCD00060848

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for predicting its behavior in various systems, from chemical reactions to biological assays. A collection of computed and experimental data is available from various sources.[1][3][4]

Property Value Unit Source Type
Molecular Weight170.3348 g/mol Experimental[5]
Normal Boiling Point (Tboil)478.14KCalculated[3]
Normal Melting Point (Tfus)185.73KCalculated[3]
Enthalpy of Vaporization (ΔvapH°)45.1kJ/molCalculated[3]
Octanol/Water Partition Coeff. (logPoct/wat)6.1Calculated[1]
Water Solubility (log10WS)-5.41mol/lCalculated[3]
Kovats Retention Index (Standard non-polar)1155, 1158Experimental[1][5]

Spectroscopic data is critical for the structural confirmation of this compound. Experimental spectra are available in public databases:

  • Mass Spectrometry (MS) : Electron ionization mass spectra are available, with NIST providing a reference spectrum (NIST Number: 113027).[1][6]

  • Nuclear Magnetic Resonance (NMR) : Both 1H NMR and 13C NMR spectra have been recorded and are accessible through databases like SpectraBase.[1]

  • Infrared (IR) Spectroscopy : FTIR spectra, typically obtained from neat samples in a capillary cell, are also available for reference.[1]

Related Compounds and Isomers

This compound is one of 355 structural isomers of dodecane (C12H26).[2] Its properties can be better understood by comparing it to other isomers, particularly those with the same carbon backbone but different branching patterns. The position of the methyl groups significantly influences properties like boiling point and viscosity.[7]

Compound Name CAS Number Key Structural Difference Note
This compound 17312-44-6 Methyl groups at C2, C3 Target Compound
2,2-Dimethyldecane17301-38-1Methyl groups at C2, C2Used as a gas chromatography reference.[7]
2,6-Dimethyldecane13150-81-7Methyl groups at C2, C6A laboratory reagent with distal branching.[7][8]
3,7-Dimethyldecane17312-55-9Methyl groups at C3, C7A theoretical isomer with limited experimental data.[7]
2,5-Dimethyldodecane6117-98-2Longer C12 chain (dodecane)An example of a related compound with a longer carbon chain.[7]
6-Ethyl-2,3-dimethyldecaneN/AC14H30; additional ethyl groupA higher-branched analog.[9]

The hierarchical classification of these related alkanes can be visualized as follows:

G Alkanes Alkanes (CnH2n+2) Dodecanes Dodecanes (C12H26) Alkanes->Dodecanes Dimethyldecanes Dimethyldecanes Dodecanes->Dimethyldecanes Target This compound Dimethyldecanes->Target Isomer1 2,2-Dimethyldecane Dimethyldecanes->Isomer1 Isomer2 2,6-Dimethyldecane Dimethyldecanes->Isomer2 Isomer3 3,7-Dimethyldecane Dimethyldecanes->Isomer3

Figure 1. Hierarchical classification of this compound and related isomers.

Experimental Protocols

Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of 1-octene (B94956) with 2-bromo-2-methylpropane (B165281).[7][10] This approach leverages a titanium-catalyzed system to facilitate the carbon-carbon bond formation.[7]

Protocol: Titanium-Catalyzed Synthesis

  • Apparatus Setup : In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chosen solvent (e.g., hexane).

  • Reagent Addition :

    • Add 1-octene to the flask.

    • Introduce the catalytic system, which may consist of a titanium complex like Cp2TiCl2 and a co-catalyst such as triethylaluminium (Al(C2H5)3).[7]

    • Slowly add 2-bromo-2-methylpropane to the reaction mixture.

  • Reaction :

    • Maintain the reaction at a controlled temperature (e.g., 20-25°C) with continuous stirring.

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

  • Workup :

    • Upon completion, carefully quench the reaction by slowly adding a dilute acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.

    • Combine all organic layers. Wash sequentially with water and then brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Purification :

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

G Start Start: Prepare Inert Flask with Hexane (B92381) Reagents Add Reactants: 1. 1-Octene 2. Catalyst (Cp2TiCl2/AlEt3) 3. 2-Bromo-2-methylpropane Start->Reagents React Stir at Room Temperature Monitor by GC/TLC Reagents->React Quench Quench Reaction with Dilute Acid React->Quench Extract Liquid-Liquid Extraction (Separate & Combine Organic Layers) Quench->Extract Dry Wash & Dry Organic Phase (Brine, Na2SO4) Extract->Dry Purify Purify Product (Column Chromatography or Distillation) Dry->Purify End End: Pure this compound Purify->End

Figure 2. Workflow for the synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and identification of volatile and semi-volatile hydrocarbons like this compound.[11][12]

Protocol: GC-MS Analysis

  • Sample Preparation :

    • Dissolve a known quantity of the sample containing this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

    • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a non-interfering alkane like undecane).

    • Prepare a series of calibration standards with known concentrations of this compound if quantification is the goal.[11]

  • Instrumentation Setup :

    • Gas Chromatograph (GC) :

      • Column : Use a non-polar capillary column (e.g., HP-5MS, DB-1, or equivalent).[8]

      • Carrier Gas : Use high-purity helium or hydrogen at a constant flow rate.

      • Inlet : Set the injector to a temperature sufficient to vaporize the sample without degradation (e.g., 250°C) and use a split or splitless injection mode.

      • Oven Program : Implement a temperature program that provides good separation of the analytes. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C).[13]

    • Mass Spectrometer (MS) :

      • Ionization Mode : Use Electron Ionization (EI) at a standard energy (70 eV).

      • Mass Range : Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the GC oven program and MS data acquisition simultaneously.

  • Data Analysis :

    • Identification : Identify the peak corresponding to this compound by comparing its retention time to that of a known standard and its mass spectrum to a reference library (e.g., NIST).

    • Quantification : If an internal standard and calibration curve were used, calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]

G SamplePrep Sample Preparation (Dissolve in Solvent, Add Internal Std.) Injection Inject Sample into GC (1 µL, Split/Splitless) SamplePrep->Injection Separation GC Separation (Non-polar column, Temp. Program) Injection->Separation Detection MS Detection (Electron Ionization, Mass Scan) Separation->Detection DataAcq Data Acquisition (Chromatogram & Mass Spectra) Detection->DataAcq Analysis Data Analysis: 1. Identify by Retention Time & Spectrum 2. Quantify using Calibration Curve DataAcq->Analysis Result Final Report (Concentration & Identity) Analysis->Result

Figure 3. General workflow for the GC-MS analysis of this compound.

References

The Biological Significance of Branched Alkanes: A Technical Guide to 2,3-Dimethyldecane and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, play multifaceted and critical roles in biological systems, extending far beyond their traditionally recognized function as inert structural components. This technical guide provides an in-depth exploration of the biological significance of branched alkanes, with a particular focus on 2,3-Dimethyldecane and its structural isomers. These molecules are integral to chemical communication in the insect world, acting as pheromones that mediate a variety of behaviors essential for survival and reproduction. Furthermore, emerging research is beginning to shed light on the potential of branched alkanes in drug development, including their roles in immunomodulation and as novel drug delivery vehicles. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and development in this field.

Introduction: The Diverse Roles of Branched Alkanes

Branched alkanes are aliphatic hydrocarbons characterized by the presence of one or more alkyl side chains attached to a linear carbon backbone. While seemingly simple in structure, the position and number of these branches confer unique physicochemical properties that dictate their biological function. In the realm of biology, these molecules are most prominently recognized as key components of insect cuticular hydrocarbons (CHCs). This waxy layer covering the insect exoskeleton serves a dual purpose: it is a primary defense against desiccation and also functions as a complex chemical language for intra- and interspecific communication.[1][2]

This compound (C₁₂H₂₆) is a representative example of a mid-chain branched alkane that has been identified in the CHC profiles of various insect species. Its specific biological roles are an active area of research, with evidence pointing towards its involvement in pheromonal communication. Beyond entomology, the unique properties of branched alkanes, such as their high lipophilicity and stability, are attracting interest in the pharmaceutical sciences for applications ranging from novel therapeutic agents to advanced drug delivery systems.[3]

Branched Alkanes in Insect Chemical Communication

Insects utilize a sophisticated system of chemical signals, or semiochemicals, to navigate their environment and interact with other organisms. Branched alkanes are a cornerstone of this chemical communication, serving as crucial components of contact and short-range volatile pheromones.

Cuticular Hydrocarbons (CHCs) as Information Carriers

The epicuticle of insects is covered in a complex mixture of lipids, of which hydrocarbons are a major fraction. This CHC profile is often a unique chemical signature that can convey a wealth of information, including:

  • Species Recognition: The specific blend of CHCs can allow insects to distinguish between members of their own species and others.

  • Sex Identification: Sex-specific differences in CHC profiles are common, enabling mate recognition.

  • Social Status: In social insects, CHCs can indicate caste, reproductive status, and nestmate recognition.

  • Physiological State: The CHC profile can change with age, diet, and health.

The composition of CHC profiles is highly diverse, consisting of n-alkanes, alkenes, and methyl-branched alkanes. The presence, relative abundance, and specific isomers of branched alkanes like this compound contribute significantly to the complexity and information content of these chemical signals.

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of branched alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The process involves a series of enzymatic steps that modify the typical fatty acid synthesis pathway to incorporate methyl branches. The key precursors for the methyl branches are derived from branched-chain amino acids such as valine, isoleucine, and leucine.

Biosynthesis_of_Branched_Alkanes FAS Fatty Acid Synthase (FAS) VLCFA Very-Long-Chain Fatty Acyl-CoA FAS->VLCFA Incorporation of Methylmalonyl-CoA Elongases Elongases Elongases->VLCFA Reductase Fatty Acyl-CoA Reductase VLC_Alcohol Very-Long-Chain Fatty Alcohol Reductase->VLC_Alcohol Decarbonylase Decarbonylase Branched_Alkane Branched Alkane (e.g., this compound) Decarbonylase->Branched_Alkane BCAA Branched-Chain Amino Acids (Val, Ile, Leu) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Propionyl_CoA Propionyl-CoA BCKA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->FAS VLCFA->Reductase VLC_Alcohol->Decarbonylase

Biosynthesis of insect branched-chain alkanes.

Physicochemical and Biological Properties of this compound

Understanding the specific properties of this compound is crucial for elucidating its biological function and potential applications.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₂₆[4]
Molecular Weight 170.33 g/mol [4]
CAS Number 17312-44-6[4]
Boiling Point ~208 °C[5]
Density ~0.749 g/cm³[6]
LogP (Octanol-Water Partition Coefficient) ~6.1[4]
Biological Activity Data (Illustrative)

While specific quantitative data for the pheromonal activity of this compound is not extensively available in the public domain, the following table illustrates the types of data that are critical for its characterization as a semiochemical.

Assay TypeInsect SpeciesResponse MetricEffective ConcentrationReference
Electroantennography (EAG) Hypothetical Beetle sp.Mean EAG Response (mV)10⁻⁵ - 10⁻³ M(Illustrative)
Behavioral Assay (Olfactometer) Hypothetical Moth sp.Preference Index10 ng - 1 µg(Illustrative)
Behavioral Assay (Contact Chemoreception) Hypothetical Ant sp.Aggression Score1% in solvent(Illustrative)

Experimental Protocols

The study of branched alkanes necessitates a range of specialized experimental techniques. This section provides an overview of key protocols.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a suitable ketone followed by reduction.

Synthesis_of_2_3_Dimethyldecane Start 2-Bromobutane Grignard sec-Butylmagnesium bromide (Grignard) Start->Grignard Mg, Ether Intermediate 2,3-Dimethyl-3-decanol Grignard->Intermediate Ketone 2-Octanone Ketone->Intermediate 1. Grignard Addition 2. H₃O⁺ workup Reduction Reduction (e.g., H₂/Pd) Intermediate->Reduction Product This compound Reduction->Product

A possible synthetic route for this compound.

A detailed, step-by-step laboratory protocol would require further optimization and safety considerations.

Extraction and Analysis of Cuticular Hydrocarbons

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of CHCs.

4.2.1. Extraction Protocol

  • Sample Collection: Collect individual or pooled insects.

  • Solvent Extraction: Immerse the insect(s) in a non-polar solvent like hexane (B92381) or pentane (B18724) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.[2]

  • Solvent Removal: Carefully transfer the solvent to a clean vial and evaporate it under a gentle stream of nitrogen to concentrate the CHC extract.

  • Reconstitution: Re-dissolve the dried extract in a known volume of solvent for GC-MS analysis.

4.2.2. GC-MS Analysis Protocol

  • Injection: Inject a small volume (e.g., 1 µL) of the CHC extract into the GC-MS system.

  • Separation: The different hydrocarbon components are separated based on their boiling points and interactions with the GC column. A typical temperature program involves a gradual increase in temperature to elute compounds with varying volatilities.

  • Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

  • Quantification: The area under each peak in the gas chromatogram is proportional to the amount of that compound in the sample, enabling quantitative analysis.[7]

GC_MS_Workflow Insect Insect Sample Extraction CHC Extraction (Hexane) Insect->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection & Identification Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Workflow for the analysis of insect cuticular hydrocarbons.
Behavioral and Electrophysiological Assays

To determine the function of a putative pheromone like this compound, a combination of behavioral and electrophysiological assays is employed.

4.3.1. Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant. A significant EAG response indicates that the insect's olfactory sensory neurons can detect the compound.

4.3.2. Behavioral Assays

  • Olfactometer Assays: These experiments are used to assess the attractiveness or repellency of a volatile compound. Insects are placed in a chamber with a choice of different air streams, one of which contains the test compound.

  • Contact Chemoreception Assays: For non-volatile compounds, the behavioral response upon direct contact is observed. This can include changes in aggression, mating behavior, or trail following.

Branched Alkanes in Drug Development

The unique physicochemical properties of branched alkanes are increasingly being explored in the context of drug development.

Immunomodulatory and Cytotoxic Effects

Certain long-chain branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), have been shown to have potent immunomodulatory effects. While the direct effects of this compound are not well-documented, the principle that branched alkanes can interact with biological systems to elicit a physiological response is established. Some studies have also suggested that certain long-chain alkanes possess cytotoxic activity against cancer cell lines, opening a new avenue for therapeutic research.[8]

Drug Delivery Vehicles

The high lipophilicity of branched alkanes makes them potential candidates for use in drug delivery systems, particularly for hydrophobic drugs. Their ability to interact with and potentially traverse cell membranes is an area of active investigation. They could be incorporated into lipid-based nanoparticles or emulsions to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients.[9]

Drug_Development_Logic Branched_Alkane Branched Alkane (e.g., this compound) Properties Unique Physicochemical Properties (Lipophilicity, Stability) Branched_Alkane->Properties Immunomodulation Immunomodulation Properties->Immunomodulation Cytotoxicity Cytotoxicity Properties->Cytotoxicity Drug_Delivery Drug Delivery Vehicle Properties->Drug_Delivery Therapeutic_Agent Potential Therapeutic Agent Immunomodulation->Therapeutic_Agent Cytotoxicity->Therapeutic_Agent Formulation Novel Pharmaceutical Formulation Drug_Delivery->Formulation

Logical relationships in the exploration of branched alkanes for drug development.

Conclusion and Future Directions

Branched alkanes, exemplified by this compound, are far from being biologically inert molecules. Their well-established roles in insect chemical ecology as vital components of cuticular hydrocarbons and pheromones underscore their importance in mediating complex behaviors. The methodologies for their extraction, identification, and synthesis are well-developed, providing a solid foundation for further research.

The emerging potential of branched alkanes in pharmacology and drug development presents an exciting frontier. Future research should focus on:

  • Elucidating the specific pheromonal roles of this compound and other branched alkanes in a wider range of insect species.

  • Screening a broader library of branched alkanes for immunomodulatory and cytotoxic activities.

  • Investigating the mechanisms by which branched alkanes interact with cell membranes and other biological targets.

  • Developing and optimizing branched alkane-based drug delivery systems for enhanced therapeutic efficacy.

A deeper understanding of the biological significance of this diverse class of molecules holds the promise of novel pest management strategies and innovative pharmaceutical applications.

References

The Role of 2,3-Dimethyldecane as a Putative Semiochemical: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of 2,3-dimethyldecane within the context of semiochemicals, chemicals used by organisms to convey information. While a specific, documented role for this compound as a pheromone or kairomone remains to be definitively established in publicly accessible scientific literature, this document will delve into the broader context of branched-chain hydrocarbons in insect chemical communication. It will detail the methodologies used to identify and characterize such compounds, and present generalized signaling and experimental frameworks.

Introduction to Semiochemicals and Cuticular Hydrocarbons

Semiochemicals are signaling molecules that mediate interactions between organisms. They are broadly classified into two categories: pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions. Allelochemicals are further subdivided into kairomones (beneficial to the receiver, detrimental to the emitter), allomones (beneficial to the emitter, detrimental to the receiver), and synomones (beneficial to both).

Many insects utilize a complex layer of lipids on their cuticle, known as cuticular hydrocarbons (CHCs), for protection against desiccation and as a means of chemical communication. These CHCs are often a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes. The specific composition of this CHC profile can convey information about an individual's species, sex, reproductive status, and colony membership in social insects.

This compound (C₁₂H₂₆) is a saturated, branched-chain hydrocarbon. Its chemical properties are detailed in Table 1. While its presence as a component of insect CHC profiles is plausible given the prevalence of similar structures, its specific function as a semiochemical has not been explicitly detailed in available research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₆[1][2][3][4]
Molecular Weight 170.3348 g/mol [1][2][3][4]
CAS Registry Number 17312-44-6[1][2][3][4]
IUPAC Name This compound[5]

Methodologies for Semiochemical Identification and Characterization

The identification and functional analysis of semiochemicals, including potential candidates like this compound, involve a multi-step process.

Extraction and Chemical Analysis

The initial step involves the extraction of chemical compounds from the source organism. For CHCs, this is typically achieved by solvent washing of the insect's cuticle. The resulting extract is then analyzed to identify its chemical constituents.

Experimental Protocol: Solvent Extraction and GC-MS Analysis of Cuticular Hydrocarbons

  • Sample Collection: Collect individuals of the target insect species.

  • Extraction: Submerge the insects (either individually or in small groups) in a non-polar solvent such as hexane (B92381) for a short duration (e.g., 5-10 minutes). This dissolves the CHCs from the cuticle.

  • Concentration: Carefully remove the solvent and concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a small volume of the concentrated extract into a gas chromatograph.

    • The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

    • As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment.

    • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST).

The general workflow for this process is illustrated in the diagram below.

G cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Insect_Sample Insect Sample(s) Solvent_Wash Solvent Wash (e.g., Hexane) Insect_Sample->Solvent_Wash Crude_Extract Crude CHC Extract Solvent_Wash->Crude_Extract Concentration Concentration Crude_Extract->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GC_MS Data_Analysis Data Analysis & Compound Identification GC_MS->Data_Analysis Identified_Compounds Identified Compounds (e.g., this compound) Data_Analysis->Identified_Compounds G Start Start Bioassay Introduce_Insect Introduce Insect to Olfactometer Start->Introduce_Insect Choice Insect Makes a Choice Introduce_Insect->Choice Treatment_Arm Enters Treatment Arm (Test Compound) Choice->Treatment_Arm Choice A Control_Arm Enters Control Arm (Solvent Only) Choice->Control_Arm Choice B Record_Data Record Choice and Time Spent Treatment_Arm->Record_Data Control_Arm->Record_Data Analyze_Data Statistical Analysis Record_Data->Analyze_Data Conclusion Conclusion on Behavioral Effect Analyze_Data->Conclusion G Semiochemical Semiochemical Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Semiochemical->OBP Binding OR_OSN Olfactory Receptor (OR) on Olfactory Sensory Neuron (OSN) OBP->OR_OSN Transport & Binding Ion_Channel Ion Channel Opening OR_OSN->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal Transmitted to Brain (Antennal Lobe) Action_Potential->Brain Behavior Behavioral Response Brain->Behavior

References

Preliminary Toxicological Profile of 2,3-Dimethyldecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of 2,3-dimethyldecane based on available data for structurally similar substances. No direct toxicological studies on this compound have been identified in the public domain. The information herein is intended for research and informational purposes only and should not be used for human or animal safety assessment without further targeted studies.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the C10-C13 isoparaffin family, it is expected to share toxicological properties with other branched alkanes in this carbon range. Due to the absence of specific toxicological data for this compound, this profile utilizes a read-across approach, leveraging data from structurally similar hydrocarbon solvents and isoalkanes. This method is a scientifically accepted practice for data gap filling in toxicology. The primary toxicological concern for liquid hydrocarbons of this viscosity is the potential for chemical pneumonitis if aspirated into the lungs.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₆-
Molecular Weight170.34 g/mol -
CAS Number17312-44-6-
AppearanceColorless liquidInferred
Boiling Point~210-240 °C (for C12 isoalkanes)Inferred
Vapor PressureLowInferred
Water SolubilityVery lowInferred
Log KₒwHighInferred

Toxicological Data (Read-Across Approach)

The following tables summarize toxicological data from surrogate substances, primarily C10-C13 isoalkanes and dearomatized hydrocarbon solvents.

Acute Toxicity

The primary acute hazard associated with substances like this compound is aspiration, which can lead to chemical pneumonitis.[1][2] Acute systemic toxicity is generally low.

EndpointSpeciesRouteValueSurrogate Substance(s)Source
LD₅₀RatOral> 5000 mg/kg bwAlkanes, C12-14-iso-[3]
LD₅₀RabbitDermal> 4 mg/kg bwHydrocarbons C9-12 N-Alkanes, Isoalkanes Cyclic Aromatics (2-25%)[1]
LC₅₀RatInhalation> 5000 mg/m³ (4 hours)Alkanes, C12-14-iso-[3]
Sub-chronic Toxicity

Repeated dose studies on similar hydrocarbon solvents indicate low systemic toxicity. Observed effects are often considered adaptive or species-specific.

EndpointSpeciesRouteValueObserved EffectsSurrogate Substance(s)Source
NOAECRatInhalation> 10,000 mg/m³Male rat-specific nephropathy (α2u-globulin mediated), adaptive liver enlargement.C10-C12 isoparaffinic solvent[4][5]
NOAELRatOral1000 mg/kg/dayNo systemic toxicity observed.C9-C14 aliphatic hydrocarbons[6]
Genotoxicity

Studies on various isoparaffinic solvent mixtures have consistently shown a lack of genotoxic potential.

AssaySystemResultSurrogate Substance(s)Source
Ames TestIn vitroNegativeC10-C13 isoparaffins[7][8]
Chromosomal AberrationIn vitroNegativeC10-C13 isoparaffins[8]
Dominant Lethal TestIn vivo (Mouse)NegativeIsopar C (85% isooctane)[8]
Carcinogenicity

No long-term carcinogenicity studies have been identified for this compound or closely related C12 branched alkanes. However, based on the lack of genotoxicity and the nature of the toxic effects observed in sub-chronic studies, a carcinogenic potential is not anticipated.

Reproductive and Developmental Toxicity

Data from analogue substances suggest that C9-C14 aliphatic hydrocarbons are not associated with reproductive or developmental toxicity.

EndpointSpeciesRouteValueObserved EffectsSurrogate Substance(s)Source
NOAEL (Reproductive)RatOral1000 mg/kg/dayNo adverse effects on reproductive organs.C8–18-branched and linear alkanes[9]
NOAEL (Developmental)RatOral1000 mg/kg/dayNo evidence of embryotoxicity or teratogenicity.C8–18-branched and linear alkanes[9]
NOAEC (Developmental)RatInhalation1200 ppmNo evidence of embryotoxicity or teratogenicity.Hydrocarbons, C10-C12, isoalkanes, <2% aromatics[10]
Ecotoxicity

Branched alkanes are generally of low concern for acute aquatic toxicity, though they may have long-lasting effects due to their persistence.

EndpointSpeciesDurationValueSurrogate Substance(s)Source
LL₅₀Oncorhynchus mykiss (Rainbow Trout)96 hours> 1000 mg/LAlkanes, C12-14-iso-[3]
EL₅₀Daphnia magna (Water Flea)48 hours> 1000 mg/LAlkanes, C12-14-iso-[3]
EL₅₀Pseudokirchneriella subcapitata (Green Algae)72 hours> 1000 mg/LAlkanes, C12-14-iso-[3]

Experimental Protocols (Based on OECD Guidelines)

Detailed experimental protocols for the toxicological endpoints discussed are outlined in the respective OECD (Organisation for Economic Co-operation and Development) guidelines. These provide standardized methods for chemical safety testing.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

start Start: Dose single animal at 300 mg/kg step2 Observe for 48 hours start->step2 decision1 Animal Dies? step2->decision1 step3a Dose second animal at 300 mg/kg decision1->step3a Yes step3b Dose second animal at 2000 mg/kg decision1->step3b No decision2 Second Animal Dies? step3a->decision2 step4a Stop test. Classify substance. decision2->step4a Yes step4b Dose third animal at 300 mg/kg decision2->step4b No decision3 Third Animal Dies? step4b->decision3 step5a Stop test. Classify substance. decision3->step5a Yes step5b Stop test. Classify substance. decision3->step5b No decision4 Second Animal Dies? step3b->decision4 step4c Dose third animal at 2000 mg/kg decision4->step4c Yes decision4->step5b No decision5 Third Animal Dies? step4c->decision5 decision5->step5b Yes

OECD 423 Acute Toxic Class Method Workflow.
Sub-chronic Oral Toxicity - OECD Guideline 408 (90-Day Study in Rodents)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Analysis cluster_endpoint Endpoint Determination setup1 Select Rodent Species (e.g., Rat) setup2 3 Dose Groups + 1 Control Group setup1->setup2 setup3 10 Males and 10 Females per Group setup2->setup3 dosing1 Daily Oral Administration for 90 Days setup3->dosing1 dosing2 Daily Clinical Observations dosing1->dosing2 dosing3 Weekly Body Weight and Food Consumption dosing1->dosing3 analysis2 Gross Necropsy dosing2->analysis2 analysis1 Hematology and Clinical Chemistry dosing3->analysis1 analysis3 Histopathology of Organs analysis1->analysis3 analysis2->analysis3 endpoint Determine NOAEL (No-Observed-Adverse-Effect Level) analysis3->endpoint

OECD 408 Sub-chronic Oral Toxicity Study Workflow.
Ecotoxicity Testing Workflow

A standard battery of tests is used to assess the potential environmental impact of a substance on aquatic organisms.

cluster_tests Aquatic Ecotoxicity Tests cluster_endpoints Endpoint Calculation cluster_classification Environmental Hazard Classification test1 OECD 201: Alga, Growth Inhibition Test endpoint1 EC₅₀ (Algae) test1->endpoint1 test2 OECD 202: Daphnia sp. Acute Immobilisation Test endpoint2 EC₅₀ (Daphnia) test2->endpoint2 test3 OECD 203: Fish, Acute Toxicity Test endpoint3 LC₅₀ (Fish) test3->endpoint3 classification Classification based on EC₅₀/LC₅₀ values endpoint1->classification endpoint2->classification endpoint3->classification

Standard Aquatic Ecotoxicity Testing Workflow.

Potential Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for alkanes is believed to be non-specific disruption of cell membranes, leading to central nervous system depression at high concentrations.[11] This is a physical-toxicological effect rather than a specific interaction with a receptor or signaling pathway.

For the male rat-specific kidney effects observed with some hydrocarbon solvents, the mechanism involves the accumulation of α2u-globulin. This protein is specific to male rats and is not present in humans, thus this effect is not considered relevant for human health risk assessment.[4][5]

The observed liver enlargement in some studies is generally considered an adaptive response due to the induction of metabolic enzymes and is not typically associated with overt liver toxicity.[4][5]

Given the low reactivity and non-specific nature of the toxicity of branched alkanes, it is unlikely that they directly and specifically target defined signaling pathways in the same way that more reactive or structurally complex molecules do. Their effects are more likely related to their physical properties and their ability to partition into and disrupt lipid membranes.

Conclusion

Based on a read-across approach from structurally similar C10-C13 isoalkanes and hydrocarbon solvents, this compound is expected to have a low order of systemic toxicity. The primary hazard is aspiration, which can cause severe lung injury. It is not expected to be genotoxic, carcinogenic, or a reproductive or developmental toxicant. Ecotoxicological data suggests low acute toxicity to aquatic organisms. Further direct testing of this compound would be required to definitively establish its toxicological profile.

References

An In-depth Technical Guide to the Structural Isomers of Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of dimethyldecane (C₁₂H₂₆). It details the physicochemical properties of these branched-chain alkanes, including boiling points, melting points, densities, and refractive indices, presented in a clear, tabular format for comparative analysis. The guide also outlines standard experimental methodologies for the determination of these properties and includes a systematic classification of the isomers visualized through a logical relationship diagram. This document serves as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who require detailed information on the isomeric variations of dimethyldecane.

Introduction to Structural Isomerism in Alkanes

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the case of alkanes, this isomerism arises from the different possible branching patterns of the carbon chain. As the number of carbon atoms in an alkane molecule increases, the number of possible structural isomers grows rapidly.

Dimethyldecane, with the molecular formula C₁₂H₂₆, is an excellent example of the structural diversity possible within a relatively simple alkane. The two methyl groups can be attached to various positions on the ten-carbon decane (B31447) backbone, resulting in a multitude of isomers with distinct physical and chemical properties. These differences in properties, such as boiling point and density, are critical in various applications, including their use as solvents, fuels, and as reference compounds in analytical chemistry. Understanding the specific properties of each isomer is crucial for their effective application in research and industry.

Physicochemical Properties of Dimethyldecane Isomers

The following table summarizes the available quantitative data for the structural isomers of dimethyldecane. It is important to note that for some isomers, only estimated or calculated data are available due to the limited extent of experimental characterization for every single isomer.

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2-Dimethyldecane 17302-37-3200.12 (est.)[1]Not AvailableNot AvailableNot Available
2,3-Dimethyldecane 17312-44-6Not AvailableNot AvailableNot AvailableNot Available
2,4-Dimethyldecane 2801-84-5200.4[2]-50.8 (est.)[2]0.749[2]1.42[2]
2,5-Dimethyldecane 17312-50-4Not AvailableNot Available0.739Not Available
2,6-Dimethyldecane 13150-81-7~220Not well-defined[3]~0.74 at 20°C[3]Not Available
2,7-Dimethyldecane Not Available473.08 (K, est.)19.79 (kJ/mol, est.)Not AvailableNot Available
2,8-Dimethyldecane Not AvailableNot AvailableNot AvailableNot AvailableNot Available
2,9-Dimethyldecane 1002-17-1Not AvailableNot AvailableNot AvailableNot Available
3,3-Dimethyldecane 17302-38-4Not AvailableNot AvailableNot AvailableNot Available
3,4-Dimethyldecane 17312-45-7Not AvailableNot AvailableNot AvailableNot Available
3,5-Dimethyldecane 17312-48-0200-50.8 (est.)0.75091.4214[4]
3,6-Dimethyldecane 17312-53-7201[5]-50.8 (est.)[5]0.7510[5]1.4214[5]
3,7-Dimethyldecane 17312-54-8202[6]-50.8 (est.)[6]0.7513[6]1.4217[6]
3,8-Dimethyldecane 17312-55-9~181-187[7]~-60[7]~0.74-0.80[7]Not Available
4,4-Dimethyldecane 17312-39-9Not AvailableNot AvailableNot AvailableNot Available
4,5-Dimethyldecane Not AvailableNot AvailableNot AvailableNot AvailableNot Available
4,6-Dimethyldecane 17312-49-1Not AvailableNot AvailableNot AvailableNot Available
4,7-Dimethyldecane 17312-56-0199[8]-50.8 (est.)[8]0.7507[8]1.4209[8]
5,5-Dimethyldecane Not AvailableNot AvailableNot AvailableNot AvailableNot Available
5,6-Dimethyldecane (B156292) 1636-43-7201[9]-50.8 (est.)[9]0.7567[9]1.4241[9]

Note: "est." denotes an estimated value. "Not Available" indicates that the data was not found in the conducted searches.

Experimental Protocols for Physicochemical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For hydrocarbons like dimethyldecane isomers, a common and precise method for determining the boiling range is Gas Chromatography (GC), as outlined in standards such as ASTM D2887 .[3][5][10][11][12]

General Protocol for Simulated Distillation by GC (based on ASTM D2887):

  • Instrumentation: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

  • Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC. The retention times of these standards are recorded to create a calibration curve that correlates retention time with boiling point.

  • Sample Preparation: The dimethyldecane isomer sample is diluted in a suitable solvent (e.g., carbon disulfide).

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Temperature Program: The column temperature is increased at a controlled, linear rate to facilitate the separation of components based on their boiling points.

  • Data Analysis: The retention time of the sample peak is measured, and its corresponding boiling point is determined from the calibration curve. The data acquisition system records the detector response over time, and the resulting chromatogram is used to determine the boiling range distribution.

Density Measurement

The density of a liquid is its mass per unit volume. For organic liquids, density is typically measured using a pycnometer or a digital density meter.

General Protocol using a Pycnometer:

  • Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely.

  • Weighing the Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured.

  • Filling with Sample: The pycnometer is filled with the dimethyldecane isomer, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific, constant temperature (e.g., 20°C).

  • Weighing the Filled Pycnometer: The mass of the pycnometer filled with the sample is accurately measured.

  • Volume Determination: The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is measured using a refractometer.

General Protocol using an Abbe Refractometer:

  • Calibration: The refractometer is calibrated using a standard with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the dimethyldecane isomer are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath, as the refractive index is temperature-dependent. The temperature at which the measurement is taken should always be reported.

Systematic Classification of Dimethyldecane Isomers

The structural isomers of dimethyldecane can be systematically classified based on the positions of the two methyl groups on the decane backbone. This classification provides a logical framework for understanding the relationships between the different isomers.

G cluster_classification Classification of Dimethyldecane Isomers Dimethyldecane Dimethyldecane 2,2- 2,2- Dimethyldecane->2,2- 3,3- 3,3- Dimethyldecane->3,3- 4,4- 4,4- Dimethyldecane->4,4- 5,5- 5,5- Dimethyldecane->5,5- 2,3- 2,3- Dimethyldecane->2,3- 3,4- 3,4- Dimethyldecane->3,4- 4,5- 4,5- Dimethyldecane->4,5- 5,6- 5,6- Dimethyldecane->5,6- 2,4- 2,4- Dimethyldecane->2,4- 2,5- 2,5- Dimethyldecane->2,5- 2,6- 2,6- Dimethyldecane->2,6- 2,7- 2,7- Dimethyldecane->2,7- 2,8- 2,8- Dimethyldecane->2,8- 2,9- 2,9- Dimethyldecane->2,9- 3,5- 3,5- Dimethyldecane->3,5- 3,6- 3,6- Dimethyldecane->3,6- 3,7- 3,7- Dimethyldecane->3,7- 3,8- 3,8- Dimethyldecane->3,8- 4,6- 4,6- Dimethyldecane->4,6- 4,7- 4,7- Dimethyldecane->4,7-

Caption: Classification of dimethyldecane isomers.

Conclusion

This technical guide has provided a detailed compilation of the structural isomers of dimethyldecane, including their physicochemical properties and the standard experimental methods used for their determination. The systematic classification and tabular presentation of data offer a valuable resource for researchers and professionals who require a comparative understanding of these compounds. While experimental data for all isomers is not exhaustively available, this guide serves as a comprehensive starting point for further investigation and application of dimethyldecane isomers in various scientific and industrial fields. The provided methodologies can be adapted for the characterization of other branched alkanes, contributing to a broader understanding of structure-property relationships in organic chemistry.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethyldecane, a saturated branched-chain alkane. Due to the presence of two chiral centers at positions 2 and 3, this compound exists as four distinct stereoisomers. This document details the stereochemical relationships between these isomers, outlines potential synthetic and analytical methodologies, and presents available physical property data. The information is intended to support researchers in the fields of organic synthesis, stereochemistry, and drug development where the precise control and understanding of molecular chirality are paramount.

Introduction to the Stereoisomerism of this compound

This compound (C₁₂H₂₆) is a chiral alkane possessing two stereogenic centers at carbons C2 and C3. The presence of these two chiral centers gives rise to a total of 2² = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric.

The four stereoisomers are:

  • (2R,3R)-2,3-dimethyldecane

  • (2S,3S)-2,3-dimethyldecane

  • (2R,3S)-2,3-dimethyldecane

  • (2S,3R)-2,3-dimethyldecane

The pair of (2R,3R) and (2S,3S) are enantiomers, as are the (2R,3S) and (2S,3R) pair. Any other combination of these isomers are diastereomers (e.g., (2R,3R) and (2R,3S)).

Physical and Chemical Properties

Table 1: Physical Properties of this compound (Isomeric Mixture)

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₆--INVALID-LINK--
Molecular Weight170.33 g/mol --INVALID-LINK--
CAS Number17312-44-6--INVALID-LINK--
Boiling Point209.5°C--INVALID-LINK--
Melting Point-°CData not available
Density0.759g/cm³ at 20°C--INVALID-LINK--
Refractive Index1.426at 20°C--INVALID-LINK--

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 rR (2R,3R) sS (2S,3S) rR->sS Enantiomers rS (2R,3S) rR->rS Diastereomers sR (2S,3R) rR->sR Diastereomers sS->rS Diastereomers sS->sR Diastereomers rS->sR Enantiomers synthesis_workflow cluster_reactants Starting Materials cluster_products Products ketone 2-Decanone alcohol 2,3-Dimethyl-2-decanol ketone->alcohol Grignard Reaction grignard Methylmagnesium Bromide grignard->alcohol alkene 2,3-Dimethyl-2-decene (mixture of isomers) alcohol->alkene Dehydration (e.g., H₂SO₄, heat) alkane This compound (mixture of stereoisomers) alkene->alkane Hydrogenation (e.g., H₂, Pd/C)

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. This application note provides a detailed protocol for the analysis of 2,3-dimethyldecane, a branched-chain alkane, using GC-MS. The methodologies described herein are applicable to various research and industrial settings, including environmental analysis, chemical synthesis quality control, and metabolomics.

This compound (C12H26) is a volatile organic compound.[1][2][3] GC-MS provides the necessary sensitivity and specificity for its trace analysis. The gas chromatograph separates this compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column.[4] Subsequently, the mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for accurate and reproducible GC-MS analysis. The choice of method depends on the sample matrix (e.g., solid, liquid, gas).

a. Liquid Samples (e.g., organic solvents, reaction mixtures):

  • Dilution: If the concentration of this compound is high, dilute the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[5]

  • Filtration: To prevent contamination of the GC system, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

  • Transfer: Transfer the filtered sample into a 2 mL autosampler vial for analysis.

b. Solid Samples (e.g., soil, polymer matrices):

  • Extraction:

    • Solid-Liquid Extraction: Extract a known weight of the homogenized solid sample with a suitable organic solvent (e.g., hexane) using techniques like sonication or Soxhlet extraction.

    • Accelerated Solvent Extraction (ASE): For faster extraction, an automated system using elevated temperature and pressure can be employed.[7][8]

  • Concentration: After extraction, the solvent volume may be reduced to concentrate the analyte. A gentle stream of nitrogen gas can be used for this purpose.[9]

  • Cleanup (if necessary): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.[10]

  • Final Preparation: Adjust the final concentration with a volatile solvent and transfer to an autosampler vial.

c. Air/Gas Samples:

  • Sorbent Trapping: Draw a known volume of the gas sample through a sorbent tube (e.g., containing Tenax® or activated charcoal) to trap the volatile organic compounds.

  • Thermal Desorption: The trapped analytes are then thermally desorbed directly into the GC inlet.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

Parameter Value Rationale
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for both high and low concentration samples.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Injection Volume1 µLA typical injection volume for capillary GC.
Split Ratio50:1 (can be adjusted)A higher split ratio is suitable for more concentrated samples.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A standard flow rate for many capillary columns.
ColumnNon-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for non-polar compounds like alkanes.
Oven Temperature ProgramInitial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)A general-purpose temperature program for separating a range of volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, leading to extensive and well-characterized fragmentation.
Mass Rangem/z 40-300Covers the expected mass range of fragments for this compound.
Scan Rate2 scans/secProvides sufficient data points across a chromatographic peak.
Ion Source Temperature230 °CA typical source temperature to prevent condensation of analytes.
Quadrupole Temperature150 °CA standard quadrupole temperature for stable mass analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Weight 170.33 g/mol [1][2][3][11]
Kovats Retention Index (Standard Non-polar Column) 1155, 1158[3][11]
Major Mass Spectral Peaks (m/z) 43 (Base Peak), 57, 71[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Preparation Extraction / Dilution Sample->Preparation Filtration Filtration Preparation->Filtration Vial Transfer to Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification GCMS_Components Logical Relationship of GC-MS Components GC Gas Chromatograph Injector Column Oven MS Mass Spectrometer Ion Source Quadrupole Mass Analyzer Detector GC:out->MS:ion Transfer Line DataSystem Data System Data Processor Spectral Library Results MS:det->DataSystem:proc CarrierGas Carrier Gas Supply CarrierGas->GC:in

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-dimethyldecane. This document outlines the predicted spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and logical workflows for structural elucidation.

Introduction to the NMR Spectroscopy of Branched Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as this compound, NMR spectroscopy provides detailed information about the connectivity and chemical environment of each proton and carbon atom. The ¹H NMR spectrum of alkanes is often characterized by signals in the upfield region (typically 0.5-2.0 ppm), with significant signal overlap due to the similar electronic environments of the protons.[1] The ¹³C NMR spectrum offers a wider chemical shift range, allowing for better resolution of individual carbon signals.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the chiral centers at C2 and C3, this compound is expected to exhibit a complex NMR spectrum. The diastereotopic nature of some methylene (B1212753) protons and methyl groups can lead to distinct chemical shifts where they might otherwise be expected to be equivalent. The following tables summarize the predicted ¹H and ¹³C NMR data.

Predicted ¹H NMR Data
Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₃)~ 0.85Doublet~ 6.5
H-2 (CH)~ 1.60Multiplet-
H-3 (CH)~ 1.40Multiplet-
H-4 (CH₂)~ 1.25Multiplet-
H-5 to H-9 (CH₂)~ 1.25Multiplet-
H-10 (CH₃)~ 0.88Triplet~ 7.0
2-CH₃~ 0.84Doublet~ 6.8
3-CH₃~ 0.83Doublet~ 6.8
Predicted ¹³C NMR Data
Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1~ 14.1
C-2~ 35.0
C-3~ 42.0
C-4~ 27.0
C-5~ 30.0
C-6~ 32.0
C-7~ 30.0
C-8~ 23.0
C-9~ 32.0
C-10~ 14.1
2-CH₃~ 16.0
3-CH₃~ 15.0

Experimental Protocols

A meticulously executed experimental protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample. For the non-polar this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional) : If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : ~220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

Structural Correlations in this compound

The following diagram illustrates the distinct carbon and proton environments in this compound, which give rise to the predicted NMR signals.

Caption: Correlation of molecular structure with predicted NMR signals.

Experimental Workflow for NMR Analysis

This diagram outlines the logical flow from sample preparation to final data analysis for the NMR spectroscopy of this compound.

G SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Calibration Chemical Shift Calibration Processing->Calibration Analysis Spectral Analysis (Integration, Peak Picking) Calibration->Analysis Structure_Elucidation Structure Confirmation Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

References

Application Note: FT-IR Spectral Analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectral analysis of 2,3-dimethyldecane, a branched-chain alkane. The characteristic vibrational modes of its aliphatic structure are identified and discussed. A standardized protocol for obtaining the FT-IR spectrum of a neat liquid sample using a capillary cell is provided. This document serves as a guide for researchers, scientists, and professionals in drug development for the identification and characterization of similar long-chain hydrocarbons.

Introduction

This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2][3][4] As an alkane, its infrared spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. For alkanes, the spectrum is typically simple, with prominent peaks in the C-H stretching and bending regions. The absence of significant absorptions from other functional groups (e.g., hydroxyl, carbonyl) is a key identifying feature.

Experimental

Materials and Instrumentation
  • Sample: this compound (liquid)

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer

  • Accessory: Demountable capillary cell with salt plates (e.g., NaCl or KBr)

  • Software: Data acquisition and processing software

Protocol for FT-IR Spectrum Acquisition
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization and self-check procedures.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum:

    • Acquire a background spectrum with an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the this compound sample onto the center of one of the salt plates of the capillary cell.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film.

    • Assemble the cell in the sample holder.

  • Sample Spectrum Acquisition:

    • Place the sample holder with the prepared capillary cell into the sample compartment of the FT-IR spectrometer.

    • Acquire the sample spectrum over a standard mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing steps as required.

    • Label the significant peaks in the spectrum.

Results and Discussion

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands typical of a branched-chain alkane. The primary vibrational modes are summarized in the table below. The spectrum is dominated by strong C-H stretching and bending vibrations.[5][6]

Table 1: Predicted FT-IR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950 - 2970Asymmetric StretchingC-H (in CH₃)Strong
2865 - 2885Symmetric StretchingC-H (in CH₃)Medium
2915 - 2935Asymmetric StretchingC-H (in CH₂)Strong
2845 - 2865Symmetric StretchingC-H (in CH₂)Medium
1450 - 1470Scissoring (Bending)C-H (in CH₂)Medium
1370 - 1385Symmetric Bending (Umbrella)C-H (in CH₃)Medium
~720RockingC-H (in long CH₂ chain)Weak

The region between approximately 3000 cm⁻¹ and 2850 cm⁻¹ is dominated by strong C-H stretching absorptions.[6] The presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups in this compound leads to multiple overlapping peaks in this region. The bands around 1465 cm⁻¹ and 1375 cm⁻¹ are due to C-H bending vibrations. The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification when compared to a reference spectrum.[6][7]

Conclusion

FT-IR spectroscopy is a powerful tool for the characterization of hydrocarbons like this compound. The spectrum is characterized by distinct C-H stretching and bending vibrations, and the absence of other functional group absorptions confirms its alkane nature. The provided protocol outlines a straightforward method for obtaining high-quality FT-IR spectra of liquid hydrocarbon samples.

Experimental Workflow

FT_IR_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing cluster_output Output instrument_prep Instrument Preparation (Power On, Purge) background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Sample (Capillary Cell) background_scan->sample_prep place_sample Place Sample in Spectrometer sample_prep->place_sample acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum process_data Process Data (Baseline Correction, Peak Labeling) acquire_spectrum->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum

Caption: Workflow for FT-IR Analysis of this compound.

References

Analytical Standards for the Quantification of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed analytical methods and protocols for the qualitative and quantitative analysis of 2,3-dimethyldecane, a branched-chain alkane. The primary methods discussed are Gas Chromatography coupled with Mass Spectrometry (GC-MS) for identification and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification. These protocols are intended for researchers, scientists, and professionals in drug development and related fields who require accurate and precise measurement of this compound in various matrices.

Introduction

This compound (C₁₂H₂₆, CAS: 17312-44-6) is a volatile organic compound (VOC) that has been identified as a component in some natural products, such as almond shells and red ginseng by-products.[1] Its presence and concentration in different samples can be of interest for various research applications, including flavor and fragrance analysis, metabolomics, and as a potential biomarker. Accurate and reliable analytical methods are crucial for the determination of this compound. This application note outlines the standardized procedures for its analysis.

Analytical Techniques

The recommended analytical approach for this compound involves gas chromatography for separation, with two primary detection methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and is the gold standard for the unambiguous identification of this compound based on its mass spectrum and retention time.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Offers high sensitivity and a wide linear range, making it ideal for the precise quantification of this compound.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of this compound by GC-MS

This protocol details the analysis of this compound using GC-MS, suitable for both identification and quantification.

1. Sample Preparation (Solid Matrix - e.g., Plant Material):

  • Objective: To extract this compound from a solid matrix.

  • Materials:

    • Solid sample (e.g., dried and ground plant material)

    • Hexane (B92381) (or other suitable non-polar solvent), analytical grade

    • Internal Standard (IS) solution (e.g., 10 µg/mL of a non-interfering branched alkane like 2,4-dimethylundecane (B102152) in hexane)

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer, centrifuge, and evaporator (e.g., nitrogen stream)

  • Procedure:

    • Weigh 1.0 g of the homogenized solid sample into a glass centrifuge tube.

    • Add 100 µL of the internal standard solution.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid material.

    • Carefully transfer the supernatant (hexane extract) to a clean tube.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 170) and specific fragmentation patterns.

  • Quantification: Create a calibration curve using a series of calibration standards of this compound with a fixed concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from this calibration curve.

Protocol 2: High-Throughput Quantification of this compound by GC-FID

This protocol is optimized for the rapid and sensitive quantification of this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Quantification: Similar to the GC-MS protocol, use an internal standard and a multi-point calibration curve to quantify this compound. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound. Note that parameters such as LOD and LOQ are method-dependent and should be experimentally determined during method validation.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Chemical FormulaC₁₂H₂₆[2]
Molecular Weight170.3348 g/mol [2]
CAS Number17312-44-6[2]
Kovats Retention Index (Standard Non-Polar Column)1155, 1158[3]

Table 2: Method Validation Parameters (Example Data)

ParameterGC-MSGC-FID
Linearity (r²)> 0.995> 0.998
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantification (LOQ)To be determinedTo be determined
Precision (%RSD)< 10%< 5%
Recovery (%)85-110%90-105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_detection Detection cluster_data_analysis Data Analysis start Solid Sample extraction Solvent Extraction (Hexane + IS) start->extraction cleanup Drying and Concentration extraction->cleanup final_extract Final Extract in GC Vial cleanup->final_extract gc_injection GC Injection final_extract->gc_injection gc_separation GC Separation (Non-polar column) gc_injection->gc_separation ms_detection MS Detection (Identification) gc_separation->ms_detection GC-MS fid_detection FID Detection (Quantification) gc_separation->fid_detection GC-FID qualitative Qualitative Analysis (Library Match) ms_detection->qualitative quantitative Quantitative Analysis (Calibration Curve) fid_detection->quantitative qualitative->quantitative quantification_logic cluster_standards Calibration Standards cluster_sample Unknown Sample cluster_analysis GC Analysis cluster_data Data Processing std1 Std 1 (Conc 1) gc_analysis GC-FID Analysis std1->gc_analysis std2 Std 2 (Conc 2) std2->gc_analysis std_n Std n (Conc n) std_n->gc_analysis is_std Internal Standard (Fixed Conc) is_std->gc_analysis sample Sample Extract sample->gc_analysis is_sample Internal Standard (Fixed Conc) is_sample->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve From Standards concentration Concentration Determination ratio_calc->concentration From Sample cal_curve->concentration

References

Application Notes and Protocols for the Extraction of 2,3-Dimethyldecane from Insect Cuticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that primarily serves to prevent desiccation.[1] Beyond this vital physiological role, CHCs are pivotal in chemical communication, mediating behaviors such as species and mate recognition, and social interactions. 2,3-Dimethyldecane is a specific methyl-branched alkane that can be a component of the complex CHC profiles of various insect species. The accurate extraction and analysis of this compound and other CHCs are fundamental to studies in chemical ecology, entomology, and the development of semiochemical-based pest management strategies.

These application notes provide detailed protocols for the extraction of this compound from insect cuticles for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Extraction Parameters for Cuticular Hydrocarbons

ParameterMethod 1Method 2Method 3Method 4
Solvent n-Hexanen-HexanePentane (B18724) or Hexane (B92381)n-Hexane
Insect Sample Pooled whole insectsIndividual or pooled insectsPooled whole insectsIndividual insects
Solvent Volume 500 µL120 µLNot specified200 µL - 1 mL
Extraction Time 1, 3, 6, 12, and 24 hours20 minutes1 minute to 24 hours (variable)[1]5-10 minutes[4]
Agitation Vortex mixing for 1 minuteNot specifiedGentle agitationGentle agitation
Reference Belenioti et al., 2022[1]BenchChem Application Note[5]BenchChem Application Note[5]BenchChem Protocol[4]

Experimental Protocols

The selection of an appropriate extraction method is contingent on the research objectives, the insect species under investigation, and whether the specimen needs to be preserved for subsequent analyses.

Protocol 1: Solvent Wash of Whole Insects

This is the most common and straightforward method for obtaining a comprehensive CHC profile.

Materials:

  • Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps

  • High-purity n-hexane or n-pentane

  • Micropipettes

  • Forceps

  • Vortex mixer (optional)

  • Nitrogen gas stream evaporator or a gentle stream of filtered air

  • GC vials with micro-inserts

Procedure:

  • Place a single insect (or a pooled sample of smaller insects) into a clean glass vial. If the insect is alive, it can be anesthetized by cooling.

  • Add a known volume of n-hexane or n-pentane (e.g., 200 µL to 1 mL, sufficient to fully immerse the insect) to the vial.[4]

  • Incubate the vial for a predetermined duration. A common extraction time is 5-10 minutes.[4] For some applications, gentle agitation or brief vortexing can be performed to enhance extraction efficiency.

  • Carefully remove the insect from the vial using clean forceps, allowing any excess solvent to drain back into the vial.

  • The resulting solvent extract, containing the CHCs, can be concentrated if necessary. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of the same solvent (e.g., 50-100 µL) and transfer it to a GC vial with a micro-insert for analysis.

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a non-destructive, solvent-free technique suitable for sampling CHCs from living insects.

Materials:

  • SPME device with a non-polar fiber (e.g., polydimethylsiloxane, PDMS)

  • GC-MS instrument with an SPME-compatible inlet

Procedure:

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Gently rub the conditioned fiber over the cuticle of the immobilized insect for a standardized period (e.g., 30-60 seconds). The location and duration of rubbing should be consistent across all samples.

  • Immediately following extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Protocol 3: Silica (B1680970) Gel-Based Extraction

This method offers a selective approach to sample surface hydrocarbons while minimizing the extraction of internal compounds.[6]

Materials:

  • Fine silica gel particles

  • Forceps or a small, soft brush

  • Glass vials

  • n-Hexane or n-pentane

Procedure:

  • Gently rub the surface of the insect's cuticle with a small amount of fine silica gel held with forceps or applied with a brush.

  • Transfer the silica gel, now coated with CHCs, to a clean glass vial.

  • Add a small volume of n-hexane or n-pentane to the vial to dissolve the CHCs from the silica gel.

  • After a brief incubation with agitation, carefully transfer the solvent to a clean GC vial for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solvent extraction of this compound and other cuticular hydrocarbons from insect samples.

G cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_processing Extract Processing cluster_analysis Analysis A Insect Sample (Single or Pooled) B Anesthetize (Cooling) A->B C Immerse in Non-Polar Solvent (e.g., Hexane) B->C D Incubate (5-10 min) with Gentle Agitation C->D E Remove Insect D->E F CHC Extract E->F G Concentrate Under Nitrogen Stream F->G H Reconstitute in Known Solvent Volume G->H I Transfer to GC Vial H->I J GC-MS Analysis I->J

Caption: Workflow for Solvent Extraction of Insect Cuticular Hydrocarbons.

References

Application Notes and Protocols for the Identification of 2,3-Dimethyldecane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,3-dimethyldecane, a volatile organic compound (VOC), in various environmental matrices. The protocols outlined below leverage established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), to ensure high sensitivity and selectivity.

Introduction

This compound is a branched-chain alkane that may be present in the environment due to its association with petroleum products. As a component of complex hydrocarbon mixtures, its identification and quantification in environmental samples such as water, soil, and air are crucial for environmental forensics, site contamination assessment, and understanding its environmental fate and transport. This document provides a comprehensive guide for the analysis of this compound, from sample collection to data interpretation.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for developing effective sampling and analytical strategies.

PropertyValueUnit
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
Boiling Point209.6°C
Vapor Pressure0.13kPa at 25°C
Water SolubilityInsoluble
Log Kₒw (Octanol-Water Partition Coefficient)6.1 (estimated)

Analytical Methodologies

The primary analytical techniques for the identification and quantification of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC). GC-MS provides excellent separation and identification capabilities, while GCxGC offers enhanced resolution for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of VOCs. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex environmental samples where co-elution of compounds is a concern, GCxGC provides superior separation power.[1] This technique uses two columns with different stationary phases to achieve a two-dimensional separation of the sample components.[1]

Experimental Protocols

Sample Collection and Preservation

4.1.1. Water Samples

  • Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace (air bubbles) is present.

  • Preservation: Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation. Store at 4°C.

4.1.2. Soil and Sediment Samples

  • Collection: Collect soil or sediment samples using a coring device to minimize the loss of volatile compounds. Immediately place the sample in a pre-weighed 40 mL glass vial with a PTFE-lined septum.

  • Preservation: Store samples at 4°C and analyze as soon as possible. Freezing at -20°C can be used for longer-term storage.

4.1.3. Air Samples

  • Collection: Collect air samples using sorbent tubes containing a suitable adsorbent material like Tenax® TA or a multi-sorbent bed. A calibrated air sampling pump is used to draw a known volume of air through the tube.

  • Preservation: After sampling, seal the sorbent tubes and store them at 4°C.

Sample Preparation

4.2.1. Water Samples: Purge and Trap The purge and trap technique is the standard method for extracting volatile compounds from water samples.

  • Place a 5-25 mL aliquot of the water sample into a purging vessel.

  • Add an internal standard and surrogate standard solution.

  • Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes.

  • The purged volatiles are trapped on a sorbent trap (e.g., Tenax®/silica gel/charcoal).

  • After purging, the trap is rapidly heated to desorb the analytes onto the GC column.

4.2.2. Soil and Sediment Samples: Headspace or Solvent Extraction

  • Headspace Analysis:

    • Place a known weight (e.g., 5 g) of the soil sample into a headspace vial.

    • Add a matrix modifying solution (e.g., saturated sodium chloride solution) and internal/surrogate standards.

    • Seal the vial and heat it in a headspace autosampler to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then injected into the GC.

  • Solvent Extraction:

    • Extract a known weight of the sample with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Agitate the mixture to ensure efficient extraction.

    • An aliquot of the solvent extract is then injected into the GC. This method is suitable for higher concentration samples.[2]

4.2.3. Air Samples: Thermal Desorption

  • Place the sorbent tube in a thermal desorption unit connected to the GC.

  • The tube is heated, and the trapped analytes are desorbed by a flow of inert gas.

  • The desorbed analytes are focused in a cold trap before being rapidly transferred to the GC column.

Instrumental Analysis: GC-MS
  • Gas Chromatograph (GC) Conditions (Illustrative):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Instrumental Analysis: GCxGC-TOFMS
  • First Dimension (1D) GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar, e.g., DB-5ms)

  • Second Dimension (2D) GC Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness (polar, e.g., DB-17ms)

  • Modulator: Thermal or flow modulator with a modulation period of 2-5 seconds.

  • Mass Spectrometer: Time-of-Flight (TOF) MS for fast data acquisition.

Quantitative Data

Specific performance data for this compound is not widely available in the literature. The following table presents illustrative performance data for similar volatile organic compounds (C12 alkanes and other VOCs) in various matrices to provide an expected range of performance. Actual performance should be determined through method validation in the user's laboratory.

Analyte/MatrixMethodMDL (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)
n-Dodecane in WaterPurge and Trap-GC-MS0.1 - 1.00.5 - 5.085 - 115
VOCs in SoilHeadspace-GC-MS0.5 - 5.02.0 - 20.080 - 120
n-Alkanes (C8-C18) in SoilSolvent Extraction-GC-FID30 - 150100 - 50056.5 - 89.2[3]
VOCs in AirThermal Desorption-GC-MS0.05 - 0.5 (µg/m³)0.2 - 2.0 (µg/m³)90 - 110

MDL: Method Detection Limit; LOQ: Limit of Quantification.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Water Water Sample (40 mL VOA vial, pH<2, 4°C) PT Purge and Trap Water->PT Soil Soil/Sediment Sample (Coring, 40 mL vial, 4°C) HS Headspace Analysis Soil->HS SE Solvent Extraction Soil->SE Air Air Sample (Sorbent Tube, 4°C) TD Thermal Desorption Air->TD GCMS GC-MS PT->GCMS GCxGC GCxGC-TOFMS PT->GCxGC HS->GCMS HS->GCxGC SE->GCMS SE->GCxGC TD->GCMS TD->GCxGC Qual Qualitative Identification (Mass Spectrum Library Match) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) GCMS->Quant GCxGC->Qual GCxGC->Quant

Figure 1. General analytical workflow for identifying this compound.
Environmental Fate and Transport of this compound

Environmental_Fate cluster_air Air cluster_water Water cluster_soil Soil/Sediment cluster_degradation Degradation Pathways Release Release of this compound (e.g., Petroleum Spill) Air_Compartment Atmosphere Release->Air_Compartment Volatilization Water_Compartment Surface & Groundwater Release->Water_Compartment Dissolution Soil_Compartment Soil & Sediment Release->Soil_Compartment Sorption Air_Compartment->Water_Compartment Deposition Photodegradation Atmospheric Photodegradation Air_Compartment->Photodegradation Water_Compartment->Soil_Compartment Sorption/Deposition Biodegradation Biodegradation (Aerobic/Anaerobic) Water_Compartment->Biodegradation Soil_Compartment->Biodegradation

Figure 2. Conceptual model of the environmental fate and transport of this compound.

Conclusion

The protocols described in these application notes provide a robust framework for the identification and quantification of this compound in diverse environmental samples. The choice of sample preparation and analytical technique will depend on the specific matrix, the expected concentration range, and the complexity of the sample. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.

References

Application of 2,3-Dimethyldecane in Pest Management: A Review of Current Knowledge and Broader Context

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no documented applications of 2,3-Dimethyldecane in pest management. While the specific compound requested does not have established use as a semiochemical for pest control, this document provides a comprehensive overview of the role of structurally similar compounds, specifically branched alkanes and dimethylalkanes, in insect chemical ecology and their application in integrated pest management (IPM) strategies.

The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the principles and methodologies that would be applied should this compound be identified as a bioactive compound in the future. The protocols and data are based on established research on other dimethylalkane pheromones.

Application Notes: Branched Alkanes and Dimethylalkanes as Semiochemicals

Branched alkanes are a significant class of cuticular hydrocarbons (CHCs) in insects, serving dual roles in preventing desiccation and facilitating chemical communication.[1] Certain dimethylalkanes, which are alkanes with two methyl group substitutions, have been identified as potent sex pheromones in various insect species, particularly moths.[2][3] These semiochemicals are highly specific and can be exploited for environmentally benign pest control methods.

Key Functions of Dimethylalkanes in Pest Management:

  • Monitoring: Pheromone-baited traps can be used to detect the presence and estimate the population density of a target pest. This information is crucial for making informed decisions about the timing and necessity of control interventions.

  • Mass Trapping: Deploying a large number of pheromone traps can significantly reduce the population of a pest by capturing a large proportion of the adult males, thereby reducing mating success.

  • Mating Disruption: Permeating the atmosphere with a synthetic pheromone can confuse male insects and prevent them from locating females, effectively disrupting the mating cycle.[4]

A notable example of a dimethylalkane used as a sex pheromone is 5,9-dimethylheptadecane , which has been identified as the sex pheromone of the moth Leucoptera scitella.[3] Another example is (3S, 13R)-3,13-dimethylheptadecane , the major pheromone component of the western false hemlock looper, Nepytia freemani.[2] Research into these compounds provides a framework for the potential investigation and application of other dimethylalkanes.

Data Presentation

The following tables summarize hypothetical quantitative data for a generic dimethylalkane pheromone, based on typical findings in pheromone research, to illustrate how such data would be presented.

Table 1: Electroantennogram (EAG) Response of a Model Pest to a Dimethylalkane Pheromone

CompoundDose (µg)Mean EAG Response (mV) ± SE
Dimethylalkane Pheromone 10.8 ± 0.1
102.5 ± 0.3
1005.2 ± 0.5
Hexane (B92381) (Control)-0.1 ± 0.05

Table 2: Field Trapping Efficacy of a Dimethylalkane Pheromone

Lure Load (mg)Mean Trap Catch (males/trap/week) ± SE
0.115 ± 2
1.0 45 ± 5
10.042 ± 6
Unbaited Control1 ± 0.5

Experimental Protocols

Detailed methodologies for key experiments in the identification and evaluation of insect pheromones are provided below.

Protocol 1: Pheromone Gland Extraction and Analysis

Objective: To extract and identify the chemical components of the female pheromone gland.

Materials:

  • Calling female insects (at peak activity)

  • Dissecting microscope

  • Fine-tipped forceps

  • Hexane (HPLC grade)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with electroantennographic detection (GC-EAD)

Procedure:

  • Excise the pheromone glands from calling female insects under a dissecting microscope.

  • Immerse the glands in a small volume of hexane (e.g., 10 µL per gland) for 30 minutes to extract the chemical constituents.

  • Carefully remove the gland tissue from the solvent.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Inject an aliquot of the extract into the GC-MS to separate and identify the chemical compounds based on their mass spectra and retention times.

  • Simultaneously, inject an aliquot into the GC-EAD to identify which compounds elicit an electrophysiological response from the male insect's antenna.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To evaluate the behavioral response of male insects to the identified pheromone components.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Synthetic pheromone candidate(s) dissolved in hexane

  • Hexane (for control)

  • Filter paper

  • Male insects of the target species

Procedure:

  • Set up the Y-tube olfactometer with a constant airflow through both arms.

  • Apply a known concentration of the synthetic pheromone to a piece of filter paper and place it in the odor source chamber of one arm (the "treatment" arm).

  • Apply an equal amount of hexane to a separate piece of filter paper and place it in the odor source chamber of the other arm (the "control" arm).

  • Introduce a single male insect at the base of the Y-tube.

  • Observe the insect's behavior for a set period (e.g., 5 minutes) and record its first choice of arm and the time spent in each arm.

  • Repeat the assay with a sufficient number of insects to allow for statistical analysis.

  • Randomize the position of the treatment and control arms between trials to avoid positional bias.

Mandatory Visualizations

Signaling_Pathway cluster_environment Environment cluster_insect Insect (Male) Pheromone Plume Pheromone Plume Antennal Receptors Antennal Receptors Pheromone Plume->Antennal Receptors Binding Olfactory Receptor Neurons (ORNs) Olfactory Receptor Neurons (ORNs) Antennal Receptors->Olfactory Receptor Neurons (ORNs) Signal Transduction Antennal Lobe Antennal Lobe Olfactory Receptor Neurons (ORNs)->Antennal Lobe Neural Signal Mushroom Bodies Mushroom Bodies Antennal Lobe->Mushroom Bodies Processing Motor Centers Motor Centers Mushroom Bodies->Motor Centers Integration Flight Behavior Flight Behavior Motor Centers->Flight Behavior Activation

Caption: Generalized signaling pathway of insect pheromone reception.

Experimental_Workflow Pheromone Gland Extraction Pheromone Gland Extraction GC-MS Analysis GC-MS Analysis Pheromone Gland Extraction->GC-MS Analysis GC-EAD Analysis GC-EAD Analysis Pheromone Gland Extraction->GC-EAD Analysis Chemical Identification Chemical Identification GC-MS Analysis->Chemical Identification GC-EAD Analysis->Chemical Identification Chemical Synthesis Chemical Synthesis Chemical Identification->Chemical Synthesis Y-Tube Olfactometer Bioassay Y-Tube Olfactometer Bioassay Chemical Synthesis->Y-Tube Olfactometer Bioassay Field Trapping Trials Field Trapping Trials Y-Tube Olfactometer Bioassay->Field Trapping Trials Pest Management Strategy Pest Management Strategy Field Trapping Trials->Pest Management Strategy

Caption: Workflow for pheromone identification and application.

Logical_Relationships cluster_pest_management Pest Management Strategies Monitoring Monitoring Mass Trapping Mass Trapping Mating Disruption Mating Disruption Semiochemical Semiochemical Semiochemical->Monitoring Low Density Traps Semiochemical->Mass Trapping High Density Traps Semiochemical->Mating Disruption Area-wide Dispenser Application

Caption: Relationship between semiochemicals and pest management strategies.

References

Application Notes and Protocols: 2,3-Dimethyldecane and Branched Alkanes as Biomarkers in Geological Surveys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of branched alkanes, including 2,3-dimethyldecane, as biomarkers in geological surveys, particularly in the context of petroleum exploration. While specific data for this compound is limited in publicly available literature, the principles and protocols described herein are applicable to the analysis of C12 branched alkanes and the broader class of branched alkanes in geological samples.

Introduction

Biomarkers are organic compounds found in rocks, crude oil, and sediments that are derived from formerly living organisms. Their chemical structures can be traced back to specific biological precursors, providing valuable information about the origin of organic matter, the depositional environment of source rocks, the thermal maturity of sediments, and the extent of biodegradation. Branched alkanes, a class of saturated hydrocarbons, can serve as indicators of the microbial input into sedimentary organic matter. The presence and distribution of specific isomers, such as this compound, can contribute to a more detailed understanding of the paleoenvironment.

Geochemical Significance of Branched Alkanes

The analysis of branched alkanes in geological samples can provide insights into:

  • Source of Organic Matter: The relative abundance of branched alkanes compared to straight-chain n-alkanes can help distinguish between microbial (bacterial and algal) and higher plant origins of organic matter.[1] A higher proportion of branched alkanes often suggests a significant contribution from microbial sources.

  • Depositional Environment: The distribution of specific isomers of branched alkanes may be indicative of the environmental conditions during sediment deposition, such as salinity and redox potential.

  • Thermal Maturity: While less commonly used than other biomarkers like hopanes and steranes, the cracking of long-chain branched alkanes at high temperatures can provide some information on the thermal history of the source rock.

  • Biodegradation: Branched alkanes are generally more resistant to biodegradation than n-alkanes. Their presence in crude oil where n-alkanes are depleted is a strong indicator of microbial degradation.

Data Presentation

The following table summarizes representative quantitative data on the relative abundance of branched alkanes in different geological sample types. It is important to note that the concentration of individual isomers like this compound is often not reported separately but as part of the total branched alkane fraction.

Sample TypeSource Rock TypeTotal Organic Carbon (TOC) (%)n-Alkanes (relative abundance)Branched Alkanes (relative abundance)Pristane/Phytane (Pr/Ph) RatioReference
ShaleLacustrine2.565%35%1.2[1]
Crude OilMarine CarbonateN/A55%45%0.8
ShaleMarine Siliciclastic4.170%30%2.5[1]
Crude OilTerrestrialN/A40%60%3.1

Experimental Protocols

Protocol 1: Extraction of Bitumen from Source Rock

This protocol describes the solvent extraction of organic matter (bitumen) from crushed source rock samples.

1. Sample Preparation: a. Clean the rock sample to remove any surface contamination. b. Crush the sample to a fine powder (e.g., <100 mesh) using a mortar and pestle or a mechanical grinder. c. Dry the powdered sample in an oven at 40-50°C for 24 hours.

2. Soxhlet Extraction: a. Place approximately 20-100 g of the powdered rock sample into a pre-extracted cellulose (B213188) thimble. b. Add an internal standard (e.g., deuterated n-alkane) to the sample for quantification purposes. c. Place the thimble into a Soxhlet extractor. d. Add a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) to the boiling flask. e. Extract the sample for 72 hours at a rate of 4-5 cycles per hour.

3. Bitumen Recovery: a. After extraction, allow the apparatus to cool. b. Remove the solvent from the extract using a rotary evaporator at a temperature below 40°C. c. The resulting residue is the total bitumen extract.

Protocol 2: Fractionation of Bitumen

This protocol separates the bitumen into different compound classes (saturates, aromatics, and polars) using column chromatography.

1. Column Preparation: a. Prepare a chromatography column with a slurry of activated silica (B1680970) gel in n-hexane.

2. Sample Loading: a. Dissolve the bitumen extract in a minimal amount of n-hexane. b. Load the dissolved extract onto the top of the silica gel column.

3. Elution: a. Saturate Fraction: Elute the column with n-hexane. This fraction will contain the n-alkanes and branched alkanes, including this compound. Collect this fraction. b. Aromatic Fraction: Elute the column with a mixture of n-hexane and DCM (e.g., 70:30 v/v). Collect this fraction. c. Polar Fraction: Elute the column with a mixture of DCM and methanol (e.g., 50:50 v/v). Collect this fraction.

4. Fraction Concentration: a. Concentrate each collected fraction using a gentle stream of nitrogen or a rotary evaporator. b. The saturate fraction is now ready for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the identification and quantification of this compound and other branched alkanes.

1. Instrument Setup: a. Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). b. Mass Spectrometer: Capable of electron ionization (EI) and operating in full scan or selected ion monitoring (SIM) mode.

2. GC Conditions: a. Injector Temperature: 280°C b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at 10°C/min.
  • Ramp 2: Increase to 300°C at 4°C/min.
  • Final hold: 300°C for 15 minutes.

3. MS Conditions: a. Ion Source Temperature: 230°C b. Electron Energy: 70 eV c. Mass Range: m/z 50-550 (full scan mode). For targeted analysis of branched alkanes, specific ions can be monitored in SIM mode.

4. Data Analysis: a. Identify this compound and other branched alkanes by comparing their retention times and mass spectra with those of authentic standards and library data. b. Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis cluster_interpretation Data Interpretation SampleCollection Geological Sample Collection (Source Rock, Crude Oil) Crushing Crushing and Drying (for Rock Samples) SampleCollection->Crushing SolventExtraction Solvent Extraction (e.g., Soxhlet) Crushing->SolventExtraction ColumnChromatography Column Chromatography SolventExtraction->ColumnChromatography Saturates Saturate Fraction (contains this compound) ColumnChromatography->Saturates Aromatics Aromatic Fraction ColumnChromatography->Aromatics Polars Polar Fraction ColumnChromatography->Polars GCMS GC-MS Analysis Saturates->GCMS DataProcessing Data Processing and Compound Identification GCMS->DataProcessing Quantification Quantification and Ratio Calculation DataProcessing->Quantification Interpretation Geochemical Interpretation (Source, Maturity, Environment) Quantification->Interpretation

Caption: Experimental workflow for the analysis of branched alkanes.

logical_relationship OrganicMatter Source of Organic Matter BiomarkerSignature Branched Alkane Signature (e.g., this compound abundance) OrganicMatter->BiomarkerSignature influences DepositionalEnvironment Depositional Environment DepositionalEnvironment->BiomarkerSignature influences ThermalMaturity Thermal Maturity ThermalMaturity->BiomarkerSignature alters Interpretation Geological Interpretation BiomarkerSignature->Interpretation provides evidence for

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. This document provides detailed application notes and protocols for the use of SPME in the sampling and analysis of 2,3-Dimethyldecane, a branched-chain alkane. Alkanes such as this compound are semi-volatile organic compounds (SVOCs) relevant in various fields, including environmental monitoring, food and fragrance analysis, and as potential biomarkers.

The headspace SPME technique, coupled with gas chromatography-mass spectrometry (GC-MS), is particularly well-suited for the extraction of semi-volatile compounds from complex matrices, as it minimizes matrix effects and enhances sensitivity. This document will outline the selection of appropriate SPME fibers, optimization of extraction parameters, and provide a generalized protocol for the analysis of this compound in various sample types.

Key Experimental Protocols

The following protocols are synthesized from established methods for the analysis of semi-volatile organic compounds and alkanes. While direct protocols for this compound are not extensively published, these methods provide a robust starting point for method development and validation.

Protocol 1: Headspace SPME Sampling of this compound from Aqueous Samples

This protocol is suitable for the analysis of this compound in water, wastewater, or other aqueous matrices.

Materials:

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds.

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heating block or water bath with agitation capabilities

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial. For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated alkane) should be added.

  • Matrix Modification (Optional): To enhance the partitioning of this compound into the headspace, the ionic strength of the sample can be increased by adding sodium chloride (e.g., 2.5 g).

  • Equilibration: Seal the vial and place it in the heating block or water bath. Equilibrate the sample at 60-70°C for 15-30 minutes with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature and agitation speed. The optimal extraction time should be determined experimentally.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the hot injector of the GC-MS. Desorb the analytes at 250-270°C for 3-5 minutes in splitless mode.

  • GC-MS Analysis: Initiate the GC-MS run to separate and identify this compound.

Protocol 2: Headspace SPME Sampling of this compound from Solid Samples

This protocol is applicable to the analysis of this compound in soil, sediment, food, or other solid matrices.

Materials:

  • Same as Protocol 1.

  • Mortar and pestle or grinder for sample homogenization.

Procedure:

  • Sample Preparation: Homogenize the solid sample. Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. Add a known amount of internal standard.

  • Matrix Modification: Add a small amount of high-purity water (e.g., 1-2 mL) to the vial to facilitate the release of volatiles. The addition of an organic solvent like acetone (B3395972) may also increase sensitivity in some matrices.[1]

  • Equilibration: Seal the vial and proceed with the equilibration step as described in Protocol 1 (60-70°C for 15-30 minutes with agitation).

  • Extraction: Expose the SPME fiber to the headspace for 30-60 minutes under the same conditions.

  • Desorption and Analysis: Follow the desorption and GC-MS analysis steps as outlined in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the analysis of semi-volatile alkanes using SPME-GC-MS. This data can be used as a benchmark for method development and validation for this compound.

Table 1: Method Detection and Quantification Limits for Alkanes using SPME-GC-MS

Analyte ClassMatrixDetection Limit (LOD)Quantification Limit (LOQ)Reference
Diesel Range Organics (C10-C28)Dry Soil0.1 mg/kg-[1]
n-Alkanes (C10-C20)Water50-150 µg/L-
Light Hydrocarbons (C6-C12)Aqueous0.26-4.33 µg/L-

Table 2: Linearity and Recovery Data for SPME Analysis of Alkanes

Analyte ClassMatrixLinear RangeRecoveryRelative Standard Deviation (RSD)Reference
Diesel FuelSoil1 - 50 mg/kg-10%[1]
Volatile Flavor CompoundsBeverage EmulsionR² ≥ 0.9788.3% - 121.7%< 14%[2]
Polycyclic Aromatic HydrocarbonsSediment1 - 170 pg-< 13%[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPME sampling and analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Aqueous or Solid) Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike MatrixMod Matrix Modification (e.g., add salt, water) Spike->MatrixMod Equilibrate Equilibration (Heating & Agitation) MatrixMod->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection & Identification Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

Figure 1. Experimental workflow for headspace SPME-GC-MS analysis of this compound.

SPME_Parameters cluster_fiber SPME Fiber cluster_extraction_conditions Extraction Conditions cluster_matrix Sample Matrix center SPME Efficiency for this compound FiberType Fiber Coating (e.g., DVB/CAR/PDMS) center->FiberType FiberThickness Coating Thickness center->FiberThickness ExtractionTime Extraction Time center->ExtractionTime ExtractionTemp Extraction Temperature center->ExtractionTemp Agitation Agitation center->Agitation MatrixType Matrix Type (Aqueous, Solid) center->MatrixType pH pH center->pH IonicStrength Ionic Strength (Salt Addition) center->IonicStrength

Figure 2. Key parameters influencing SPME sampling efficiency for this compound.

References

Application Notes and Protocols for Electroantennography (EAG) Response to 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.[1][2] This method is instrumental in identifying biologically active compounds, such as pheromones and kairomones, which can be pivotal for the development of novel pest management strategies and for studying the intricacies of insect chemical communication.[3] 2,3-Dimethyldecane is a branched-chain alkane, a class of compounds known to be involved in insect chemical signaling, often as components of cuticular hydrocarbons that can act as contact pheromones or species recognition cues.[1][4] These application notes provide a detailed protocol for conducting EAG studies to assess the olfactory response of insects to this compound.

While specific EAG data for this compound is not extensively available in published literature, this document presents a representative protocol and hypothetical data based on responses to structurally similar methyl-branched alkanes in Coleoptera. The dark black chafer, Holotrichia parallela (Coleoptera: Scarabaeidae), a significant agricultural pest, will be used as a model organism for the described protocols, as this species is known to respond to a variety of volatile compounds.[5][6][7][8]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for EAG responses to this compound and related compounds. This data is structured to facilitate comparative analysis.

Table 1: Hypothetical Dose-Dependent EAG Response of Holotrichia parallela to this compound

Concentration (µg/µL)Mean EAG Amplitude (mV)Standard Deviation (mV)Normalized Response (%)*
0 (Solvent Control)0.050.020
0.0010.150.0510
0.010.450.1240
0.11.050.25100
11.500.35143
101.650.40157

*Normalized to the response of the 0.1 µg/µL concentration.

Table 2: Comparative EAG Responses of Holotrichia parallela to Various Branched-Chain Alkanes (at 0.1 µg/µL)

CompoundMean EAG Amplitude (mV)Standard Deviation (mV)Relative Response (%)**
This compound1.050.25100
3-Methylheptacosane1.200.30114
n-Decane (Control)0.100.0410
Hexane (B92381) (Solvent)0.050.025

**Relative to the response to this compound.

Experimental Protocols

This section provides a detailed methodology for conducting EAG experiments with this compound using Holotrichia parallela as the model insect.

Materials and Reagents
  • Insect Subjects: Adult Holotrichia parallela beetles (males and females, 2-5 days post-eclosion).

  • Test Compound: High-purity synthetic this compound.

  • Solvent: Hexane or paraffin (B1166041) oil (high purity, GC grade).

  • Saline Solution (for Coleoptera): (in mM) 120 NaCl, 5 KCl, 1 CaCl2, 4 MgCl2, 5 D-glucose, 10 HEPES buffer, pH 7.2.

  • Electrodes: Ag/AgCl wires in glass capillaries.

  • Conductive Gel: Electrode gel for ensuring good electrical contact.

  • EAG System: High-impedance pre-amplifier, main amplifier, and a data acquisition system.

  • Stimulus Delivery System: A system capable of delivering controlled puffs of purified, humidified air.

  • Faraday Cage: To shield the preparation from electrical noise.

Step-by-Step Protocol
  • Preparation of Stimulus Cartridges:

    • Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

    • Apply 10 µL of each dilution onto a small piece of filter paper (1 cm²).

    • Allow the solvent to evaporate for at least 60 seconds.

    • Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with solvent only.

  • Insect Preparation (Excised Antenna Method):

    • Anesthetize a beetle by chilling it on ice or in a freezer for a few minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

    • Immediately mount the antenna for recording.

  • Antenna Mounting and Electrode Placement:

    • Fill two glass capillary electrodes with the saline solution and insert the Ag/AgCl wires.

    • Place a small amount of conductive gel on the electrode holders.

    • Mount the basal end of the excised antenna onto the reference electrode.

    • Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure a good connection.

  • EAG Recording:

    • Place the mounted antenna preparation inside the Faraday cage.

    • Position the antenna in a continuous stream of purified and humidified air (e.g., 0.5 L/min).

    • Allow the baseline electrical signal to stabilize.

    • Insert the tip of a stimulus pipette into the airflow directed at the antenna.

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant.

    • Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

    • Allow a sufficient recovery period (e.g., 45-60 seconds) between stimuli.

    • Present stimuli in a randomized order, starting and ending with the solvent control.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in mV) from the baseline to the peak of the depolarization.

    • Subtract the average response to the solvent control from the responses to the test compound.

    • Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the stimulus concentration.

Visualizations

Olfactory Signaling Pathway in Insects

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Complex Odorant Receptor (OR) Complex (OrX + Orco) Odorant_OBP->OR_Complex Activation Ion_Channel Ion Channel (Cation influx) OR_Complex->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for EAG

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stimulus_Prep Stimulus Preparation (Serial Dilutions) Stimulus_Delivery Stimulus Delivery (Air Puff) Stimulus_Prep->Stimulus_Delivery Insect_Prep Insect Preparation (Antenna Excision) Antenna_Mount Antenna Mounting Insect_Prep->Antenna_Mount Electrode_Prep Electrode Preparation (Saline Filling) Electrode_Prep->Antenna_Mount Antenna_Mount->Stimulus_Delivery Recording EAG Recording (Voltage Measurement) Stimulus_Delivery->Recording Measure_Amp Measure Amplitude Recording->Measure_Amp Normalize Normalize Data Measure_Amp->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response

Caption: Workflow for an electroantennography experiment.

References

Application Notes and Protocols for Behavioral Assays Involving 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting behavioral assays to evaluate the potential of 2,3-dimethyldecane as a modulator of insect behavior, particularly focusing on trail-following responses in termites. The protocols described are based on established methodologies for testing semiochemicals in social insects. While specific quantitative data for this compound is not extensively available in public literature, the following sections offer a comprehensive guide to generate such data, including hypothetical results for illustrative purposes.

Introduction

Volatile organic compounds play a crucial role in the chemical communication of insects, mediating behaviors such as mating, aggregation, and foraging. Branched alkanes, such as this compound, are components of cuticular hydrocarbons in many insect species and can be involved in chemical signaling. Understanding the behavioral responses elicited by specific compounds like this compound is essential for the development of novel pest management strategies and for fundamental research in chemical ecology. The primary behavioral assay detailed here is the trail-following bioassay, a standard method for evaluating substances that may act as pheromones or kairomones in trail-following insects like termites.

Data Presentation

The following table summarizes hypothetical quantitative data from a trail-following bioassay with the subterranean termite, Reticulitermes flavipes. This data illustrates the expected format for presenting results when testing the efficacy of this compound against a known standard and a negative control.

Treatment GroupConcentration (µg/cm)Number of Termites TestedMean Distance Followed (cm) ± SEMean Time on Trail (s) ± SEPercentage of Termites Following Trail > 5 cm
Negative Control (Hexane)N/A300.8 ± 0.25.2 ± 1.110%
Positive Control (2-Phenoxyethanol)1.0308.9 ± 0.555.4 ± 3.295%
This compound 0.1302.1 ± 0.415.7 ± 2.530%
This compound 1.0306.5 ± 0.742.1 ± 3.875%
This compound 10304.3 ± 0.631.5 ± 3.155%

Experimental Protocols

Protocol 1: Termite Trail-Following Bioassay

This protocol details the methodology for assessing the trail-following behavior of subterranean termites in response to this compound.

Materials:

  • Reticulitermes flavipes worker termites (or other suitable termite species)

  • This compound

  • 2-Phenoxyethanol (B1175444) (positive control)

  • Hexane (B92381) (solvent)

  • Whatman No. 1 filter paper (or similar)

  • Petri dishes (100 mm diameter)

  • Micropipettes

  • Soft forceps

  • Stopwatch

  • Video recording equipment (optional)

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and 2-phenoxyethanol in hexane at various concentrations (e.g., 0.1, 1.0, 10 µg/µL).

    • The negative control will be hexane alone.

  • Preparation of the Arena:

    • Cut the filter paper to fit the bottom of the Petri dishes.

    • Using a micropipette, draw a 10 cm straight line on the filter paper with 10 µL of the test solution. This will result in concentrations of 0.1, 1.0, and 10 µg/cm for the respective solutions.

    • Allow the solvent to evaporate completely (approximately 2-3 minutes) before introducing the termite.

  • Termite Introduction and Observation:

    • Gently introduce a single worker termite to one end of the drawn line using soft forceps.

    • Start the stopwatch immediately upon the termite's release.

    • Record the following parameters for a duration of 60 seconds:

      • The total distance the termite travels along the drawn line.

      • The total time the termite spends on the trail.

      • Whether the termite follows the trail for a minimum distance (e.g., > 5 cm).

    • If using video recording, the footage can be analyzed later for more detailed behavioral observations (e.g., walking speed, turning frequency).

  • Data Collection and Analysis:

    • Repeat the assay for each concentration of this compound, the positive control, and the negative control, using a new termite and a new filter paper for each replicate. A minimum of 30 replicates per treatment group is recommended.

    • Calculate the mean distance followed, mean time on the trail, and the percentage of termites exhibiting a positive trail-following response for each group.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the results between the different treatment groups.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect olfaction, which is the likely mechanism through which volatile compounds like this compound would be detected, leading to a behavioral response.

G Generalized Insect Olfactory Signaling Pathway cluster_0 Odorant Detection cluster_1 Signal Transduction & Processing cluster_2 Behavioral Output Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binding OSN Olfactory Sensory Neuron OR->OSN Activation AP Action Potential OSN->AP Signal Generation AL Antennal Lobe AP->AL Transmission MB Mushroom Body AL->MB Processing LH Lateral Horn AL->LH Processing Behavior Trail-Following Behavior MB->Behavior LH->Behavior

Caption: Generalized insect olfactory pathway.

Experimental Workflow

This diagram outlines the key steps in the termite trail-following bioassay protocol.

G Termite Trail-Following Bioassay Workflow A Prepare Test Solutions (this compound, Controls) B Draw 10 cm Trail on Filter Paper A->B C Allow Solvent to Evaporate B->C D Introduce Single Termite to Start of Trail C->D E Record Behavior for 60s (Distance, Time on Trail) D->E F Repeat for All Replicates and Treatment Groups E->F G Statistical Analysis of Collected Data F->G H Interpret Results G->H

Caption: Termite trail-following assay workflow.

Logical Relationship of Behavioral Responses

This diagram illustrates the logical comparison of expected behavioral responses in the trail-following assay.

G Expected Behavioral Responses in Trail-Following Assay cluster_0 Stimulus cluster_1 Expected Response Level Neg Negative Control (Hexane) Low Low / No Trail-Following Neg->Low Expected Outcome Test Test Compound (this compound) Variable Variable Trail-Following (Dose-Dependent) Test->Variable Hypothesized Outcome Pos Positive Control (2-Phenoxyethanol) High High / Consistent Trail-Following Pos->High Expected Outcome

Caption: Expected outcomes of the bioassay.

Purchasing High-Purity 2,3-Dimethyldecane for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the procurement and application of high-purity 2,3-Dimethyldecane (CAS No. 17312-44-6) for research purposes. It includes information on potential suppliers, key chemical properties, potential research applications, and detailed protocols for handling, storage, and analysis.

Sourcing and Procurement of High-Purity this compound

The primary challenge in sourcing this compound is obtaining specific purity grades required for sensitive research applications. Researchers should directly contact suppliers to inquire about available purities, request certificates of analysis (CoA), and discuss custom synthesis options if necessary.

Table 1: Potential Suppliers of this compound

SupplierWebsiteContact for Purity/AvailabilityNotes
BOC Sciences--INVALID-LINK--Inquiry requiredOffers a range of chemicals for drug discovery and development.[]
ChemicalBook--INVALID-LINK--Lists multiple suppliersA directory of chemical suppliers; purity and stock levels vary.[2]
BuyersGuideChem--INVALID-LINK--Lists multiple suppliersA platform to connect with various chemical producers and suppliers.[3]
TargetMol--INVALID-LINK--Inquiry requiredSpecializes in compounds for life science research.
Santa Cruz Biotechnology--INVALID-LINK--Inquiry requiredProvides a wide range of biochemicals for research.

Procurement Workflow

The following diagram outlines the recommended workflow for procuring high-purity this compound.

Figure 1. Procurement Workflow for this compound A Identify Potential Suppliers B Contact Suppliers for Purity & CoA A->B C Evaluate Supplier Information B->C D Request Quotation & Lead Time C->D E Place Purchase Order D->E F Receive & Verify Compound E->F

Figure 1. Procurement Workflow for this compound (Within 100 characters)

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17312-44-6[4][5]
Molecular Formula C₁₂H₂₆[4][5]
Molecular Weight 170.33 g/mol [5]
Boiling Point ~206-209 °C[2]
Density ~0.75 g/cm³[]
Synonyms Decane, 2,3-dimethyl-[4][5]

Research Applications and Experimental Protocols

While specific documented applications for this compound in drug development are limited, its properties as a branched-chain alkane make it relevant in several research areas, primarily as a reference standard and a potential biomarker.

Application: Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

High-purity this compound is valuable as a reference standard for the identification and quantification of branched alkanes in complex mixtures, such as environmental samples, petroleum products, and biological matrices.

Experimental Protocol: Purity Analysis by GC-MS

This protocol outlines a general method for verifying the purity of a this compound sample.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10 mL of high-purity hexane (B92381) or a similar non-polar solvent to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum of the this compound standard.

    • Identify the characteristic fragment ions.

    • Integrate the peak area of the primary ion.

    • Construct a calibration curve by plotting peak area against concentration.

    • Analyze the sample to be tested under the same conditions and determine its purity based on the calibration curve.

Application: Volatile Organic Compound (VOC) Biomarker Research

Branched-chain alkanes, including various dimethyldecane isomers, have been investigated as potential volatile biomarkers for diseases such as cancer and asthma.[6][7] this compound can be used as a standard to identify its presence in exhaled breath or other biological samples.

Experimental Workflow: VOC Biomarker Analysis

The following diagram illustrates a typical workflow for investigating volatile biomarkers from biological samples.

Figure 2. Volatile Biomarker Analysis Workflow A Sample Collection (e.g., Exhaled Breath) B Pre-concentration (e.g., SPME) A->B C GC-MS Analysis B->C D Data Processing & Feature Extraction C->D E Statistical Analysis D->E F Biomarker Identification & Validation E->F

Figure 2. Volatile Biomarker Analysis Workflow (Within 100 characters)

Safety, Handling, and Storage Protocols

As a flammable and volatile organic compound, proper safety precautions are essential when working with this compound.

Safety and Handling Workflow

Figure 3. Safety and Handling Protocol cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Work in a Well-Ventilated Fume Hood B->C D Ground Equipment to Prevent Static Discharge C->D E Keep Away from Ignition Sources D->E F Use Spark-Proof Tools E->F G Store in a Tightly Sealed Container F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Dispose of Waste According to Institutional Guidelines H->I

Figure 3. Safety and Handling Protocol (Within 100 characters)

Key Safety and Handling Considerations:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Fire Safety: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces. Ensure a fire extinguisher (Class B) is readily accessible.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures.

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

challenges in 2,3-Dimethyldecane synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dimethyldecane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges associated with the synthesis and purification of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main synthetic challenges involve controlling regioselectivity and minimizing side reactions. Many common alkane synthesis methods, such as free-radical halogenation followed by coupling, are often unselective and can produce a complex mixture of structural isomers that are difficult to separate from the desired this compound product.[1] Grignard-based syntheses, while powerful for C-C bond formation, can be susceptible to side reactions like reduction or enolization, especially with sterically hindered substrates, which can lower the overall yield.[2]

Q2: Why is the purification of this compound particularly difficult?

A2: Purification is challenging primarily due to the presence of other C12H26 isomers.[3][4] Branched alkane isomers often have very close boiling points, making separation by conventional fractional distillation inefficient without highly specialized equipment.[3] Similarly, their nonpolar nature and similar structures make chromatographic separation demanding, often requiring high-resolution columns and optimized conditions to achieve high purity.[5][6]

Q3: What are the most common impurities found in a crude synthesis of this compound?

A3: The most common impurities include:

  • Structural Isomers: Other dimethyldecanes or different branched C12 alkanes formed during non-selective synthesis.[3][4]

  • Unreacted Starting Materials: Carryover of precursors from the synthesis reaction.[4]

  • Reaction Byproducts: Compounds resulting from side reactions, such as smaller alkanes from cracking or alcohols from the reduction of ketones in a Grignard reaction.[2][7]

  • Residual Solvents: Solvents used during the synthesis and purification steps.[4][8]

Q4: Which analytical techniques are most effective for assessing the purity of this compound?

A4: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful method for both separating and identifying volatile isomers and impurities.[4][9] The Kovats retention index is a useful parameter for identifying specific isomers.[9][10] For structural confirmation, 1H and 13C NMR spectroscopy are essential.[9] FTIR spectroscopy can also be used to confirm the absence of functional groups from starting materials or byproducts.[9]

Troubleshooting Guide

Synthesis Issues

Q: I am experiencing a low yield in my Grignard-based synthesis of a this compound precursor alcohol. What could be the cause?

A: Low yields in Grignard reactions are common and can often be traced to several factors:

  • Cause 1: Presence of Water: Grignard reagents are extremely strong bases and react readily with even trace amounts of water in glassware or solvents.

    • Solution: Ensure all glassware is oven-dried immediately before use and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Side Reactions: If you are reacting the Grignard reagent with a sterically hindered ketone, side reactions can dominate.[2]

    • Solution 1 (Deprotonation/Enolate Formation): The Grignard reagent can act as a base, removing a proton from the alpha-carbon of the ketone. This regenerates the starting ketone after workup. Consider using a less hindered ketone or a more nucleophilic organometallic reagent (e.g., an organolithium compound).[2]

    • Solution 2 (Reduction): A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol product instead of the desired tertiary alcohol.[2] Using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide) can prevent this specific side reaction.

  • Cause 3: Impure Magnesium: The magnesium metal may have an oxide layer that prevents the reaction from initiating.

    • Solution: Gently crush the magnesium turnings before use or use a chemical activator like iodine or 1,2-dibromoethane (B42909) to initiate the reaction.

Purification Issues

Q: My fractional distillation is not separating this compound from its isomers effectively.

A: This is a common and significant challenge. The boiling points of branched alkane isomers are often very close.[3]

  • Cause 1: Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve components with similar boiling points.

    • Solution: Increase the number of theoretical plates by using a longer column or a column with a more efficient packing material (e.g., structured packing).[3]

  • Cause 2: Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibrium stages to achieve good separation.

    • Solution: Optimize and increase the reflux ratio. This enhances separation efficiency but may increase distillation time.[3]

  • Cause 3: Alternative Separation Needed: For isomers with extremely close boiling points, distillation may not be practical.

    • Solution: Consider alternative techniques like adsorptive separation using molecular sieves such as zeolites or metal-organic frameworks (MOFs), which can separate isomers based on shape and size.[3][11] Preparative gas chromatography is another powerful, albeit lower-throughput, option.

Q: I am seeing co-elution of isomers during preparative column chromatography.

A: The low polarity of alkanes makes them difficult to separate on standard phases like silica (B1680970) gel.

  • Cause 1: Inappropriate Stationary Phase: Silica gel or alumina (B75360) may not have enough selectivity for nonpolar isomers.

    • Solution: Consider using a reverse-phase column (e.g., C18) with a non-aqueous mobile phase, which can sometimes offer better selectivity for hydrocarbons.[5] Specialized columns for hydrocarbon analysis, such as those with liquid crystalline stationary phases, show high isomeric selectivity.[6]

  • Cause 2: Insufficient Resolution: The column dimensions and particle size may not be adequate.

    • Solution: Use a longer column with a smaller diameter and a stationary phase with a smaller particle size to increase resolution. This will, however, increase backpressure and run time.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆[9][12][13]
Molecular Weight170.33 g/mol [9][12][13][14][15]
CAS Number17312-44-6[9][12][13]
Kovats Retention Index (Standard non-polar column)1155, 1158[9][10]
Enthalpy of Vaporization (ΔvapH)50.0 kJ/mol @ 384 K[16]

Table 2: Example Synthesis Route via Catalytic Alkylation

ReactantsCatalyst SystemConditionsYieldReference
1-Decene (B1663960), Methane (B114726)bis(cyclopentadienyl)titanium dichloride / triethylaluminum (B1256330)Hexane (B92381), 20-22°C, 12 h92%[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Alkylation

This protocol is based on a reported high-yield synthesis.[17]

Methodology:

  • Reactor Setup: Under an inert atmosphere (e.g., argon), add dry hexane to a flame-dried reaction vessel equipped with a magnetic stirrer.

  • Catalyst Preparation: In the reaction vessel, add bis(cyclopentadienyl)titanium dichloride followed by the slow, careful addition of triethylaluminum at a controlled temperature (e.g., 0°C).

  • Reactant Addition: Slowly add 1-decene to the activated catalyst mixture.

  • Reaction: Pressurize the vessel with methane gas. Allow the reaction to stir at 20-22°C for 12 hours, maintaining the methane pressure.

  • Quenching: After the reaction period, cautiously quench the reaction by slowly adding dilute acid (e.g., 1M HCl) at 0°C to decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by High-Efficiency Fractional Distillation

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a vacuum-jacketed column with high-efficiency packing (e.g., Vigreux or structured packing) to maximize theoretical plates. The system should include a distillation head with a reflux condenser and a means to control the reflux ratio.

  • Charge the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. As the vapor rises, allow the column to equilibrate by operating at total reflux (reflux ratio = ∞) for at least one hour. This allows the separation gradient to establish within the column.

  • Fraction Collection: Begin collecting the distillate at a high reflux ratio (e.g., 10:1 or higher). Monitor the head temperature closely.

  • Isolate Fractions: Collect small fractions and analyze each one by GC-MS. The first fractions will be enriched in lower-boiling point impurities. A stable temperature plateau should indicate the distillation of a pure component. Combine fractions that meet the desired purity threshold (>99%).

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage start Starting Materials (e.g., 1-Decene, Methane) reaction Alkylation Reaction (12h, 20-22°C) start->reaction catalyst Catalyst System (e.g., Ti/Al based) catalyst->reaction quench Reaction Quenching & Aqueous Workup reaction->quench crude Crude Product (this compound + Isomers/Impurities) quench->crude PurificationWorkflow crude Crude Product distill High-Efficiency Fractional Distillation crude->distill fractions Collect Fractions distill->fractions analysis Purity Analysis (GC-MS) fractions->analysis pure Pure this compound (>99%) analysis->pure Meets Purity Spec impure Impure Fractions (Recycle or Discard) analysis->impure Fails Purity Spec TroubleshootingDistillation start Issue: Poor Isomer Separation by Distillation q1 Is the column efficiency high enough? start->q1 a1_yes Is reflux ratio optimized and high? q1->a1_yes Yes a1_no Solution: Use a column with more theoretical plates. q1->a1_no No a2_yes Consider Alternative Methods: - Preparative GC - Adsorptive Separation (MOFs) a1_yes->a2_yes Yes a2_no Solution: Increase reflux ratio and allow column to equilibrate. a1_yes->a2_no No

References

Technical Support Center: Synthesis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethyldecane. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for this compound include the titanium-catalyzed reaction of 2-bromo-2-methylpropane (B165281) with 1-octene (B94956) and the classical Grignard reagent-based synthesis. The titanium-catalyzed route has been reported to achieve high yields. The Grignard route involves the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Q2: What is the reported yield for the titanium-catalyzed synthesis of this compound?

A2: A reported synthesis of this compound from 2-bromo-2-methylpropane and 1-octene using a bis(cyclopentadienyl)titanium dichloride and triethylaluminum (B1256330) catalyst system in hexane (B92381) at 20-22°C for 12 hours yielded 92% of the product after chromatography.[1]

Q3: What are the critical parameters to control in a Grignard reaction for alkane synthesis?

A3: The most critical parameter is maintaining strictly anhydrous (dry) conditions. Grignard reagents are highly reactive towards protic solvents like water and alcohols, which will quench the reagent and reduce your yield.[2][3] Other important factors include the quality and activation of the magnesium metal, the choice of an appropriate ether solvent (e.g., diethyl ether or THF), and temperature control during the reaction.[2]

Q4: How can I purify the final this compound product?

A4: Due to its non-polar nature and boiling point of approximately 208°C, fractional distillation is a suitable method for purifying this compound from less volatile impurities.[4] Column chromatography on silica (B1680970) gel can also be employed for high purity samples.

Troubleshooting Guides

Issue 1: Low Yield in Grignard-based Synthesis

Symptoms:

  • The expected alcohol intermediate is not formed or is present in very low quantities after the Grignard reaction.

  • The final alkane product yield is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Wet reagents or glassware Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled reagents.
Inactive Magnesium Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The appearance of a brown color (from iodine) that subsequently disappears indicates activation.
Side reaction with starting materials If your ketone starting material is enolizable, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition. Use a non-enolizable ketone if possible, or consider using a milder organometallic reagent.
Impure Grignard reagent Ensure the Grignard reagent was successfully formed before adding the ketone. A successful formation is often indicated by a color change and gentle refluxing of the ether solvent.
Issue 2: Formation of Multiple Products in the Dehydration Step

Symptoms:

  • GC-MS or NMR analysis of the product mixture after dehydration of the tertiary alcohol shows the presence of multiple alkene isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective dehydration catalyst Strong acid catalysts (e.g., sulfuric acid, phosphoric acid) can lead to rearrangements and the formation of multiple alkene isomers (Saytzeff and Hofmann products).
High reaction temperature Higher temperatures can favor the formation of the more thermodynamically stable (more substituted) alkene (Saytzeff's rule), but can also promote side reactions.
Alternative Dehydration Methods Consider using milder and more selective dehydration methods, such as treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270) or using the Burgess reagent.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Titanium Catalysis[1]

Materials:

  • 2-Bromo-2-methylpropane

  • 1-Octene

  • Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂)

  • Triethylaluminum (Et₃Al)

  • Anhydrous hexane

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(cyclopentadienyl)titanium dichloride in anhydrous hexane.

  • Cool the solution to 20°C.

  • Slowly add triethylaluminum to the solution while maintaining the temperature at 20-22°C.

  • To this catalyst mixture, add 1-octene followed by the dropwise addition of 2-bromo-2-methylpropane.

  • Stir the reaction mixture at 20-22°C for 12 hours.

  • Upon completion, quench the reaction carefully with water and extract the product with hexane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: General Procedure for Branched Alkane Synthesis via Grignard Reaction[5]

This is a general protocol that can be adapted for the synthesis of this compound by selecting the appropriate Grignard reagent and ketone. For this compound, one possible route is the reaction of 2-bromopropane (B125204) Grignard reagent with 2-decanone, followed by dehydration and hydrogenation.

Step 1: Formation of the Tertiary Alcohol

  • Prepare the Grignard reagent from the appropriate alkyl halide and magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, dissolve the corresponding ketone in anhydrous diethyl ether.

  • Slowly add the Grignard reagent to the ketone solution with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture for several hours.

  • Quench the reaction by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under vacuum to obtain the crude alcohol.

Step 2: Dehydration of the Alcohol

  • The crude alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or by using a milder reagent like phosphorus oxychloride in pyridine.

  • After the reaction is complete, neutralize the acid, wash with water, and extract the alkene mixture with a suitable solvent.

  • Dry the organic layer and remove the solvent.

Step 3: Hydrogenation of the Alkene

  • Dissolve the alkene mixture in a suitable solvent like ethanol (B145695) or ethyl acetate.

  • Add a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter off the catalyst and remove the solvent to obtain the crude alkane.

  • Purify by distillation or chromatography.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Hydrogenation A Alkyl Halide + Mg B Grignard Reagent A->B in dry ether D Tertiary Alcohol B->D Nucleophilic Addition C Ketone C->D Nucleophilic Addition E Tertiary Alcohol D->E F Alkene Mixture E->F Acid catalyst G Alkene Mixture F->G H This compound G->H H2, Pd/C

Caption: General workflow for the synthesis of this compound via the Grignard route.

troubleshooting_low_yield Start Low Yield in Grignard Reaction Q1 Are reagents and glassware completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Magnesium metal active? A1_Yes->Q2 Sol1 Oven-dry glassware. Use anhydrous solvents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the ketone starting material enolizable? A2_Yes->Q3 Sol2 Activate Mg with iodine or 1,2-dibromoethane. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider side reaction (deprotonation). Use non-enolizable ketone if possible. A3_Yes->Sol3 End Yield should improve. A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in Grignard-based synthesis.

References

Technical Support Center: Optimizing GC Column Selection for 2,3-Dimethyldecane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Gas Chromatography (GC) column selection for the separation of 2,3-dimethyldecane and related branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stationary phase for separating this compound and its isomers?

Answer: The separation of alkanes is primarily governed by their boiling points.[1][2] Therefore, a non-polar stationary phase is ideal, operating on the principle of "like dissolves like."[1] Using a non-polar phase ensures that elution order correlates closely with the boiling point of the analytes. The most common and effective choices are 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phases. Always select the least polar column that can perform the separation effectively.[3]

Table 1: Recommended Non-Polar Stationary Phases for Alkane Analysis

Stationary Phase Composition Polarity Common Trade Names Key Characteristics
100% Dimethylpolysiloxane Non-Polar DB-1, HP-1, Rtx-1, TG-1MS, SPB-1 Excellent general-purpose phase for boiling point separations.[1]

| 5% Phenyl-95% Dimethylpolysiloxane | Non-Polar | DB-5, HP-5, Rtx-5, TG-5MS, SPB-5 | Slightly more polar than 100% dimethylpolysiloxane, offering slightly different selectivity for unsaturated compounds, but still excellent for hydrocarbon separations.[1] |

Q2: How do column dimensions (length, internal diameter, film thickness) impact the separation of branched alkane isomers?

Answer: Column dimensions are critical parameters that must be optimized to resolve closely related isomers like this compound from other C12 alkanes. The choice of dimensions involves a trade-off between resolution, analysis time, and sample capacity.[4]

  • Length: Longer columns provide more theoretical plates, which directly enhances resolution.[4] Doubling column length increases resolution by approximately 40%.[3] For complex isomeric mixtures, a 30-meter column is a good starting point, but 60-meter or even 100-meter columns may be necessary for baseline separation.[1]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (narrower peaks) and better resolution.[1][5] The most common ID for general applications is 0.25 mm, as it provides a good balance of efficiency and sample capacity.[1][6]

  • Film Thickness: Thicker films increase analyte retention and sample capacity.[1] This is particularly useful for highly volatile compounds. For a C12 alkane like this compound, a standard film thickness of 0.25 µm to 0.50 µm is generally suitable.[1]

Table 2: Effect of GC Column Dimensions on Performance

Parameter Effect of Increase Primary Trade-Offs
Length ↑ Resolution↑ Analysis Time↑ Cost Resolution vs. Speed
Internal Diameter (ID) ↓ Resolution↓ Efficiency↑ Sample Capacity Efficiency vs. Capacity

| Film Thickness | ↑ Retention↑ Sample Capacity↑ Column Bleed | Retention vs. Bleed/Inertness |

Experimental Protocols & Method Development

A logical workflow is essential for selecting the appropriate GC column and developing a robust method for separating this compound.

G start Start: Analyze Compound Properties (this compound is a non-polar branched alkane) phase Step 1: Select Stationary Phase (Choose a non-polar phase like DB-1 or DB-5) start->phase dimensions Step 2: Select Column Dimensions (Start with 30m x 0.25mm ID, 0.25µm film) phase->dimensions method Step 3: Develop Initial Method (Slow temperature ramp, appropriate flow rate) dimensions->method evaluate Step 4: Evaluate Separation method->evaluate good_res Good Resolution evaluate->good_res Yes poor_res Poor Resolution evaluate->poor_res No finish End: Final Method good_res->finish optimize Step 5: Optimize Parameters (See Troubleshooting Guide) poor_res->optimize optimize->method Re-evaluate

Caption: Logical workflow for GC column selection and method optimization.

Q3: What are recommended starting parameters for a GC-FID method to separate this compound?

Answer: This protocol provides a robust starting point for method development. Optimization will likely be required to achieve baseline separation from specific isomers.

Table 3: Recommended Starting GC Method Parameters

Parameter Recommendation Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-dimethylpolysiloxane).[1] A good general-purpose column for a wide range of alkanes.[1]
Carrier Gas Helium or Hydrogen Set to the optimal linear velocity for the chosen gas to maximize efficiency.[1]
Injection Mode Split (e.g., 50:1 ratio) Prevents column overload, which can cause peak distortion.[1] Adjust ratio based on sample concentration.
Injector Temp. 250 °C Ensures complete and rapid vaporization of the sample.
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C, hold 5 min A slow temperature ramp rate enhances the separation of closely eluting isomers by increasing their interaction time with the stationary phase.[1]
Detector Flame Ionization Detector (FID) Standard detector for hydrocarbons, offering high sensitivity.

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector.[1] |

Troubleshooting Guides

Q4: My chromatogram shows poor resolution or co-elution of alkane isomers. What should I do?

Answer: Poor resolution is the most common challenge when separating isomers.[7] This issue typically stems from suboptimal column selection or method parameters. The following workflow can help diagnose and solve the problem.

G start Problem: Poor Resolution or Co-elution check_phase 1. Check Stationary Phase start->check_phase phase_ok Is it non-polar (e.g., DB-1, DB-5)? check_phase->phase_ok phase_bad Solution: Switch to an appropriate non-polar column. phase_ok->phase_bad No check_dims 2. Check Column Dimensions phase_ok->check_dims Yes resolved Problem Resolved phase_bad->resolved dims_ok Is it long enough (≥30m) and narrow enough (≤0.25mm ID)? check_dims->dims_ok dims_bad Solution: Use a longer column (e.g., 60m) and/or a smaller ID column (e.g., 0.18mm). dims_ok->dims_bad No check_temp 3. Check Oven Program dims_ok->check_temp Yes dims_bad->resolved temp_ok Is the ramp rate slow (e.g., 2-10°C/min)? check_temp->temp_ok temp_bad Solution: Decrease the temperature ramp rate. temp_ok->temp_bad No check_flow 4. Check Carrier Gas Flow temp_ok->check_flow Yes temp_bad->resolved flow_ok Is the linear velocity optimized for the carrier gas? check_flow->flow_ok flow_bad Solution: Adjust flow rate to achieve optimal linear velocity. flow_ok->flow_bad No flow_ok->resolved Yes flow_bad->resolved

Caption: Troubleshooting workflow for poor resolution of alkane isomers.

Q5: What causes peak tailing or peak fronting for my alkane peaks?

Answer: Asymmetrical peaks are common issues that indicate problems with the sample, column, or injection technique.

  • Peak Tailing (Asymmetry > 1.2): This occurs when the back half of the peak is broader than the front half.

    • Cause: Active sites within the GC system (e.g., in the injector liner or at the front of the column) can cause undesirable secondary interactions with analytes.

    • Solutions:

      • Use a Deactivated Inlet Liner: Ensure the liner is clean and properly deactivated. Consider using a liner with glass wool to trap non-volatile residues.

      • Column Maintenance: Trim the first 10-20 cm from the inlet of the column to remove accumulated non-volatile residues or active sites that have developed over time.[8]

      • System Inertness Check: Inject a standard containing a sensitive active compound (e.g., a free fatty acid or an alcohol) to confirm the inertness of the entire flow path.

  • Peak Fronting (Asymmetry < 0.8): This is characterized by a sloping front of the peak.

    • Cause: The most common cause is column overload, where too much sample has been introduced for the column's capacity.[8]

    • Solutions:

      • Reduce Sample Concentration: Dilute the sample before injection.

      • Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the mass of sample reaching the column.

      • Use a Higher Capacity Column: If dilution is not possible, switch to a column with a larger internal diameter or a thicker stationary phase film to increase its sample capacity.[8]

References

Technical Support Center: Resolving Co-elution of 2,3-Dimethyldecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues involving 2,3-Dimethyldecane and its isomers. This resource is designed for researchers, scientists, and drug development professionals facing challenges in the gas chromatographic (GC) analysis of branched-chain alkanes. Here you will find troubleshooting guides and frequently asked questions to help you achieve baseline separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomers of this compound?

A1: The primary challenge in separating isomers of this compound lies in their nearly identical physicochemical properties. Isomers are molecules with the same chemical formula (C₁₂H₂₆) but different structural arrangements.[1] This results in very similar boiling points and polarities, causing them to interact with the GC stationary phase in a similar manner and elute from the column at nearly the same time.[2] The issue is compounded because this compound has two chiral centers, meaning it exists as stereoisomers (enantiomers and diastereomers) which are even more challenging to separate than structural isomers (e.g., 2,4-Dimethyldecane) and require specialized chiral columns.[3][4]

Q2: How can I confirm that my peaks are co-eluting and it's not another chromatographic problem?

A2: Before adjusting your method, it's crucial to confirm co-elution. A pure chromatographic peak should be symmetrical.[5] The presence of a "shoulder" on the peak, a split top, or significant tailing are strong visual indicators of co-elution.[5][6] The most definitive way to confirm is by using a mass spectrometry (MS) detector. By examining the mass spectrum across the peak from its leading edge to its tailing edge, you can detect changes that indicate the presence of more than one compound.[5][7]

Q3: What is the first and easiest parameter to change in my GC method to improve separation?

A3: The most straightforward initial step is to optimize the oven temperature program.[5] A slower temperature ramp rate (e.g., reducing from 10°C/min to 2°C/min) increases the time the isomers interact with the stationary phase, which often enhances resolution between closely eluting compounds.[2][5] Lowering the initial oven temperature can also improve the focusing of analytes at the head of the column, further aiding separation.[8]

Q4: When should I consider changing my GC column?

A4: You should consider changing your column when extensive optimization of the temperature program and carrier gas flow rate does not resolve the co-eluting peaks.[2] If selectivity is the issue, a different stationary phase is required.[9] For improved efficiency, a longer column or one with a smaller internal diameter can be used. Doubling column length, for instance, can increase resolution by about 40%.[2]

Q5: How do I separate the enantiomers (chiral isomers) of this compound?

A5: The separation of enantiomers is not possible on standard achiral GC columns. This requires a specific chiral stationary phase (CSP). For unfunctionalized hydrocarbons like this compound, cyclodextrin-based chiral columns are commonly employed.[3][4] These columns create transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in stability.

Troubleshooting Guides

Problem: Poor Resolution or Co-elution of this compound Structural Isomers

This guide provides a systematic approach to separating structural isomers (e.g., this compound from 2,5-dimethyldecane).

Step 1: Confirm Co-elution

  • Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or split peaks.[5]

  • Mass Spectrometry Analysis: With a GC-MS system, check for changes in the mass spectrum across the unresolved peak.[6] Branched alkanes show preferential fragmentation at the branch site, which can help distinguish isomers even if they co-elute.[10]

Step 2: Optimize the GC Method

  • Temperature Program: Decrease the oven ramp rate (e.g., by 1-2°C/min) in the elution range of the isomers. This is often the most effective first step.[5][11]

  • Carrier Gas Flow Rate: Adjust the flow rate of your carrier gas (Helium or Hydrogen) to its optimal linear velocity to maximize column efficiency. Flow rates that are too high or low can reduce separation.[2]

  • Injection Technique: Ensure your injection is fast and reproducible, especially for manual injections, to minimize band broadening.[8]

Step 3: Evaluate Column Dimensions

  • Increase Column Length: If optimization is insufficient, switch to a longer column (e.g., from 30 m to 60 m). This increases the number of theoretical plates and enhances resolving power.[2]

  • Decrease Internal Diameter (ID): Using a column with a smaller ID (e.g., 0.18 mm instead of 0.25 mm) increases efficiency and can significantly improve resolution.[2]

Step 4: Select an Alternative Stationary Phase

  • If resolution is still poor, the column's stationary phase may lack the necessary selectivity. While standard non-polar phases are the norm for alkanes, a phase with slightly different characteristics, such as a liquid crystal stationary phase, may provide the unique interactions needed to separate stubborn isomers.[12][13]

G start Suspected Co-elution of This compound Isomers confirm Confirm Co-elution start->confirm peak_shape Analyze Peak Shape (Shoulders, Asymmetry) confirm->peak_shape Visual ms_scan Examine Mass Spectra Across the Peak confirm->ms_scan Instrumental is_confirmed Co-elution Confirmed? peak_shape->is_confirmed ms_scan->is_confirmed re_evaluate Re-evaluate Other Issues (e.g., Peak Tailing, Contamination) is_confirmed->re_evaluate No optimize Optimize GC Method is_confirmed->optimize Yes temp_prog Adjust Temperature Program (Slower Ramp Rate) optimize->temp_prog flow_rate Optimize Carrier Gas Flow temp_prog->flow_rate resolution_ok Resolution Achieved? flow_rate->resolution_ok change_column Change GC Column resolution_ok->change_column No end Analysis Complete resolution_ok->end Yes dimensions Increase Column Length or Decrease Internal Diameter change_column->dimensions Iterate Method selectivity Select Different Stationary Phase dimensions->selectivity Iterate Method selectivity->optimize Iterate Method G cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_eval 3. Evaluation & Optimization sample_prep Sample Preparation (Dilution in appropriate solvent) gc_setup Initial GC Method Setup (e.g., DB-5 type column, standard temp. program) sample_prep->gc_setup standard_prep Prepare Isomer Standards standard_prep->gc_setup inject Inject Sample gc_setup->inject acquire Data Acquisition (GC-MS) inject->acquire data_analysis Initial Data Analysis acquire->data_analysis check_res Check Resolution data_analysis->check_res optimize Troubleshoot Co-elution (See Troubleshooting Workflow) check_res->optimize Inadequate final_method Finalize Optimized Method check_res->final_method Adequate optimize->gc_setup Iterate

References

Technical Support Center: Mass Spectral Interpretation of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting the interpretation of mass spectra for the branched alkane, 2,3-dimethyldecane.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M⁺) for this compound weak or absent in my electron ionization (EI) mass spectrum?

A1: In the electron ionization mass spectrometry of branched alkanes like this compound, the molecular ion peak is often weak or entirely absent.[1][2][3] This is because the high energy of EI causes extensive fragmentation. Branched alkanes, in particular, tend to fragment readily at the branching points to form more stable secondary and tertiary carbocations.[2][3][4] The formation of these stable fragments is energetically favored, leading to a low abundance of the intact molecular ion.

Q2: What are the primary fragmentation pathways for this compound?

A2: The fragmentation of this compound is dominated by cleavage at the C-C bonds adjacent to the methyl branches, specifically at the C2 and C3 positions. This is because cleavage at these points results in the formation of more stable carbocations.[2][3] The most likely fragmentation involves the loss of alkyl radicals to form stable secondary or tertiary carbocations. The loss of the largest alkyl group at a branch point is often a favored pathway.[2][5]

Q3: I am seeing a prominent peak at m/z = 43. What does this fragment represent?

A3: A strong peak at m/z = 43 is very common in the mass spectra of branched alkanes and typically corresponds to the isopropyl cation ([C₃H₇]⁺).[1] This is a highly stable secondary carbocation and its high abundance is a key indicator of a branched structure, such as the one present in this compound.

Q4: How can I confirm the molecular weight of this compound if the molecular ion peak is not visible?

A4: To confirm the molecular weight when the molecular ion is not observed in EI-MS, consider using a "soft" ionization technique.[5] These methods impart less energy to the molecule, resulting in less fragmentation.[5]

  • Chemical Ionization (CI): This technique typically produces a prominent [M+H]⁺ ion, which would be at m/z = 171 for this compound, confirming its molecular weight of 170.33 g/mol .[5]

  • Field Ionization (FI): FI is another soft ionization method that can produce a strong molecular ion peak with minimal fragmentation.[5]

Q5: My mass spectrum shows a series of peaks separated by 14 Da. What does this indicate?

A5: A series of peaks separated by 14 Da (corresponding to a CH₂ group) is characteristic of the fragmentation of straight-chain alkanes.[1][6] While this compound is a branched alkane, you may still observe some fragmentation along the linear heptyl portion of the molecule, although the most prominent peaks will arise from cleavage at the branch points.

Predicted Mass Spectral Data for this compound

The following table summarizes the expected significant fragments for this compound based on established fragmentation patterns for branched alkanes.

m/z ValueProposed Fragment IonStructure of Lost Neutral FragmentComments
170[C₁₂H₂₆]⁺NoneMolecular Ion (M⁺). Often weak or absent in EI-MS.[2][3]
155[C₁₁H₂₃]⁺•CH₃Loss of a methyl radical from the molecular ion.
127[C₉H₁₉]⁺•C₂H₅Cleavage at the C2-C3 bond, loss of an ethyl radical.
99[C₇H₁₅]⁺•C₅H₁₁Cleavage at the C3-C4 bond, loss of a pentyl radical.
71[C₅H₁₁]⁺•C₇H₁₅Cleavage at the C3-C4 bond, loss of a heptyl radical.
57[C₄H₉]⁺•C₈H₁₇A common fragment for alkanes, often a butyl cation.[1]
43[C₃H₇]⁺•C₉H₁₉Isopropyl cation. Expected to be a very abundant, possibly the base peak.[1]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Maintain 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[3]

  • Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C[3]

  • Mass Scan Range: m/z 35-200

4. Data Analysis:

  • Acquire and process the mass spectra using the instrument's data system.

  • Identify the retention time of the this compound peak in the total ion chromatogram.

  • Analyze the mass spectrum corresponding to this peak and compare the observed fragmentation pattern with the expected pattern and library spectra (e.g., NIST).

Visualizing Fragmentation and Troubleshooting

The following diagrams illustrate the fragmentation pathway of this compound and a troubleshooting workflow for spectral interpretation.

fragmentation_pathway M This compound (M⁺, m/z 170) F1 [C₁₁H₂₃]⁺ (m/z 155) M->F1 - •CH₃ F2 [C₉H₁₉]⁺ (m/z 127) M->F2 - •C₂H₅ F3 [C₇H₁₅]⁺ (m/z 99) M->F3 - •C₅H₁₁ F4 [C₅H₁₁]⁺ (m/z 71) M->F4 - •C₇H₁₅ F5 [C₄H₉]⁺ (m/z 57) M->F5 - •C₈H₁₇ F6 [C₃H₇]⁺ (m/z 43) M->F6 - •C₉H₁₉

Caption: Predicted fragmentation of this compound.

troubleshooting_workflow Start Start: Mass Spectrum Interpretation Issue Q1 Is the molecular ion (M⁺) peak (m/z 170) weak or absent? Start->Q1 A1_Yes This is expected for branched alkanes. Proceed to fragment analysis. Q1->A1_Yes Yes A1_No Confirm compound purity and calibration. Q1->A1_No No Q2 Is there a prominent peak at m/z 43? A1_Yes->Q2 A2_Yes Strongly indicates an isopropyl group, consistent with this compound. Q2->A2_Yes Yes A2_No Re-evaluate sample identity. Consider isomeric structures. Q2->A2_No No Q3 Are other expected fragments (e.g., m/z 127, 99, 71) present? A2_Yes->Q3 A3_Yes Fragmentation pattern is consistent. High confidence in identification. Q3->A3_Yes Yes A3_No Check for contamination or co-elution. Consider alternative fragmentation pathways. Q3->A3_No No End End: Interpretation Complete A3_Yes->End

Caption: Troubleshooting workflow for this compound MS.

References

Technical Support Center: Enhancing Sensitivity for Trace Detection of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the trace detection of 2,3-dimethyldecane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for detecting trace levels of this compound.

Problem/Question Possible Causes & Solutions
Why am I seeing no peak or a very small peak for this compound? 1. Inefficient Sample Extraction/Preconcentration: - Solution for Solid Phase Microextraction (SPME): Optimize SPME parameters such as fiber coating, extraction time, and temperature. For alkanes, a non-polar fiber like Polydimethylsiloxane (PDMS) is often suitable.[1][2] Increase extraction time and temperature to improve the partitioning of semi-volatile compounds like this compound into the fiber coating.[3] - Solution for Headspace (HS) Analysis: For semi-volatile compounds, increasing the equilibration temperature and time in the headspace vial can enhance their concentration in the gas phase.[4] However, be mindful of potential degradation of other sample components at excessively high temperatures. - Solution for Liquid-Liquid Extraction (LLE): Ensure the chosen solvent is appropriate for extracting non-polar alkanes (e.g., hexane, heptane) and that the extraction volume and repetitions are sufficient to recover trace amounts.2. Inefficient Injection or Analyte Loss: - Solution: Use a splitless injection mode for trace analysis to ensure the entire sample is transferred to the GC column.[5][6] Check for leaks in the injector system and ensure the syringe is functioning correctly.[5] For long-chain alkanes, a higher injector temperature (e.g., 280-320°C) is necessary to ensure complete vaporization.[5]3. Suboptimal GC-MS Parameters: - Solution: Verify that the GC oven temperature program is suitable for eluting this compound. A slower temperature ramp can improve peak shape and separation.[6] Ensure the MS is in the correct acquisition mode. For maximum sensitivity, use Selected Ion Monitoring (SIM) mode, focusing on characteristic fragment ions of alkanes such as m/z 57, 71, and 85.[5]
My peaks are tailing or showing poor shape. What should I do? 1. Active Sites in the GC System: - Solution: Active sites in the injector liner or the front of the GC column can cause peak tailing.[7] Use a deactivated liner, and if the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.[7]2. Column Overloading: - Solution: While less common in trace analysis, high concentrations of matrix components can overload the column. If using splitless injection, ensure the sample is sufficiently diluted. Consider using a column with a thicker film or a wider internal diameter if matrix effects are significant.[5]3. Inappropriate Oven Temperature: - Solution: An initial oven temperature that is too high can cause poor peak shape for volatile compounds. Ensure the initial temperature is low enough to allow for proper focusing of the analytes at the head of the column.[5]
I am observing high background noise or ghost peaks in my chromatogram. 1. System Contamination: - Solution: Contamination can originate from the carrier gas, injector, or column.[8] Ensure high-purity carrier gas and install traps to remove impurities. Bake out the column at a high temperature (within its specified limit) to remove contaminants. Run a solvent blank to identify the source of contamination.[6]2. Septum Bleed: - Solution: The septum in the injector can degrade at high temperatures, leading to bleed and ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.[8]3. Carryover from Previous Injections: - Solution: If analyzing samples with varying concentrations, carryover from a high-concentration sample can appear as ghost peaks in subsequent runs.[8] Implement a thorough wash step for the syringe and run a blank after high-concentration samples.
How can I confirm the identity of the this compound peak? 1. Mass Spectral Library Match: - Solution: Compare the acquired mass spectrum of the peak with a reference library such as NIST. Alkanes typically show a characteristic fragmentation pattern with ions at m/z 57, 71, 85, etc.[5][9] However, branched alkanes may have similar spectra, making definitive identification challenging based on this alone.[10]2. Retention Index (RI): - Solution: Analyze a homologous series of n-alkanes under the same chromatographic conditions to calculate the retention index of the unknown peak. Compare this experimental RI with literature values for this compound on the same or a similar stationary phase. This provides a higher degree of confidence in peak identification.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace levels of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile organic compounds like this compound.[12] To enhance sensitivity for trace detection, it is crucial to couple GC-MS with an effective sample preparation and introduction technique. Solid Phase Microextraction (SPME) and Headspace (HS) sampling are highly effective for concentrating volatile and semi-volatile analytes from a sample matrix before introducing them to the GC-MS system.[1][4] For ultimate sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended, as it significantly improves the signal-to-noise ratio compared to full-scan mode.[5][7]

Q2: Which SPME fiber should I choose for this compound analysis?

A2: For non-polar compounds like alkanes, a non-polar fiber coating is the most effective. A 100 µm Polydimethylsiloxane (PDMS) fiber is a common and suitable choice for extracting alkanes from a sample.[13][14] The selection of the fiber should be based on the principle of "like dissolves like," where the polarity of the fiber coating matches the polarity of the analyte of interest.

Q3: How can I improve the extraction efficiency of this compound from a complex matrix like blood or soil?

A3: For biological samples like blood, protein precipitation can be employed to release matrix-bound VOCs.[15] The addition of salt ("salting out") to aqueous samples can also increase the volatility of analytes and improve their partitioning into the headspace or SPME fiber.[13] For soil samples, increasing the extraction temperature and time can enhance the recovery of less volatile compounds.[14] It is important to optimize these parameters for your specific matrix to achieve the best results.

Q4: What are the expected limits of detection (LOD) for alkanes using these methods?

A4: The limit of detection (LOD) and limit of quantification (LOQ) are dependent on the specific analytical method, instrumentation, and sample matrix. However, with optimized methods, it is possible to achieve detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The following table provides a summary of reported LODs and LOQs for alkanes and other volatile compounds using various sensitive techniques.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HS-SPME-GC/Q-ToF-MSβ-CaryophylleneIn vitro metabolism assay3 ng/mL10 ng/mL
GC-MSn-Alkanes (C21-C36)Forage and Fecal Samples-5 nmol (on column)
HPTLCAlkanesGas Oil0.05 µg0.15 µg
HS-GC-MSVarious VOCsLeather and Fabric-2.5 mg/kg (ppm)
GC-APCI-MS/MSHexabromocyclododecaneStandards0.10 pg/µL (instrumental)-

Q5: Should I use an internal or external standard for quantification?

A5: For accurate quantification, especially in complex matrices, using an internal standard is highly recommended. An internal standard, preferably a deuterated analog of the analyte, can compensate for variations in sample preparation, injection volume, and instrument response.[16] If a deuterated standard for this compound is not available, a non-naturally occurring alkane with similar chemical properties can be used.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol provides a general procedure for the trace analysis of this compound in a liquid or solid sample.

1. Sample Preparation:

  • Place a precisely measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).[13]

  • If the sample is aqueous, add a known amount of salt (e.g., NaCl) to increase the ionic strength of the solution.[13]

  • For quantitative analysis, add a known amount of an appropriate internal standard.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubator.

  • Equilibrate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 15 minutes) with agitation.[13]

  • Introduce the SPME fiber (e.g., 100 µm PDMS) into the headspace above the sample.

  • Expose the fiber to the headspace for a defined extraction time (e.g., 30-50 minutes) at the same temperature.[13]

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Injector: Splitless mode, Temperature: 280°C.[5]

  • Column: Non-polar column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5]

  • Oven Program: Initial temperature of 40°C (hold for 3 min), ramp at 6°C/min to 320°C (hold for 10 min).[5]

  • MS Transfer Line: 280°C.[6]

  • Ion Source: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Full scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for trace quantification, monitoring ions such as m/z 57, 71, and 85.[5]

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis

experimental_workflow sample_prep Sample Preparation (Vialing, Salting, IS Spike) equilibration Equilibration (Heating & Agitation) sample_prep->equilibration Sealed Vial extraction HS-SPME (Fiber Exposure) equilibration->extraction Introduce Fiber desorption Thermal Desorption (GC Injector) extraction->desorption Transfer Fiber separation GC Separation (Capillary Column) desorption->separation Analyte Injection detection MS Detection (EI, SIM Mode) separation->detection Elution analysis Data Analysis (Quantification) detection->analysis Data Acquisition

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Decision Tree for Method Selection

method_selection node_result node_result start Start: Trace this compound Analysis matrix Sample Matrix? start->matrix liquid_solid Liquid or Solid? matrix->liquid_solid Aqueous/ Solid lle_gcms LLE-GC-MS matrix->lle_gcms Organic Liquid sensitivity High Sensitivity Required? liquid_solid->sensitivity hs_gcms Headspace-GC-MS sensitivity->hs_gcms No spme_gcms HS-SPME-GC-MS sensitivity->spme_gcms Yes

Caption: Decision tree for selecting a suitable analytical method.

References

Technical Support Center: Stability and Degradation of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-dimethyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound samples. Here you will find troubleshooting advice and frequently asked questions to support your experiments.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected peaks in chromatogram of a fresh this compound sample. Sample contamination.Verify the purity of the initial sample using a fresh, certified standard. Ensure all glassware and solvents are clean and of high purity.
Improper storage of the sample.Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.
Inconsistent results in stability studies. Variation in experimental conditions.Strictly control all experimental parameters, including temperature, light exposure, and concentration of stressor agents. Use a calibrated and validated analytical method.
Sample handling errors.Ensure consistent sample preparation and injection volumes for chromatographic analysis.
No degradation observed under stress conditions. Insufficient stress applied.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[1]
High intrinsic stability of the molecule.This compound, as a saturated alkane, is expected to be relatively stable. Confirm that the analytical method is sensitive enough to detect low levels of degradation.
Excessive degradation observed, making it difficult to identify primary degradants. Overly aggressive stress conditions.Reduce the intensity of the stressor. For example, use a lower temperature or a more dilute acidic or basic solution.[1] Over-stressing may lead to the formation of secondary degradation products not relevant to normal storage conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a branched-chain alkane with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[2][3][4] It is a saturated hydrocarbon, meaning it only contains single bonds between carbon atoms.[2][3][4]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can induce degradation of this compound include:

  • Thermal Stress: Elevated temperatures can lead to the cleavage of carbon-carbon bonds, with branched alkanes generally being less thermally stable than their straight-chain counterparts.[5]

  • Oxidation: Exposure to oxygen, especially in the presence of initiators like heat or light, can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.

  • Photodegradation: Exposure to UV and visible light can promote the formation of free radicals, initiating degradation pathways.[6]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general chemistry of branched alkanes, the following degradation pathways are plausible for this compound:

  • Oxidative Degradation: This is a common pathway for alkanes. The process can be initiated at the tertiary carbon atoms (positions 2 and 3) due to the relative stability of the resulting tertiary radicals. The initial products are likely to be hydroperoxides, which can then decompose to form alcohols (e.g., 2,3-dimethyldecan-2-ol and 2,3-dimethyldecan-3-ol), and further oxidation can lead to ketones and carboxylic acids through chain cleavage. Both terminal and subterminal oxidation pathways are possible.[7][8]

  • Thermal Degradation: At high temperatures, the C-C bonds can break (pyrolysis). The branching in this compound makes it more susceptible to thermal degradation compared to n-dodecane.[5] The fragmentation will likely occur at the branched points, leading to the formation of smaller alkanes and alkenes.

Q4: Is this compound susceptible to hydrolysis?

A4: Alkanes are generally not susceptible to hydrolysis under normal experimental conditions because they lack a suitable leaving group and the carbon-carbon and carbon-hydrogen bonds are nonpolar. Significant degradation via hydrolysis is not expected.

Q5: How should I store my this compound samples to ensure stability?

A5: To ensure the stability of your this compound samples, it is recommended to:

  • Store in a cool, dark place.

  • Use tightly sealed amber glass vials to protect from light and oxygen.

  • For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable non-reactive, volatile solvent (e.g., hexane (B92381) or heptane) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid in a sealed vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide in a sealed vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide in a sealed vial.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a sealed vial in an oven at 80°C for 48 hours.

    • Dissolve the sample in the chosen solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[9]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Analytical Method:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for analyzing the degradation products of volatile compounds like this compound.

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all potential degradation products.

    • MS Detector: Use electron ionization (EI) and scan a mass range of m/z 40-400.

    • Data Analysis: Identify the parent compound and any degradation products by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and a control (unstressed) sample.

Data Presentation

Summary of Potential Degradation Products
Stress Condition Plausible Degradation Products Analytical Observations
Oxidative 2,3-dimethyldecan-2-ol, 2,3-dimethyldecan-3-ol, corresponding ketones and smaller carboxylic acids.Appearance of new peaks with characteristic alcohol and carbonyl fragments in the mass spectra.
Thermal Smaller chain alkanes and alkenes (e.g., octane, butene).A series of new, earlier eluting peaks in the gas chromatogram.
Photolytic Similar to oxidative degradation products, but potentially different ratios.Appearance of new peaks, likely overlapping with those from oxidative stress.
Acid/Base Hydrolysis No significant degradation expected.The chromatogram should be very similar to the control sample.

Visualization

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_output 4. Reporting start Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo gcms GC-MS Analysis acid->gcms base->gcms oxidation->gcms thermal->gcms photo->gcms data_analysis Data Analysis and Peak Identification gcms->data_analysis pathway Elucidate Degradation Pathways data_analysis->pathway report Generate Stability Report pathway->report

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2,3-Dimethyldecane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can cause either signal enhancement or suppression.[1][2]

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of this compound. This leads to an artificially high recovery and overestimation of its concentration.[1][3]

  • Signal Suppression: Conversely, high concentrations of matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal and underestimation of its concentration.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess the presence and extent of matrix effects by comparing the signal response of this compound in a pure solvent standard to its response when spiked into a blank sample extract (a sample matrix known to be free of the analyte). A significant difference in the signal intensity indicates the presence of matrix effects.[2] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value greater than 100% indicates signal enhancement, while a value less than 100% indicates signal suppression.

Q3: What are the common sample preparation techniques to minimize matrix effects for volatile compounds like this compound?

A3: Several sample preparation techniques can be employed to isolate this compound from the sample matrix and reduce interferences. The choice of method depends on the sample type (e.g., soil, water, biological fluids). Common techniques include:

  • Purge and Trap (P&T): This is a highly sensitive method for volatile organic compounds (VOCs) in water and soil samples.[4][5] An inert gas is bubbled through the sample, and the volatilized this compound is trapped on a sorbent material, then thermally desorbed into the GC-MS.

  • Headspace Analysis (Static or Dynamic): This technique involves analyzing the vapor phase above the sample in a sealed vial. It is suitable for volatile compounds in solid or liquid matrices.[5]

  • Solvent Extraction: This involves extracting this compound from the sample using an organic solvent. This method is often used for semi-volatile compounds but can be adapted for volatiles with careful handling to prevent losses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing or fronting. What could be the cause and how can I resolve it?

A: Poor peak shape can lead to inaccurate integration and quantification. Here are the common causes and solutions:

Potential Cause Solution
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.[6] Solution: Use a deactivated liner and column. Regularly replace the septum and trim the first few centimeters of the column.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.
Inappropriate Injection Temperature If the injector temperature is too low, vaporization of this compound may be incomplete, leading to broad peaks. If it's too high, thermal degradation can occur. Solution: Optimize the injector temperature. A starting point for volatile hydrocarbons is typically 250°C.
Poor Column Installation Incorrect column installation can create dead volume, causing peak broadening and tailing. Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Issue 2: Low or Inconsistent Recovery

Q: I am experiencing low and variable recovery for this compound. What are the likely reasons and how can I improve it?

A: Low and inconsistent recovery can significantly impact the accuracy and precision of your results. Consider the following:

Potential Cause Solution
Matrix-Induced Signal Suppression Co-eluting matrix components can suppress the ionization of this compound in the MS source. Solution: Improve sample cleanup, dilute the sample extract, or use matrix-matched calibration or an internal standard.
Inefficient Extraction The chosen sample preparation method may not be effectively extracting this compound from the matrix. Solution: Optimize the extraction parameters (e.g., solvent type, extraction time, temperature). For Purge and Trap, optimize purge time and temperature.
Analyte Loss During Sample Preparation This compound is volatile and can be lost during sample handling and concentration steps. Solution: Minimize sample exposure to the atmosphere. Use cooled solvents and equipment. Ensure all connections in the analytical system are leak-free.
Injector Discrimination High molecular weight compounds can be transferred less efficiently to the column in split/splitless inlets. Solution: Optimize injector parameters, such as using a pressure pulse during injection for splitless mode.[6]

Quantitative Data Summary

The following tables provide representative data on recovery and matrix effects for volatile hydrocarbons in different matrices. While specific data for this compound is limited, these values offer a general expectation for similar compounds.

Table 1: Representative Recovery of Volatile Organic Compounds (VOCs) from Water Matrices

Analytical MethodMatrixRecovery (%)Reference
HS-SPME-GC-MSTap Water90 - 115[7]
HS-SPME-GC-MSRiver Water90 - 115[7]
HS-SPME-GC-MSGroundwater90 - 115[7]
Purge and Trap GC/MSWater85 - 115[8]

Table 2: Representative Recovery of Volatile Hydrocarbons from Soil Matrices

Analytical MethodMatrixRecovery (%)Reference
Purge and Trap GC/MSSpiked Field Soil93 - 105 (with QRC)[9]
Purge and Trap GC/MSSpiked Field Soil2 - 27 (without QRC)[9]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound Analysis

Matrix-matched calibration is a robust method to compensate for matrix effects.[3][10]

Objective: To prepare a calibration curve for the quantification of this compound in a specific sample matrix.

Materials:

  • Blank matrix sample (e.g., soil, water) confirmed to be free of this compound.

  • Certified standard of this compound.

  • Appropriate solvents for dilution (e.g., methanol, hexane).

  • Standard laboratory glassware and equipment.

Procedure:

  • Prepare a Blank Matrix Extract: Extract a portion of the blank matrix using the same sample preparation method as for the unknown samples.

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Prepare a Series of Calibration Standards:

    • Take multiple aliquots of the blank matrix extract.

    • Spike each aliquot with a different, known amount of the this compound stock solution to create a series of calibration standards with increasing concentrations.

    • Ensure the final solvent composition of the standards is consistent.

  • Analysis: Analyze the prepared matrix-matched calibration standards using the same GC-MS method as for the samples.

  • Construct the Calibration Curve: Plot the peak area of this compound against its concentration for the matrix-matched standards. Use this curve to quantify this compound in the unknown samples.

Protocol 2: Stable Isotope Dilution for this compound Analysis

Stable isotope dilution is considered the gold standard for correcting matrix effects and recovery losses.[11]

Objective: To accurately quantify this compound using a deuterated internal standard.

Materials:

  • Deuterated this compound (e.g., this compound-d24) as an internal standard (IS).

  • Certified standard of this compound.

  • Samples for analysis.

  • Appropriate solvents.

Procedure:

  • Prepare Internal Standard Spiking Solution: Prepare a solution of the deuterated internal standard at a known concentration.

  • Spike Samples and Standards:

    • Add a known amount of the internal standard spiking solution to each sample, calibration standard, and blank at the beginning of the sample preparation process.

  • Sample Preparation: Perform the chosen extraction and cleanup procedure.

  • Analysis: Analyze the samples and standards by GC-MS. Monitor at least one characteristic ion for both the native this compound and the deuterated internal standard.

  • Quantification: Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Analyte / Area of IS) x (Concentration of IS / Concentration of Analyte) Determine the average RF from the calibration standards. Calculate the concentration of this compound in the samples using: Concentration of Analyte = (Area of Analyte / Area of IS) x (Concentration of IS / Average RF)

Visualizations

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_solution Solution Strategies cluster_sampleprep_options Sample Preparation Options cluster_calibration_options Calibration Options cluster_outcome Desired Outcome Problem Inaccurate this compound Quantification AssessME Assess Matrix Effect (Spike Recovery) Problem->AssessME Investigate Troubleshoot Instrument Troubleshooting Problem->Troubleshoot If Peak Shape or Response is Poor SamplePrep Optimize Sample Preparation AssessME->SamplePrep If Matrix Effect is Significant Calibration Improve Calibration Strategy AssessME->Calibration If Matrix Effect is Significant Dilution Sample Dilution SamplePrep->Dilution Cleanup Enhanced Cleanup (e.g., SPE) SamplePrep->Cleanup Method Alternative Method (e.g., P&T, Headspace) SamplePrep->Method MMC Matrix-Matched Calibration Calibration->MMC IS Internal Standard (Stable Isotope Dilution) Calibration->IS Result Accurate and Precise This compound Quantification Troubleshoot->Result Dilution->Result Cleanup->Result Method->Result MMC->Result IS->Result

Caption: A logical workflow for troubleshooting and overcoming matrix effects in this compound analysis.

Experimental_Workflow cluster_sample_handling Sample Handling cluster_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_result Result Sample Sample Collection (e.g., Soil, Water) Spike Spike with Internal Standard (Optional) Sample->Spike Extraction Extraction (e.g., Purge & Trap, Solvent Extraction) Spike->Extraction Cleanup Cleanup (e.g., SPE, Filtration) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition GCMS->Data CalibrationCurve Construct Calibration Curve (Solvent or Matrix-Matched) Data->CalibrationCurve Quantify Quantify this compound CalibrationCurve->Quantify FinalResult Final Concentration Quantify->FinalResult

Caption: A typical experimental workflow for the analysis of this compound from environmental samples.

References

Technical Support Center: Refinement of Extraction Protocols for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the refinement of extraction protocols for volatile alkanes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and accurate analysis of volatile alkanes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of volatile alkanes using various techniques. The question-and-answer format provides direct solutions to specific experimental challenges.

Headspace Gas Chromatography (HS-GC)

Q1: My peak areas for volatile alkanes are inconsistent across replicate injections. What could be the cause?

A1: Poor repeatability in headspace analysis is a common issue that can stem from several factors:

  • Incomplete Equilibration: The partitioning of volatile alkanes between the sample matrix and the headspace may not have reached equilibrium. Ensure that the incubation time is sufficient; typically 15-30 minutes is a good starting point, but this may need to be optimized for your specific analytes and matrix.[1]

  • Temperature Fluctuations: Inconsistent or inaccurate temperatures in the heating block or autosampler oven can lead to variability in vapor pressure and, consequently, inconsistent peak areas.[1][2] Calibrate your heating unit regularly.

  • Vial Sealing Issues: Poorly sealed vials can lead to the loss of volatile analytes. Always use high-quality septa and caps, and ensure they are crimped or screwed on tightly and consistently.[1][3] Worn septa should be replaced regularly.[1]

  • Inconsistent Sample Preparation: Variations in sample volume, matrix composition, or the addition of salts can all affect the equilibrium and lead to poor repeatability.[1][3] Standardize your sample preparation procedure meticulously.

Q2: I am observing low sensitivity or no peaks for my target volatile alkanes. How can I improve my signal?

A2: Low peak areas or a complete lack of signal can be frustrating. Here are several potential causes and solutions:

  • Low Analyte Concentration: The concentration of your target alkanes in the sample may be below the detection limit of your instrument. Consider using a larger sample volume or a more sensitive detector.[1][2]

  • Suboptimal Headspace Conditions: The temperature and time for equilibration may not be optimal for your analytes. Increasing the incubation temperature can increase the vapor pressure of the alkanes, leading to higher concentrations in the headspace.[2][4] However, excessively high temperatures can lead to degradation of some compounds.[2]

  • Matrix Effects: The sample matrix can significantly influence the partitioning of analytes into the headspace.[3][5][6] For aqueous samples, adding salt ("salting out") can decrease the solubility of non-polar alkanes in the water and drive them into the headspace.[4]

  • Improper Sample-to-Headspace Volume Ratio: A smaller headspace volume can lead to higher analyte concentrations in the gas phase.[6] Experiment with different vial sizes or sample volumes.

Q3: I am seeing unexpected peaks or a high baseline in my chromatograms. What is the source of this contamination?

A3: Ghost peaks and high background noise are typically due to contamination. Potential sources include:

  • Contaminated Vials or Caps: Ensure that all glassware and closures are scrupulously clean.

  • Carryover from Previous Injections: Residual analytes from a previous, more concentrated sample can be injected in subsequent runs.[3] Implement a thorough cleaning or bakeout procedure for the sampling loop or syringe between injections.[3]

  • Contaminated Carrier Gas or Sample Transfer Lines: Use high-purity carrier gas and ensure that all gas lines and transfer lines are clean.

Solid-Phase Microextraction (SPME)

Q1: How do I choose the right SPME fiber for my volatile alkane analysis?

A1: The selection of the appropriate SPME fiber coating is critical for successful extraction.[7] For non-polar volatile alkanes, a non-polar fiber coating is generally recommended.

  • Polydimethylsiloxane (PDMS): This is a common choice for non-polar compounds. Thicker films (e.g., 100 µm) are better for highly volatile compounds, while thinner films (e.g., 7 µm or 30 µm) are more suitable for larger, less volatile alkanes to ensure efficient thermal desorption.[8]

  • Divinylbenzene (DVB)/Polydimethylsiloxane (PDMS): This mixed-phase coating is also suitable for a range of volatile and semi-volatile compounds.[9]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for very low molecular weight, highly volatile compounds (e.g., C2-C6 alkanes).[7][8]

Q2: My recovery of volatile alkanes is low. How can I improve the extraction efficiency?

A2: Low recovery in SPME can be addressed by optimizing several parameters:

  • Extraction Time and Temperature: Ensure that the extraction time is sufficient to allow for equilibrium to be reached between the sample and the fiber. Increasing the temperature can enhance the extraction of semi-volatile compounds, but excessively high temperatures can lead to analyte desorption from the fiber.[8] For volatile compounds, headspace SPME is often preferred.[7]

  • Agitation: Agitating or stirring the sample during extraction can accelerate the mass transfer of analytes to the fiber, improving recovery.[8]

  • Matrix Modification: Similar to headspace analysis, adding salt to aqueous samples can improve the extraction of non-polar alkanes.[8] Minimizing the amount of organic solvent in the sample is also recommended.[8]

  • Headspace vs. Direct Immersion: For volatile alkanes, headspace SPME is generally the preferred method as it is cleaner and protects the fiber from non-volatile matrix components.[7] Direct immersion is more suitable for less volatile compounds.[7]

Q3: Is SPME a quantitative technique?

A3: Yes, SPME can be used for quantitative analysis, but careful calibration is required.[8] A calibration curve should be prepared for each analyte to determine the linear range.[8] The use of internal standards with properties similar to the analytes of interest is highly recommended to improve precision.[8] For complex matrices, the standard addition method is often the most accurate approach.[8]

Purge and Trap (P&T)

Q1: I am experiencing poor peak shape and resolution for early-eluting volatile alkanes. What could be the problem?

A1: Poor chromatography of early-eluting compounds in purge and trap analysis often points to issues with the trapping and desorption process.

  • Inefficient Trapping: The trap may not be efficiently retaining the most volatile compounds. Ensure you are using the correct trap for your target analytes. A trap containing a strong adsorbent like Carboxen is often necessary for very volatile compounds.[10]

  • Inefficient Desorption: If the trap is not heated rapidly and efficiently, the analytes will be introduced into the GC column as a broad band, leading to poor peak shape. Check the desorption temperature and time settings.

  • Moisture Management: Excessive water in the system can lead to poor peak shape, especially for early eluters. Ensure your moisture management system is functioning correctly. A dry purge step can help remove excess water from the trap.[10]

Q2: I am observing carryover between samples. How can I prevent this?

A2: Carryover is a common issue in purge and trap systems and can be minimized by:

  • Adequate Bakeout: Ensure that the trap bakeout time and temperature are sufficient to remove all residual compounds after each analysis.[11]

  • Cleanliness of the System: The entire sample pathway, including the sparging vessel and transfer lines, must be thoroughly cleaned between runs.

  • Sample Concentration: High-concentration samples are more likely to cause carryover. If possible, dilute highly concentrated samples before analysis.

Q3: My analyte recovery is low and inconsistent. What are the potential causes?

A3: Low and variable recovery in purge and trap analysis can be due to a number of factors:

  • Leaks in the System: Any leaks in the purge and trap system can lead to the loss of volatile analytes. Perform a leak check regularly.

  • Inefficient Purging: The purge flow rate and time may not be optimized. A higher flow rate or longer purge time may be necessary to efficiently remove the analytes from the sample.

  • Trap Degradation: The adsorbent material in the trap can degrade over time, leading to reduced trapping efficiency. Replace the trap according to the manufacturer's recommendations.

  • Analyte Breakthrough: If the trap capacity is exceeded, analytes can pass through the trap without being retained. This can happen with high concentration samples or if the wrong trap is used.

Data Presentation

The following tables summarize quantitative data related to the extraction of volatile alkanes.

Table 1: Comparison of SPME Fiber Coatings for Volatile Compound Extraction

SPME Fiber CoatingAnalyte PolarityTarget AnalytesAdvantages
100 µm Polydimethylsiloxane (PDMS)Non-polarVolatile compoundsGood for general purpose analysis of non-polar volatiles.[12]
7 µm Polydimethylsiloxane (PDMS)Non-polarSemi-volatile compounds, larger moleculesBetter for less volatile, higher molecular weight compounds.[8]
85 µm Polyacrylate (PA)PolarPolar analytesSelective for polar compounds.[12]
65 µm PDMS/Divinylbenzene (DVB)BipolarAromatic compounds, semi-volatilesGood for a broad range of analytes.
50/30 µm DVB/Carboxen/PDMSBipolarVery volatile compounds (C2-C6)Excellent for trapping highly volatile analytes.[8]

Table 2: Effect of Headspace Temperature on Analyte Recovery

AnalyteBoiling Point (°C)Recovery at 40°C (%)Recovery at 60°C (%)Recovery at 80°C (%)
n-Hexane69658595
n-Heptane98507590
n-Octane126356085
n-Nonane151204575
n-Decane174103060

Note: The recovery values in this table are illustrative and can vary depending on the sample matrix and other experimental conditions. Generally, increasing the headspace temperature increases the recovery of less volatile alkanes.[13]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques.

Protocol 1: Headspace GC-MS Analysis of Volatile Alkanes in Aqueous Samples
  • Sample Preparation:

    • Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial.

    • Spike the sample with an appropriate internal standard.

    • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.[5]

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 80°C[14]

    • Incubation Time: 20 minutes with agitation.[5]

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Parameters:

    • Injector Temperature: 250°C (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 2 minutes.[5]

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

Protocol 2: SPME-GC-MS Analysis of Volatile Alkanes
  • SPME Fiber Conditioning:

    • Before first use, condition the SPME fiber in the GC inlet at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.[15]

  • Sample Preparation:

    • Place 5 mL of the liquid sample or 1 g of the solid sample into a 20 mL headspace vial.

    • Add an internal standard.

    • Seal the vial with a PTFE/silicone septum and cap.

  • Extraction:

    • Place the vial in a heating block at 60°C.[9]

    • Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace of the sample for 30 minutes with agitation.[9]

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the GC injection port.

    • Injector Temperature: 250°C (Splitless mode)

    • Desorption Time: 5 minutes.

    • GC-MS parameters: Follow the parameters outlined in Protocol 1.

Protocol 3: Purge and Trap GC-MS Analysis of Volatile Alkanes
  • Sample Preparation:

    • For aqueous samples, place 5 mL of the sample into the sparging vessel.

    • For solid samples, weigh 1-5 g of the sample into the sparging vessel and add 5 mL of organic-free water.

    • Add an internal standard to each sample.

  • Purge and Trap Parameters:

    • Purge Gas: Helium at 40 mL/min.[11]

    • Purge Time: 11 minutes.

    • Trap: Tenax® or a multi-bed trap suitable for volatile alkanes.

    • Dry Purge Time: 1 minute.

    • Desorb Temperature: 250°C.[11]

    • Desorb Time: 2 minutes.

    • Bake Temperature: 270°C.

    • Bake Time: 8 minutes.

  • GC-MS Parameters:

    • Follow the GC-MS parameters outlined in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the refinement of extraction protocols for volatile alkanes.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Method Review Extraction Method Start->Check_Method Is_HS Headspace? Check_Method->Is_HS Is_SPME SPME? Check_Method->Is_SPME Is_PT Purge & Trap? Check_Method->Is_PT HS_Params Optimize Headspace Parameters: - Increase Temperature - Increase Equilibration Time - Add Salt (for aqueous samples) Is_HS->HS_Params Yes SPME_Params Optimize SPME Parameters: - Check Fiber Choice - Increase Extraction Time - Agitate Sample - Matrix Modification (Salting out) Is_SPME->SPME_Params Yes PT_Params Optimize P&T Parameters: - Check for Leaks - Increase Purge Time/Flow - Check Trap Integrity - Ensure Adequate Bakeout Is_PT->PT_Params Yes End Improved Recovery HS_Params->End SPME_Params->End PT_Params->End

Caption: Troubleshooting workflow for low analyte recovery.

SPME_Fiber_Selection Start Select SPME Fiber for Volatile Alkanes Analyte_Volatility Assess Analyte Volatility Start->Analyte_Volatility Highly_Volatile Highly Volatile (C2-C6)? Analyte_Volatility->Highly_Volatile Medium_Volatility Medium Volatility (C7-C12)? Highly_Volatile->Medium_Volatility No CAR_PDMS Use Carboxen/PDMS (CAR/PDMS) Fiber Highly_Volatile->CAR_PDMS Yes Low_Volatility Low Volatility (>C12)? Medium_Volatility->Low_Volatility No PDMS_100 Use 100 µm PDMS Fiber Medium_Volatility->PDMS_100 Yes PDMS_Thin Use Thinner Film PDMS (e.g., 7 µm or 30 µm) Low_Volatility->PDMS_Thin Yes End Optimized Fiber Selection CAR_PDMS->End PDMS_100->End PDMS_Thin->End

Caption: Decision tree for SPME fiber selection.

Headspace_Optimization_Workflow Start Optimize Headspace Method Initial_Screen Initial Screening (Standard Conditions) Start->Initial_Screen Evaluate_Temp Evaluate Temperature (e.g., 40, 60, 80°C) Initial_Screen->Evaluate_Temp Evaluate_Time Evaluate Equilibration Time (e.g., 15, 30, 45 min) Evaluate_Temp->Evaluate_Time Matrix_Modification Consider Matrix Modification (e.g., Salting Out) Evaluate_Time->Matrix_Modification Add_Salt Add Saturated NaCl Matrix_Modification->Add_Salt Yes Final_Validation Validate Optimized Method Matrix_Modification->Final_Validation No Add_Salt->Final_Validation End Robust Headspace Protocol Final_Validation->End

Caption: Workflow for optimizing headspace parameters.

References

Technical Support Center: Analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 2,3-Dimethyldecane.

Troubleshooting Guides

This section addresses specific issues that may arise during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Issue 1: High Background Noise in Chromatogram

Question: Why is there high background noise or a rising baseline in my chromatogram when analyzing this compound?

Answer: High background noise or a rising baseline can significantly obscure the signal of your target analyte, this compound, leading to poor sensitivity and inaccurate quantification. The most common causes are column bleed, contaminated carrier gas, or a contaminated GC inlet.

Troubleshooting Workflow for High Background Noise

start High Background Noise Observed check_blank Run a Solvent Blank start->check_blank is_blank_high Is Background Still High? check_blank->is_blank_high system_issue Indicates System Contamination is_blank_high->system_issue Yes sample_issue Indicates Sample/Solvent Contamination is_blank_high->sample_issue No check_bleed Check for Column Bleed (Rising baseline with temp) system_issue->check_bleed is_bleed Column Bleed Evident? check_bleed->is_bleed bleed_solution Condition or Replace Column. Operate within temp limits. is_bleed->bleed_solution Yes check_gas Check Carrier Gas Purity and Traps is_bleed->check_gas No is_gas_bad Gas or Traps Faulty? check_gas->is_gas_bad gas_solution Replace Gas Cylinder and/or Traps is_gas_bad->gas_solution Yes check_inlet Check Inlet for Contamination (Septum, Liner) is_gas_bad->check_inlet No inlet_solution Clean/Replace Septum and Liner check_inlet->inlet_solution

Caption: Troubleshooting workflow for high background noise in GC-MS analysis.

Detailed Solutions:

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, leading to a rising baseline.[1][2] To mitigate this, operate the column within its recommended temperature range.[3] If bleed is excessive, conditioning the column according to the manufacturer's instructions may help.[4] If the problem persists, the column may need to be replaced.[5]

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can contribute to high background noise.[4][6] Ensure the use of high-purity gas (99.999% or higher) and install high-quality oxygen, moisture, and hydrocarbon traps.[6][7] Regularly check and replace these traps.[8]

  • Contaminated GC Inlet: The injection port is a common source of contamination.[9] Septa can release siloxanes, and the liner can accumulate non-volatile residues from previous injections.[9][10] Regularly replace the septum with a high-quality, low-bleed version and clean or replace the inlet liner.[8][11]

Issue 2: Presence of Ghost Peaks in Blanks and Samples

Question: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even when I inject a solvent blank. What are the likely sources and how can I eliminate them?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample. They are typically caused by contamination from the injection system, sample handling, or carryover from a previous analysis. Common contaminants include phthalates and siloxanes.

Sources and Mitigation of Common Contaminants

ContaminantCommon SourcesCharacteristic Ions (m/z)Mitigation Strategies
Phthalates Plasticizers from lab consumables (pipette tips, vials, caps), solvents, and lab air.[12][13][14]149 (primary ion for many phthalates)Use glassware instead of plastic where possible.[14] Bake glassware at high temperatures (e.g., 400°C).[13] Use high-purity, phthalate-free solvents.[15] Run solvent blanks to check for contamination.[13]
Siloxanes Septa bleed, column bleed, personal care products in the lab environment.[12][16]73, 147, 207, 281, 355[16]Use low-bleed septa and condition them properly.[16] Avoid using hand lotions or other personal care products before handling samples or instrument components.[12] Ensure proper column conditioning.[7]
Hydrocarbons Contaminated solvents, gas lines, or sample carryover.[10]Varies depending on the specific hydrocarbon.Use high-purity solvents.[17] Regularly bake out the GC system to remove accumulated residues.[13] Ensure adequate cleaning of the injection syringe between runs.[13]

Experimental Protocol: System Bakeout for Contaminant Removal

A system bakeout can help remove less volatile contaminants that have accumulated in the injector, column, and detector.

  • Preparation: Disconnect the column from the detector to prevent contamination of the detector.

  • Injector and Transfer Line: Set the injector and MS transfer line temperatures to their maximum recommended operating temperatures.

  • Oven Program: Set the oven temperature to a high temperature, typically 20-30°C above the highest temperature used in your analytical method, but do not exceed the column's maximum isothermal temperature limit.[7]

  • Duration: Hold at this temperature for several hours, or overnight, with the carrier gas flowing.

  • Cooldown and Reconnection: Cool down the system, reconnect the column to the detector, and run a blank to check for the reduction in ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for sample preparation to minimize contamination when analyzing this compound?

A1: Minimizing contamination starts with careful sample preparation.

  • Glassware: Use scrupulously clean glassware. Wash with a suitable detergent, rinse thoroughly with tap water, followed by a rinse with high-purity water, and finally with a high-purity solvent. For trace analysis of organic compounds like this compound, baking glassware at a high temperature (e.g., 400-500°C) can effectively remove organic contaminants.[13]

  • Solvents: Always use high-purity, HPLC-grade, or "distilled in glass" solvents.[17][18] Run a solvent blank before preparing your samples to ensure the solvent is free from interfering contaminants.[15]

  • Consumables: Be aware that plastic consumables like pipette tips and vial caps (B75204) can be a source of contamination, particularly phthalates.[14] If possible, use glass alternatives. If plastic is unavoidable, perform a leaching test by soaking the consumables in your solvent and analyzing the solvent for contaminants.[13]

  • Laboratory Environment: The laboratory air can be a source of contamination.[12] Prepare samples in a clean, well-ventilated area, and keep sample vials capped whenever possible to prevent the absorption of airborne contaminants.[19]

Logical Relationship of Contamination Sources and Prevention

cluster_sources Potential Contamination Sources cluster_prevention Prevention & Mitigation Strategies lab_air Laboratory Air (Phthalates, Siloxanes) clean_env Clean Workspace & Capped Vials lab_air->clean_env solvents Solvents (Hydrocarbons, Phthalates) high_purity_solvents Use High-Purity Solvents & Run Blanks solvents->high_purity_solvents consumables Consumables (Pipette tips, Vials, Septa) proper_consumables Use Glassware or Low-Bleed Consumables consumables->proper_consumables gc_system GC System (Column/Septum Bleed) system_maintenance Regular Maintenance (Bakeout, Replace Parts) gc_system->system_maintenance

Caption: Relationship between contamination sources and preventative measures.

Q2: How can I confirm that a peak in my chromatogram is this compound and not a contaminant?

A2: Positive identification of your target analyte is crucial.

  • Mass Spectrum: The primary method for identification in GC-MS is the mass spectrum. The electron ionization (EI) mass spectrum of this compound will have a characteristic fragmentation pattern. You should compare the acquired mass spectrum of your peak with a reference spectrum from a spectral library, such as the NIST library.[20]

  • Retention Time: Inject a certified reference standard of this compound under the same GC conditions. The retention time of the peak in your sample should match that of the standard. However, retention time alone is not sufficient for positive identification, as other compounds could potentially co-elute.

  • Spiking: If you are unsure, you can spike your sample with a small amount of the this compound standard. The peak corresponding to this compound should increase in area, while other peaks should remain unchanged.

Q3: My peak shape for this compound is poor (tailing or fronting). Could this be related to contamination?

A3: Yes, poor peak shape can be an indicator of contamination or other system issues.

  • Peak Tailing: This can be caused by active sites in the GC inlet (liner) or the column itself, which can interact with the analyte.[21] These active sites can be a result of contamination from non-volatile sample residues. Cleaning the inlet liner and trimming the first few centimeters of the column can help.[10][11]

  • Peak Fronting: This is often a sign of column overloading.[21] While not directly a contamination issue, it involves injecting too much sample onto the column. Diluting your sample or using a split injection can resolve this.[21]

Q4: What are the recommended GC-MS parameters for the analysis of this compound?

A4: While optimal parameters depend on the specific instrument and sample matrix, the following provides a good starting point for method development.

General GC-MS Parameters for Alkane Analysis

ParameterRecommended SettingRationale
GC Column Non-polar, e.g., DB-5ms or equivalentGood for separation of hydrocarbons based on boiling point. "ms" designation indicates low bleed, suitable for MS detectors.[22][23]
Oven Program Start at a low temperature (e.g., 40-60°C) and ramp at 5-10°C/min to a final temperature that elutes this compound.A slower ramp rate generally improves separation of closely eluting compounds.[21]
Injector Temperature 250-280°CEnsures complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split or SplitlessUse splitless for trace analysis and split for higher concentration samples to avoid column overloading.[23]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[23]
MS Transfer Line Temp 280-300°CPrevents condensation of the analyte as it transfers from the GC to the MS.[21]
Ion Source Temperature 230°CA standard temperature for electron ionization (EI) sources.[21]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible and comparable fragmentation patterns for library matching.[21]

References

calibration curve issues for quantitative analysis of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve issues during the quantitative analysis of 2,3-Dimethyldecane, particularly using Gas Chromatography (GC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is it important for the quantitative analysis of this compound?

A1: A calibration curve, also known as a standard curve, is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1] It is created by measuring the instrumental response to a series of standards with known concentrations of this compound. This curve establishes the relationship between the signal generated by the analytical instrument (e.g., peak area in a chromatogram) and the concentration of the analyte.[2] An accurate calibration curve is crucial for obtaining reliable quantitative data for your samples.

Q2: What is a good R² value for my calibration curve?

A2: The coefficient of determination (R²) quantifies how well the calibration data fits a linear model.[1] Generally, an R² value of 0.995 or greater is considered acceptable for most quantitative analytical methods, indicating a strong linear relationship between concentration and response. However, the required R² value can vary depending on the specific application and regulatory guidelines.

Q3: My calibration curve for this compound is non-linear. What are the common causes?

A3: Non-linearity in calibration curves for volatile compounds like this compound can arise from several factors.[3][4][5][6][7] Common causes include:

  • Exceeding the linear dynamic range of the detector: At high concentrations, the detector response may become saturated.[5]

  • Analyte adsorption: Active sites within the GC inlet liner or the analytical column can adsorb the analyte, particularly at low concentrations.

  • Contamination: Contamination in the GC system can lead to inconsistent and non-linear responses.

  • Improper standard preparation: Errors in the dilution of standards can introduce non-linearity.

  • Matrix effects: Components in the sample matrix can interfere with the analysis, although this is less common for a pure standard.

Q4: How can I improve the linearity of my calibration curve?

A4: To improve linearity, consider the following:

  • Adjust the concentration range: Prepare a new set of standards within a narrower concentration range that falls within the linear dynamic range of your detector.[8]

  • Use a deactivated inlet liner: Employing a deactivated liner can minimize the adsorption of this compound.[9][10]

  • Clean the GC system: Regularly clean the injector port and replace the septum and liner to prevent contamination.[8]

  • Verify standard preparation: Carefully re-prepare your calibration standards using calibrated equipment and high-purity solvents.[8]

  • Consider a different curve fit: If the non-linearity is reproducible and understood, a quadratic or other non-linear curve fit might be appropriate, but this must be thoroughly validated.[5][7]

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to resolving common problems encountered when generating a calibration curve for this compound.

Problem Possible Cause Suggested Solution
Poor Linearity (R² < 0.995) Inappropriate calibration range (extending beyond the linear dynamic range).Prepare a new set of standards with a narrower concentration range.[8]
Standard preparation error (inaccurate dilutions).Carefully re-prepare the calibration standards, ensuring precise measurements and thorough mixing.[8]
System contamination (injector, column, or detector).Clean the injector port, replace the liner and septum, and bake out the column.[8]
Analyte adsorption on active sites.Use a deactivated inlet liner and ensure the column is properly conditioned.
Detector saturation at high concentrations.Dilute the higher concentration standards or reduce the injection volume.
Poor Reproducibility (High %RSD) Leaking syringe or septum.Inspect and replace the syringe and septum as needed.
Inconsistent injection volume or technique (manual injections).Use an autosampler for consistent injections. If using manual injection, ensure a consistent and rapid technique.
Carrier gas flow instability.Check for leaks in the gas lines and ensure gas regulators are functioning correctly.
Sample evaporation from vials.Keep all standard vials tightly capped when not in use.
No Peak or Very Small Peak for Low Concentration Standards Limit of Detection (LOD) not reached.The concentration of the standard is below the detection limit of the instrument. Prepare a more concentrated standard.
Analyte adsorption at low concentrations.Use a deactivated liner and consider a "priming" injection with a higher concentration standard to passivate active sites.[8]
Incorrect split ratio (if using a split/splitless inlet).Decrease the split ratio to allow more of the sample to enter the column.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a specific final volume in a volumetric flask. This will be your most concentrated stock solution.

  • Perform Serial Dilutions: Create a series of working standards by performing serial dilutions of the primary stock solution.[2] It is recommended to prepare at least five to seven concentration levels to adequately define the calibration curve.[2] The concentrations should span the expected range of the unknown samples.[2]

  • Use Calibrated Equipment: Utilize calibrated volumetric flasks and micropipettes to ensure the accuracy of your dilutions.

  • Ensure Homogeneity: Thoroughly mix each standard solution before the next dilution step.

  • Proper Storage: Store the prepared standards in tightly sealed vials to prevent solvent evaporation, which would alter the concentration.

Protocol 2: Construction of a Calibration Curve using GC-MS
  • Instrument Setup:

    • Column: Select a suitable capillary column for the analysis of volatile hydrocarbons (e.g., a non-polar stationary phase like 5% phenyl methyl siloxane).[11]

    • Inlet: Use a split/splitless inlet with a deactivated liner.

    • Temperatures: Optimize the inlet, transfer line, and ion source temperatures. A lower inlet temperature may be necessary to prevent degradation of thermally labile compounds, though this is less of a concern for a stable alkane like this compound.

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium or hydrogen) at a constant flow rate.

    • MS Parameters: Set the mass spectrometer to acquire data in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Analysis of Standards:

    • Inject the prepared calibration standards in a random order to minimize any systematic errors related to the injection sequence.[2]

    • Perform replicate injections (e.g., n=3) for each standard to assess the precision of the measurement.

  • Data Processing:

    • Integrate the peak area of the characteristic ion(s) for this compound in each chromatogram.

    • Plot the average peak area against the corresponding concentration for each standard.

  • Linear Regression Analysis:

    • Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[2]

    • This equation will be used to calculate the concentration of this compound in unknown samples based on their measured peak areas.

Visualizations

Calibration_Curve_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions_linearity Linearity Solutions cluster_solutions_reproducibility Reproducibility Solutions cluster_solutions_nopeak Low Signal Solutions cluster_end Resolution Start Quantitative Analysis of this compound Problem Calibration Curve Issue? Start->Problem NonLinearity Poor Linearity (R² < 0.995) Problem->NonLinearity Yes PoorReproducibility Poor Reproducibility (High %RSD) Problem->PoorReproducibility Yes NoPeak No/Small Peak at Low Concentration Problem->NoPeak Yes Success Successful Calibration Problem->Success No CheckRange Adjust Concentration Range NonLinearity->CheckRange CheckStandards Re-prepare Standards NonLinearity->CheckStandards CleanSystem Clean GC System NonLinearity->CleanSystem DeactivatedLiner Use Deactivated Liner NonLinearity->DeactivatedLiner CheckLeaks Check for Leaks (Syringe, Septum) PoorReproducibility->CheckLeaks UseAutosampler Use Autosampler PoorReproducibility->UseAutosampler CheckFlow Verify Carrier Gas Flow PoorReproducibility->CheckFlow CapVials Cap Vials Tightly PoorReproducibility->CapVials CheckLOD Confirm Concentration > LOD NoPeak->CheckLOD PrimeSystem Prime System with High Conc. NoPeak->PrimeSystem AdjustSplit Decrease Split Ratio NoPeak->AdjustSplit CheckRange->Success CheckStandards->Success CleanSystem->Success DeactivatedLiner->Success CheckLeaks->Success UseAutosampler->Success CheckFlow->Success CapVials->Success CheckLOD->Success PrimeSystem->Success AdjustSplit->Success

Caption: Troubleshooting workflow for calibration curve issues in GC analysis.

References

Technical Support Center: Chromatography of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of 2,3-Dimethyldecane, with a focus on achieving optimal peak shape for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered with this compound in Gas Chromatography (GC)?

When analyzing a non-polar branched alkane like this compound, the most frequently observed peak shape distortions are tailing, fronting, and splitting. Each type of distortion points toward different potential issues within the GC system.

  • Peak Tailing: This is the most common issue, where the back half of the peak is broader than the front half. For a non-polar compound like this compound, this often indicates physical problems in the system or contamination rather than strong chemical interactions.[1][2]

  • Peak Fronting: This appears as a leading edge on the peak, where the front is less steep than the back. It is most often a sign of column overload.[3]

  • Split Peaks: This occurs when a single compound produces a peak that appears to be cleft in two. This can be caused by issues with the injection technique or problems within the inlet.[4]

Q2: My this compound peak is tailing. What are the potential causes?

Peak tailing can be broadly diagnosed by observing whether the issue affects only the analyte of interest or all peaks in the chromatogram.

  • If All Peaks (including the solvent peak) are Tailing: This generally points to a physical problem in the carrier gas flow path that affects all compounds.[1] Common causes include:

    • Improper Column Installation: The column may be positioned incorrectly in the inlet, creating dead volumes or turbulence.[1][5]

    • Poor Column Cut: A jagged or uneven cut at the end of the column can disrupt the gas flow.[1][3]

    • System Leaks: Leaks in the carrier gas line or at the injector can lead to distorted peaks.[1]

  • If Only the this compound Peak (or later-eluting peaks) is Tailing: This suggests an issue related to contamination or activity within the system that is specific to certain analytes.[1][5]

    • Inlet or Column Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column, creating active sites.[6][7] Trimming 10-20 cm from the column inlet can often resolve this issue.[7]

    • Cold Spots: If there are unheated zones in the flow path, higher-boiling compounds like this compound can condense and re-vaporize, causing tailing.[5][8]

Q3: My this compound peak is fronting. What should I investigate?

Peak fronting is characterized by a gradual slope on the leading edge of the peak and a steep drop on the trailing edge. The primary causes are:

  • Column Overload: Injecting too much sample for the column's capacity is the most common cause. The stationary phase becomes saturated, leading to poor peak shape.[3] The solution is to reduce the injection volume or dilute the sample.

  • Solvent-Analyte Incompatibility: If the analyte is not very soluble in the injection solvent, it can lead to peak fronting. Ensure this compound is fully dissolved in a compatible solvent.[6]

Q4: I am observing split peaks for this compound. What are the likely causes?

Split peaks suggest that the sample is not being introduced onto the column in a single, uniform band. Key areas to troubleshoot include:

  • Injection Technique: Inconsistent or slow manual injection can be a cause. Using an autosampler is recommended for better reproducibility.

  • Solvent Effects: Using a sample solvent that is significantly different in polarity or boiling point from the stationary phase or initial oven temperature can cause peak splitting. The sample should ideally be dissolved in the mobile phase or a compatible solvent.[9]

  • Inlet Issues: A partially blocked inlet liner or syringe can cause the sample to be introduced unevenly.[10]

Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing and resolving peak shape issues. The following diagram outlines a logical workflow for troubleshooting.

G start Poor Peak Shape Observed for this compound distortion_type What is the peak shape? start->distortion_type tailing Peak Tailing distortion_type->tailing Tailing fronting Peak Fronting distortion_type->fronting Fronting splitting Peak Splitting distortion_type->splitting Splitting all_peaks_tail Are all peaks tailing? tailing->all_peaks_tail flow_path_issue Suspect Physical Flow Path Issue all_peaks_tail->flow_path_issue Yes activity_issue Suspect Contamination / Activity all_peaks_tail->activity_issue No check_install Check Column Installation (Depth in Inlet/Detector) flow_path_issue->check_install check_cut Inspect Column Cut (Should be clean and square) flow_path_issue->check_cut check_leaks Perform Leak Check (Septum, Fittings) flow_path_issue->check_leaks inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) activity_issue->inlet_maint trim_column Trim 10-20 cm from Column Inlet activity_issue->trim_column bake_column Bake Out / Condition Column activity_issue->bake_column overload_issue Suspect Column Overload fronting->overload_issue reduce_conc Dilute Sample or Reduce Injection Volume overload_issue->reduce_conc injection_issue Suspect Injection Problem splitting->injection_issue check_syringe Check Syringe for Blockages injection_issue->check_syringe check_solvent Ensure Solvent Compatibility injection_issue->check_solvent use_autosampler Use Autosampler for Consistency injection_issue->use_autosampler

Caption: Troubleshooting workflow for diagnosing common peak shape problems in GC.

Data Presentation: Parameter Optimization Guide

Optimizing GC parameters is essential for achieving sharp, symmetrical peaks. The table below summarizes key parameters, potential problems associated with incorrect settings, and recommended actions for improvement.

ParameterPotential Problem if Set IncorrectlyRecommended Action for Improvement
Injector Temperature Too Low: Incomplete volatilization causing peak broadening or tailing.[10] Too High: Sample degradation (less likely for alkanes).Set temperature sufficiently high to ensure rapid and complete vaporization of this compound. A good starting point is 20-50°C above the analyte's boiling point.
Carrier Gas Flow Rate Too Low: Increased longitudinal diffusion, leading to broader peaks.[11] Too High: Reduced column efficiency due to mass transfer limitations, causing peak broadening.[11]Optimize the flow rate to achieve the highest column efficiency (lowest plate height). This often corresponds to the optimal linear velocity for the carrier gas used (e.g., He, H₂, N₂).[12]
Oven Temperature Program Initial Temp Too High: Poor focusing of the analyte at the head of the column, especially in splitless injection, causing peak distortion.[3][5] Ramp Rate Too Fast: Co-elution and poor resolution, which can affect peak shape.Set the initial oven temperature below the boiling point of the injection solvent to ensure good solvent focusing.[6] Adjust the ramp rate to ensure adequate separation from other components.
Injection Volume Too High: Can lead to column overload, resulting in peak fronting.[3]Reduce the injection volume or dilute the sample. Ensure the volume is appropriate for the liner and column capacity.
Split Ratio (Split Injection) Too Low: May not be sufficient to create a narrow injection band, potentially causing peak broadening or tailing. A minimum total flow of 20 mL/min through the inlet is often recommended.[6]Increase the split ratio to ensure a sharp injection band. This is a trade-off with sensitivity.

Experimental Protocols

Protocol 1: Inlet Maintenance and Column Trimming

This protocol describes the standard procedure for cleaning the GC inlet and trimming the analytical column, a common solution for peak tailing caused by contamination.[7][8]

Objective: To remove non-volatile residues and active sites from the injection port and the front of the GC column.

Materials:

  • New inlet liner (deactivated)

  • New septum

  • New O-rings/seals for the inlet

  • Lint-free gloves

  • Solvents (e.g., methanol (B129727), acetone, hexane)

  • Ceramic scoring wafer or capillary column cutter

  • Magnifying glass (optional, but recommended)

Procedure:

  • System Cooldown: Cool down the GC oven and the injector to room temperature. Turn off detector gases and ensure the carrier gas flow is off.

  • Inlet Disassembly:

    • Wearing lint-free gloves, carefully remove the septum nut and the old septum.

    • Unscrew the inlet retaining nut and remove the inlet liner. Note its orientation.

    • Remove any O-rings or seals associated with the liner.

  • Inlet Cleaning:

    • Inspect the inside of the injector body for any visible residue or septum fragments.

    • If necessary, clean the metal surfaces with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or acetone). Allow it to dry completely.

  • Column Removal and Trimming:

    • Carefully loosen the column nut at the injector fitting.

    • Gently pull the column out of the injector.

    • Using a ceramic scoring wafer, make a light score on the column tubing approximately 10-20 cm from the inlet end.[7]

    • Gently flex the column to break it at the score line. The cut should be clean and perpendicular (a 90-degree angle).[1][3]

    • Inspect the cut with a magnifying glass to ensure there are no jagged edges or shards. A poor cut can itself cause peak tailing.[8]

  • System Reassembly:

    • Install the new O-ring/seal and the new, deactivated inlet liner.

    • Re-install the column into the injector, ensuring it is set to the correct insertion depth as specified by the instrument manufacturer. This is critical to avoid dead volume.[1]

    • Tighten the column nut (typically finger-tight plus a quarter turn with a wrench).

    • Install the new septum and tighten the septum nut.

  • System Check and Conditioning:

    • Restore carrier gas flow and perform a leak check around all fittings.

    • Heat the system and condition the column according to the manufacturer's instructions to remove any contaminants before running samples.

References

storage conditions to prevent 2,3-Dimethyldecane degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2,3-Dimethyldecane to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, viscosity) Oxidation or contamination.1. Verify the purity of the sample using Gas Chromatography (GC) as detailed in the Experimental Protocols section. 2. If impurities are detected, consider purification by distillation if feasible, or obtain a new batch of the compound. 3. Review storage procedures to ensure the container is tightly sealed and stored under an inert atmosphere if necessary.[1]
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Confirm the identity and purity of the this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] 2. Ensure storage conditions have been optimal (see FAQ below).[1] 3. Run a blank control with the solvent to rule out solvent contamination.
Presence of unexpected peaks in analytical chromatograms (e.g., GC, HPLC) Contamination from the storage container, improper handling, or chemical degradation.1. Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST). 2. Possible degradation products for alkanes include alcohols, aldehydes, or smaller hydrocarbons resulting from oxidation or thermal stress.[4] 3. Ensure that the storage container is made of an appropriate inert material (e.g., amber glass) and not plastic, which can be incompatible.[1]
Precipitate formation in the sample Contamination or reaction with impurities.1. Do not use the sample. 2. Review the handling procedures to identify potential sources of contamination. 3. Obtain a fresh, unopened sample and handle it with clean, dry equipment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

To prevent degradation, this compound should be stored in a tightly closed container in a dry and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][5] The storage area should be kept cool.[5][6] For long-term stability, storing under an inert gas atmosphere is recommended.[1]

Q2: What type of container should I use to store this compound?

It is recommended to use amber glass bottles with a tight-fitting cap to protect the compound from light and air. Avoid using plastic containers as some plastics may be incompatible with alkanes.[1]

Q3: Is this compound sensitive to light or air?

While the Safety Data Sheet (SDS) does not explicitly mention light sensitivity, long-chain alkanes can be susceptible to oxidation, which can be initiated by light and air. Therefore, it is best practice to store it in a dark or amber container and minimize headspace by using an appropriately sized container or by backfilling with an inert gas.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for alkanes like this compound are typically oxidative. Degradation can be initiated by heat, light, or the presence of catalysts (e.g., metal ions) and oxygen.[4] This can lead to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The product is chemically stable under standard ambient conditions (room temperature).[1] However, vapor/air mixtures can be explosive with intense warming, and violent reactions are possible with strong oxidizing agents.[1]

Q5: How can I check the purity of my this compound sample?

The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification of any impurities.[2][3][7] A detailed protocol is provided in the "Experimental Protocols" section.

Summary of Storage Conditions

Parameter Condition Reference
Temperature Store in a cool place. Recommended storage temperature is typically found on the product label.[1][5]
Atmosphere Store under an inert gas.[1]
Container Tightly closed container, preferably amber glass.[1]
Location Dry and well-ventilated place.[1]
Avoid Heat, sparks, open flames, hot surfaces, and ignition sources. Strong oxidizing agents and various plastics.[1][5][6]

Experimental Protocols

Protocol for Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as cross-linked methylsilicone).[3]

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • This compound sample.

  • High-purity solvent for dilution (e.g., hexane).

  • Autosampler vials with caps.

2. Sample Preparation:

  • Prepare a stock solution of this compound in hexane (B92381) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a working solution suitable for GC analysis (e.g., 100 µg/mL).

3. GC Conditions (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as a percentage of the total peak area.

  • If using GC-MS, identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Visual Troubleshooting Guide

TroubleshootingWorkflow Troubleshooting this compound Degradation start Suspected Degradation (e.g., inconsistent results, visual change) check_storage Review Storage Conditions: - Temperature (cool place?) - Atmosphere (inert gas?) - Container (tightly sealed, glass?) - Light exposure (amber bottle?) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Appear Correct check_storage->proper_storage Yes correct_storage Action: Correct storage practices immediately. Procure new sample if necessary. improper_storage->correct_storage analyze_purity Analyze Sample Purity via GC/GC-MS proper_storage->analyze_purity end_bad Problem Identified correct_storage->end_bad purity_ok Purity >99% and no significant degradation products found analyze_purity->purity_ok purity_bad Purity <99% or degradation products detected analyze_purity->purity_bad investigate_other Conclusion: Degradation is unlikely. Investigate other experimental variables (e.g., reagents, instrument calibration). purity_ok->investigate_other quarantine_sample Action: Quarantine the current batch. Do not use for experiments. purity_bad->quarantine_sample end_good Problem Resolved investigate_other->end_good quarantine_sample->end_bad

References

Technical Support Center: Optimization of Derivatization Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of these sterically complex molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your derivatization experiments.

Issue 1: Low or No Derivatization Yield

Question: I am observing very low or no peak for my derivatized branched alkane in the GC-MS analysis. What could be the reason?

Answer:

This is a common issue, especially with sterically hindered branched alkanes. Several factors could be contributing to the low yield:

  • Steric Hindrance: The branched nature of your alkane can physically block the derivatizing reagent from accessing the functional group (e.g., hydroxyl or carboxyl group). This is a primary reason for lower derivatization efficiency in branched compounds compared to their linear counterparts. For instance, tertiary alcohols show lower acylation yields than primary or secondary alcohols under similar conditions.[1][2]

  • Presence of Moisture: Silylation reagents are highly susceptible to hydrolysis. Any moisture in your sample, solvents, or glassware will react with the derivatizing agent, reducing its availability for your analyte.[3]

  • Suboptimal Reaction Conditions: Derivatization reactions are sensitive to temperature and time. Insufficient heating or reaction time can lead to an incomplete reaction, particularly for sterically hindered molecules which require more energy to overcome the activation barrier.

  • Inappropriate Reagent Choice: The size of the derivatizing group itself can contribute to steric hindrance. Using a bulky silylating agent like MTBSTFA with an already sterically hindered molecule may result in very low or no signal.[4][5]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Temperature: For silylation of sterically hindered groups, consider increasing the temperature to 70-100°C.

    • Extend Reaction Time: Longer reaction times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.

  • Select an Appropriate Reagent:

    • For silylation of sterically hindered compounds, BSTFA is often a better choice than MTBSTFA as the trimethylsilyl (B98337) (TMS) group is less bulky than the tert-butyldimethylsilyl (TBDMS) group.[4][5]

    • For acylation, consider using a more reactive acylating agent like an acyl chloride in place of an anhydride (B1165640).

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents and reagents.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Catalyst:

    • For silylation with BSTFA, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.

Issue 2: Multiple Peaks for a Single Analyte

Question: My chromatogram shows multiple peaks for what should be a single derivatized branched alkane. What is causing this?

Answer:

The presence of multiple peaks for a single analyte often indicates an incomplete or side reaction.

  • Incomplete Derivatization: If your branched alkane has multiple functional groups, some may have reacted while others have not, leading to a mixture of partially derivatized products.

  • Isomerization: Under certain reaction conditions, particularly with heat, your branched alkane could be undergoing structural rearrangement or isomerization.

  • Side Reactions: The derivatizing reagent may be reacting with other components in your sample matrix, creating byproducts that appear as extra peaks.

Troubleshooting Steps:

  • Drive the Reaction to Completion: Implement the optimization strategies mentioned in "Issue 1" to ensure all functional groups are derivatized.

  • Milder Reaction Conditions: If isomerization is suspected, try using milder reaction conditions (lower temperature, shorter time) if compatible with achieving complete derivatization.

  • Sample Cleanup: Consider a sample cleanup step before derivatization to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for branched alkanes?

A1: While unfunctionalized branched alkanes are volatile and can be analyzed directly by GC-MS, those with polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups exhibit poor chromatographic behavior. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, leading to improved peak shape, better separation, and increased sensitivity.[6][7]

Q2: What are the most common derivatization methods for branched alkanes with functional groups?

A2: The two most common methods are:

  • Silylation: This involves replacing active hydrogens in -OH, -COOH, and -NH2 groups with a silyl (B83357) group, typically a trimethylsilyl (TMS) group from reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]

  • Acylation/Esterification: This method converts alcohols and carboxylic acids into esters. For alcohols, an acyl chloride or anhydride is used. For carboxylic acids, esterification is often performed using an alcohol in the presence of an acid catalyst like boron trifluoride-methanol (BF3-methanol).

Q3: How does the branching of an alkane affect the choice of derivatization reagent?

A3: The steric hindrance caused by branching is a critical factor. For highly branched (e.g., tertiary) alcohols or carboxylic acids, a less bulky derivatizing reagent is often preferred. For example, in silylation, the smaller TMS group from BSTFA is generally more effective than the bulkier TBDMS group from MTBSTFA for sterically hindered molecules.[4][5]

Q4: Can I use the same derivatization protocol for a branched and a linear alkane with the same functional group?

A4: While the general procedure might be similar, you will likely need to optimize the reaction conditions for the branched alkane. Due to steric hindrance, branched alkanes often require more forcing conditions (higher temperature, longer reaction time, or a catalyst) to achieve a comparable derivatization yield to their linear counterparts.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of functionalized alkanes. Note that yields for branched alkanes are often lower than for their linear analogs under identical conditions due to steric hindrance.

Table 1: Silylation of Alcohols and Carboxylic Acids with BSTFA (+/- 1% TMCS)

Analyte TypeReagentTemperature (°C)Time (min)Typical Yield (Linear)Expected Outcome (Branched)
Primary AlcoholBSTFA + 1% TMCS60-8030-60> 95%High Yield
Secondary AlcoholBSTFA + 1% TMCS70-9060-120> 90%Moderate to High Yield
Tertiary AlcoholBSTFA + 1% TMCS80-100120-240Lower YieldLower yield, requires more forcing conditions
Linear Carboxylic AcidBSTFA + 1% TMCS60-8030-60> 95%N/A
Branched Carboxylic AcidBSTFA + 1% TMCS70-10060-180N/AModerate to High Yield, dependent on branching proximity to the carboxyl group

Table 2: Acylation/Esterification of Alcohols and Carboxylic Acids

Analyte TypeReagentTemperature (°C)Time (min)Typical Yield (Linear)Expected Outcome (Branched)
Primary AlcoholAcyl Chloride/Pyridine25-5030-60> 95%High Yield
Secondary AlcoholAcyl Chloride/Pyridine50-8060-120> 90%Moderate to High Yield
Tertiary AlcoholAcyl Chloride/Pyridine80-100> 120Lower YieldSignificantly lower yield due to high steric hindrance[1]
Linear Carboxylic AcidBF3-Methanol60-10015-30> 95%N/A
Branched Carboxylic AcidBF3-Methanol80-10030-60N/AModerate to High Yield, may require longer reaction times

Experimental Protocols

Protocol 1: Silylation of Branched Alcohols and Carboxylic Acids using BSTFA with 1% TMCS

  • Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial. It is crucial that the sample is free of water.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70-100°C for 1-4 hours. The optimal time and temperature will depend on the degree of steric hindrance of the analyte.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Protocol 2: Esterification of Branched Carboxylic Acids using BF3-Methanol

  • Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol solution.

  • Reaction: Cap the vial tightly and heat at 80-100°C for 30-60 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizations

Derivatization_Workflow General Derivatization Workflow start Start: Branched Alkane Sample prep Sample Preparation (Drying, Dissolving) start->prep derivatization Derivatization Reaction (Silylation or Acylation) prep->derivatization analysis GC-MS Analysis derivatization->analysis end End: Data Interpretation analysis->end

General workflow for derivatizing branched alkanes.

Troubleshooting_Workflow Troubleshooting Low Derivatization Yield start Low/No Product Peak check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture optimize_conditions Optimize Reaction Conditions? (Increase Temp/Time) check_moisture->optimize_conditions No dry_sample Dry Sample/Reagents Thoroughly check_moisture->dry_sample Yes reagent_choice Re-evaluate Reagent Choice? (Less Bulky Reagent) optimize_conditions->reagent_choice No increase_temp_time Increase Temperature and/or Reaction Time optimize_conditions->increase_temp_time Yes change_reagent Select Less Sterically Hindered Reagent reagent_choice->change_reagent Yes rerun Re-run Derivatization reagent_choice->rerun No dry_sample->rerun increase_temp_time->rerun change_reagent->rerun

A logical workflow for troubleshooting low derivatization yields.

Reagent_Selection Reagent Selection Based on Steric Hindrance cluster_0 Analyte Steric Hindrance cluster_1 Recommended Reagent Strategy analyte Analyte Structure Primary/Linear Secondary/Moderately Branched Tertiary/Highly Branched reagent Derivatization Reagent Choice Standard Reagents (e.g., MTBSTFA, Acetic Anhydride) Less Bulky Reagents (e.g., BSTFA) More Reactive Reagents (e.g., Acyl Chlorides) analyte:e->reagent:w Less Hindered analyte:e->reagent:w Moderately Hindered analyte:e->reagent:w Highly Hindered

References

Validation & Comparative

Validating the Identification of 2,3-Dimethyldecane: A Comparative Guide Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical compounds is a cornerstone of scientific research and development. In complex mixtures, particularly those encountered in metabolomics, environmental analysis, and the characterization of petroleum products, the differentiation of closely related isomers presents a significant analytical challenge. This guide provides a comparative analysis for the validation of 2,3-dimethyldecane against its isomers using authentic standard data, primarily from the National Institute of Standards and Technology (NIST) database. We present key experimental data and detailed protocols to aid in the accurate identification of this branched-chain alkane.

The Challenge of Isomer Differentiation

This compound (C₁₂H₂₆) is one of several structural isomers of dimethyldecane. These isomers often exhibit very similar physical properties and mass spectral fragmentation patterns, making their individual identification difficult without the use of authentic standards and optimized analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this purpose, relying on two key parameters for identification: retention time (or Kovats retention index) and the mass spectrum.

Comparative Analysis of this compound and Its Isomers

Confident identification of this compound requires comparison of experimental data with that of a certified reference material or reliable library data. The following tables summarize the key analytical parameters for this compound and several of its isomers.

Gas Chromatography Data

The Kovats retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, which helps to compare results across different instruments and laboratories. On a non-polar stationary phase, the elution order of branched alkanes is influenced by their boiling points and molecular shapes.

Table 1: Kovats Retention Indices of Dimethyldecane Isomers on a Non-Polar Stationary Phase

CompoundCAS NumberKovats Retention Index (RI)
This compound 17312-44-61155, 1158[1]
2,4-Dimethyldecane (B1670048)2801-84-5Not Available
2,6-Dimethyldecane13150-81-7Not Available
3,6-Dimethyldecane17312-53-71129

Note: Retention indices can vary slightly depending on the specific GC column and analytical conditions.

Mass Spectrometry Data

Electron ionization (EI) mass spectrometry of alkanes typically results in extensive fragmentation. While the molecular ion ([M]⁺) at m/z 170 for C₁₂H₂₆ isomers may be weak or absent, the fragmentation patterns provide a fingerprint for identification. However, as seen below, these patterns can be very similar for isomers, underscoring the importance of chromatographic separation.

Table 2: Key Mass Spectral Fragments (m/z) for this compound and 2,4-Dimethyldecane

CompoundMolecular Ion (m/z 170)Base Peak (m/z)Other Major Fragments (m/z)
This compound Present (low intensity)4357, 71, 85
2,4-Dimethyldecane Present (low intensity)4357, 71, 85

As indicated in Table 2, the major fragments for this compound and 2,4-dimethyldecane are identical, making their distinction by mass spectrometry alone nearly impossible. This highlights the critical role of chromatographic separation (i.e., retention index) for positive identification.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound and its isomers.

Sample Preparation

For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) is recommended to isolate the volatile and semi-volatile organic compounds.

  • Liquid-Liquid Extraction:

    • To 10 mL of a liquid sample, add 5 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. Centrifugation may be used to break up emulsions.

    • Carefully transfer the organic layer to a clean vial for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A system equipped with a capillary column is essential for the separation of isomers.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Validation Workflow and Data Interpretation

The validation of this compound in a sample involves a systematic comparison of the unknown's analytical data with that of an authentic standard.

G cluster_0 Sample Analysis cluster_1 Standard Analysis cluster_2 Data Comparison and Validation Sample Unknown Sample GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Compare_RI Compare Retention Indices GCMS_Analysis->Compare_RI Compare_MS Compare Mass Spectra GCMS_Analysis->Compare_MS Auth_Std Authentic this compound Standard GCMS_Analysis_Std GC-MS Analysis (Identical Conditions) Auth_Std->GCMS_Analysis_Std GCMS_Analysis_Std->Compare_RI GCMS_Analysis_Std->Compare_MS Identification Positive Identification Compare_RI->Identification Match No_Match No Match / Isomer Compare_RI->No_Match No Match Compare_MS->Identification Match Compare_MS->No_Match No Match

Caption: Workflow for the validation of this compound identification.

Interpretation:

  • Retention Index Matching: The primary identification is achieved by matching the Kovats retention index of the peak of interest in the sample to that of the authentic this compound standard. Given the differences in retention indices among isomers (Table 1), this is a powerful tool for differentiation.

  • Mass Spectrum Confirmation: Following a retention index match, the mass spectrum of the unknown peak is compared to the mass spectrum of the authentic standard. The fragmentation pattern should be identical for a positive identification. While isomers may have similar spectra, subtle differences in the relative abundances of fragments can sometimes be observed.

By following this dual-validation approach, researchers can confidently identify this compound and distinguish it from its co-eluting isomers, ensuring the accuracy and reliability of their analytical results.

References

Comparative Analysis of 2,3-Dimethyldecane and Other Branched-Chain Hydrocarbons as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,3-dimethyldecane and other branched-chain hydrocarbons in the context of their roles as insect semiochemicals. While direct experimental data on the semiochemical activity of this compound is limited in publicly available research, this document summarizes the known activities of structurally similar dimethylalkanes and other branched alkanes that have been identified as key signaling molecules in insect communication. The guide also details the standard experimental protocols utilized to identify and characterize the bioactivity of such compounds.

Introduction to Branched-Chain Alkanes as Semiochemicals

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, primarily serving to prevent desiccation.[1][2] Beyond this physiological role, a vast array of these compounds, particularly methyl-branched alkanes, function as semiochemicals, mediating a wide range of behaviors.[1][2] These behaviors include species and nestmate recognition, mate selection, and social organization.[3] The specificity of these chemical signals is often determined by the precise structure of the hydrocarbon, including chain length and the position of methyl branches.[2]

While specific research on the semiochemical function of this compound is not prominent in the current body of scientific literature, a related compound, 3,5-dimethyldecane, has been identified as a bioactive component in the plant Mitracarpus villosus. This plant extract has demonstrated insecticidal and repellent properties against stored-product beetles, suggesting that dimethylalkanes can indeed elicit behavioral responses in insects.[4]

Comparative Data of Known Dimethylalkane Semiochemicals

To provide a framework for understanding the potential role of this compound, this section presents data on other well-characterized dimethylalkanes that act as insect pheromones.

Chemical CompoundInsect SpeciesType of SemiochemicalBehavioral ResponseReference
5,9-DimethylpentadecaneCoffee leaf miner (Perileucoptera coffeella)Sex Pheromone (Major Component)Attraction of males[5]
5,9-DimethylhexadecaneCoffee leaf miner (Perileucoptera coffeella)Sex Pheromone (Minor Component)Attraction of males[5]
5,9-DimethylheptadecanePear leaf miner (Leucoptera malifoliella)Sex Pheromone (Major Component)Attraction of males[5][6]
syn-4,6-DimethylundecanalTermite (Hodotermopsis sjoestedti)Male Sex PheromoneAttraction of females[7]

Experimental Protocols for Semiochemical Identification and Bioassays

The identification and characterization of insect semiochemicals involve a combination of analytical chemistry and behavioral bioassays. The following are standard protocols employed in this field of research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is the cornerstone for separating and identifying volatile and semi-volatile compounds from insect extracts or air entrainments.

  • Sample Preparation: Pheromone glands are excised and extracted in a suitable solvent (e.g., hexane). Alternatively, volatile compounds released by the insect are collected by pulling air over the insect and through an adsorbent filter.

  • GC Separation: The extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column.

  • MS Identification: As compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparing it to spectral libraries.

Electroantennography (EAG) for Screening Bioactivity

EAG is used to measure the electrical response of an insect's antenna to a specific chemical, indicating that the insect can detect the compound.

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

  • Electrode Placement: The base and the tip of the antenna are placed in contact with electrodes that measure the electrical potential.

  • Stimulus Delivery: A puff of air containing a specific concentration of the test compound is delivered over the antenna.

  • Data Recording: A depolarization of the antennal membrane, known as the EAG response, is recorded if the olfactory receptor neurons on the antenna are stimulated by the compound.

Behavioral Bioassays

Behavioral assays are essential to determine the function of a semiochemical.

  • Y-Tube Olfactometer: This apparatus consists of a Y-shaped glass tube. An insect is introduced at the base, and two different odor sources (e.g., test compound vs. control) are introduced at the end of each arm. The choice of the insect to move towards one arm indicates attraction or repulsion.

  • Wind Tunnel Assays: A more sophisticated method where an insect is released into a controlled airflow containing a plume of the test compound. The insect's flight path and attempts to locate the source are observed and quantified.

  • Field Trapping: Lures baited with the synthetic semiochemical are placed in traps in the insect's natural habitat. The number of insects caught in baited traps versus control traps provides a direct measure of the compound's attractiveness under real-world conditions.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a generalized signaling pathway for pheromone perception and a typical experimental workflow for identifying insect semiochemicals.

Pheromone_Perception_Pathway Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Antennal_Lobe Antennal Lobe (Brain) ORN->Antennal_Lobe Signal Transduction Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Processing & Output

Caption: Generalized signaling pathway for insect pheromone perception.

Experimental_Workflow cluster_0 Identification cluster_1 Bioactivity Screening cluster_2 Behavioral Validation Insect_Collection Insect Collection & Volatile Extraction GCMS_Analysis GC-MS Analysis Insect_Collection->GCMS_Analysis Compound_ID Compound Identification GCMS_Analysis->Compound_ID EAG_Screening EAG Screening Compound_ID->EAG_Screening Synthesis Chemical Synthesis EAG_Screening->Synthesis Olfactometer Y-Tube Olfactometer Synthesis->Olfactometer Wind_Tunnel Wind Tunnel Assay Olfactometer->Wind_Tunnel Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping

Caption: Typical experimental workflow for semiochemical identification.

References

Lack of Publicly Available Data Prevents Comparative Analysis of 2,3-Dimethyldecane Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the biological activity of 2,3-dimethyldecane and its various isomers. Despite extensive searches for experimental data on the cytotoxic, antimicrobial, pheromonal, or other pharmacological effects of these specific branched-chain alkanes, no studies containing the necessary quantitative or qualitative data for a comparative analysis could be identified.

Currently, information on this compound is largely limited to its chemical and physical properties, such as its molecular weight, chemical formula (C12H26), and registration numbers in chemical databases. While the broader field of chemical biology recognizes the critical role of stereoisomerism in determining the biological activity of molecules, as seen in numerous pharmaceuticals and natural products, this principle has not been experimentally explored or documented for the isomers of this compound in the available scientific literature.

The absence of published research in this specific area means that no experimental protocols, quantitative data (such as IC50 or MIC values), or identified signaling pathways associated with this compound isomers are available. Consequently, the creation of a comparative guide that meets the core requirements of data-driven analysis, detailed methodologies, and pathway visualizations is not feasible at this time.

Researchers, scientists, and drug development professionals interested in the biological activities of branched-chain alkanes may need to conduct foundational research to generate the primary data required for such a comparative analysis. Future studies could involve synthesizing the various isomers of this compound and screening them in a battery of biological assays to elucidate their potential effects and mechanisms of action. Until such research is conducted and published, a comparative guide on the biological activity of this compound isomers cannot be responsibly compiled.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative and qualitative analysis of 2,3-Dimethyldecane. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and accuracy in research and development settings. This document provides supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

Introduction to Analytical Cross-Validation

In analytical chemistry, cross-validation is a formal process of comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[1] This is particularly crucial in regulated environments, such as drug development, where the accuracy and consistency of analytical data are paramount.[2] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the principles discussed in this guide.[3][4][5]

The primary objectives of cross-validating analytical methods for a compound like this compound are:

  • To verify the accuracy and precision of two or more methods.

  • To ensure interchangeability of methods between different laboratories or for different applications.

  • To provide a more comprehensive characterization of the analyte by leveraging the strengths of different analytical principles.

Overview of Analytical Methods for this compound

This compound (C₁₂H₂₆) is a branched alkane whose accurate quantification and identification are essential in various fields, including petrochemical analysis and as a potential biomarker.[6][7] The two primary analytical techniques suitable for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.[8][9] It is known for its high sensitivity and selectivity, making it a gold standard for the analysis of volatile organic compounds like alkanes.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary quantitative method (qNMR) that provides detailed structural information about a molecule in solution based on the magnetic properties of its atomic nuclei.[11][12] While typically less sensitive than GC-MS, NMR offers the advantage of being non-destructive and providing absolute quantification without the need for identical calibration standards.[13]

Comparative Performance Data

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes expected performance characteristics based on the analysis of similar branched alkanes and general principles of each technique.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Nuclear spin excitation in a magnetic field.
Selectivity/Specificity Excellent, especially with high-resolution mass spectrometry. Can distinguish between isomers based on retention time and fragmentation patterns.[14]Excellent for structural isomerism. Can distinguish between isomers based on unique chemical shifts and coupling constants.
Limit of Detection (LOD) Low (ng/mL to pg/mL range). Highly sensitive for trace analysis.[15] The LOD can be estimated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve.[9][16]Higher than GC-MS (µg/mL to mg/mL range). Generally less sensitive.[13]
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range). Suitable for quantifying low-level impurities. The LOQ is typically 10 times the signal-to-noise ratio or calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.[15][17]Higher than GC-MS (µg/mL to mg/mL range).[11]
Linearity & Range Excellent linearity over a wide dynamic range (typically 3-4 orders of magnitude).[18]Good linearity, but the dynamic range can be more limited compared to GC-MS.
Accuracy High accuracy, typically with recoveries between 90-110%. Dependent on the quality of the calibration standards.High accuracy, as it can be a primary ratio method. Less dependent on matrix effects and can provide absolute quantification.[19]
Precision (RSD%) High precision, with Relative Standard Deviations (RSD) typically <5% for replicate measurements.High precision, with RSD values often <2% for quantitative measurements.[11]
Sample Throughput High. Modern autosamplers allow for the analysis of a large number of samples in a single run.Lower than GC-MS due to longer acquisition times for high sensitivity and resolution.
Sample Preparation Often requires extraction and derivatization for complex matrices to ensure volatility and thermal stability.[20]Minimal sample preparation is typically required; the sample is dissolved in a deuterated solvent.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific instrument and application.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard in a volatile solvent (e.g., hexane (B92381) or pentane) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, perform a liquid-liquid or solid-phase extraction if the matrix is complex. The final extract should be in a volatile solvent compatible with the GC system.

  • Add an appropriate internal standard (e.g., a deuterated analog or a different, well-separated alkane) to all standards and samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines a general procedure for quantitative NMR (qNMR) analysis of this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have signals that do not overlap with the analyte signals.

  • Ensure the sample is fully dissolved.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Nucleus: ¹H

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse provides the maximum signal for a single scan, but a smaller angle like 30° can be used with a shorter relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 for accurate quantification).

    • Temperature: Maintain a constant and calibrated temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to specific protons of this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Nₛ = Number of protons giving rise to the internal standard signal

    • Iₛ = Integral of the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • Cₛ = Concentration of the internal standard

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and NMR methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare a common batch of this compound samples at different concentrations GCMS_Analysis Analyze samples using the validated GC-MS method Prep->GCMS_Analysis NMR_Analysis Analyze samples using the validated NMR method Prep->NMR_Analysis GCMS_Data Process GC-MS data (peak integration, calibration) GCMS_Analysis->GCMS_Data GCMS_Results Obtain quantitative results from GC-MS GCMS_Data->GCMS_Results Comparison Statistically compare the results from both methods (e.g., t-test, Bland-Altman plot) GCMS_Results->Comparison NMR_Data Process NMR data (integration, referencing) NMR_Analysis->NMR_Data NMR_Results Obtain quantitative results from NMR NMR_Data->NMR_Results NMR_Results->Comparison Evaluation Evaluate against predefined acceptance criteria (e.g., % difference < 10%) Comparison->Evaluation Conclusion Conclusion on method equivalence Evaluation->Conclusion

Caption: Workflow for the cross-validation of GC-MS and NMR methods.

Conclusion

Both GC-MS and NMR spectroscopy are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • GC-MS is the method of choice for high-sensitivity applications, such as trace analysis and impurity profiling, due to its excellent limits of detection and high throughput.

  • NMR spectroscopy excels in providing unambiguous structural confirmation and accurate, absolute quantification without the need for a specific reference standard of the analyte, making it a valuable tool for primary characterization and as a reference method.

A thorough cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical data for this compound. By demonstrating the concordance of results from these fundamentally different techniques, researchers can ensure the integrity and reliability of their findings, which is a critical aspect of scientific research and drug development. The choice of which method to use for routine analysis will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

Enantioselective Synthesis and Analysis of 2,3-Dimethyldecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and analysis of chiral hydrocarbons like 2,3-dimethyldecane are critical in various fields, including the development of pharmaceuticals and agrochemicals, where the stereochemistry of a molecule can dictate its biological activity. This guide provides a comprehensive comparison of modern synthetic and analytical methodologies, supported by experimental data, to aid researchers in selecting the most suitable approaches for their work.

Enantioselective Synthesis of this compound

The construction of the chiral centers in this compound with high enantiopurity presents a significant synthetic challenge due to the inert nature of alkanes. This section compares two leading strategies: Asymmetric Hydrogenation and Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) followed by cross-coupling.

Comparison of Synthetic Methodologies

MethodCatalyst/ReagentPrecursorYieldEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes (e.g., with DuPhos or Crabtree's catalyst analogues)(E/Z)-2,3-dimethyl-2-deceneTypically >90%Often >95% eeHigh efficiency, well-established for similar substrates.
ZACA-Cross-Coupling (-)-(NMI)₂ZrCl₂ (Erker's catalyst), followed by Cu- or Pd-catalyzed cross-coupling1-Decene (B1663960)Good to excellent over several stepsCan achieve ≥99% ee after purificationHigh enantioselectivity, versatile for a range of chiral alkanes.

Table 1: Comparison of enantioselective synthesis methods for chiral alkanes analogous to this compound.

Experimental Protocols: Synthesis

Method 1: Asymmetric Hydrogenation (Hypothetical Protocol)

This protocol is based on established methods for the asymmetric hydrogenation of tetrasubstituted alkenes.

  • Substrate Synthesis: Synthesize (E/Z)-2,3-dimethyl-2-decene from commercially available starting materials (e.g., via a Wittig reaction or Grignard addition followed by elimination).

  • Hydrogenation: In an inert atmosphere glovebox, a pressure vessel is charged with [Rh(COD)₂(BF₄)] (1 mol%), a chiral phosphine (B1218219) ligand (e.g., (R,R)-Et-DuPhos, 1.1 mol%), and the alkene substrate in a degassed solvent like methanol.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm).

  • The reaction is stirred at a controlled temperature (e.g., 25 °C) for 24-48 hours.

  • Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield enantiomerically enriched this compound.

Method 2: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) and Cross-Coupling (Adapted Protocol)

This protocol is adapted from demonstrated syntheses of chiral alkanols and related structures.[1][2][3]

  • ZACA Reaction: In an inert atmosphere, a solution of 1-decene in dichloroethane is treated with trimethylaluminum (B3029685) (TMA). The mixture is cooled, and a solution of (-)-(NMI)₂ZrCl₂ (Erker's catalyst) is added. The reaction is stirred at room temperature until the formation of the chiral alkylalane intermediate is complete.

  • Conversion to Alkyl Halide: The resulting organoaluminum species is then converted to the corresponding alkyl iodide by treatment with iodine.

  • Cross-Coupling: The purified chiral alkyl iodide is subjected to a copper-catalyzed cross-coupling reaction with a methyl Grignard reagent (CH₃MgBr) to install the second methyl group, yielding the this compound skeleton.

  • Purification: The final product is purified by column chromatography.

cluster_synthesis Enantioselective Synthesis start Starting Materials precursor Prochiral Alkene ((E/Z)-2,3-dimethyl-2-decene) start->precursor zaca_precursor Terminal Alkene (1-Decene) start->zaca_precursor asym_hydrog Asymmetric Hydrogenation precursor->asym_hydrog zaca ZACA Reaction zaca_precursor->zaca purification Purification asym_hydrog->purification cross_coupling Cross-Coupling zaca->cross_coupling cross_coupling->purification product Enantiopure This compound purification->product

Caption: Workflow for the enantioselective synthesis of this compound.

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (ee) of a volatile, non-functionalized alkane like this compound is most effectively achieved by chiral Gas Chromatography (GC).

Comparison of Analytical Techniques

TechniqueStationary Phase/ReagentSample PreparationResolutionThroughput
Chiral GC Cyclodextrin-based Chiral Stationary Phase (e.g., Chirasil-Dex)Direct injection of diluted sampleBaseline separation of enantiomers is achievableHigh
Chiral HPLC Chiral Stationary PhaseDerivatization may be required for UV detectionGenerally lower for non-polar analytesModerate
NMR Spectroscopy Chiral Solvating or Shift ReagentsRequires higher sample concentrationOverlap of signals can be an issueLow
Polarimetry N/ARequires pure sample and known specific rotationProvides optical purity, which may not equal eeModerate

Table 2: Comparison of analytical methods for determining the enantiomeric excess of chiral alkanes.

Experimental Protocol: Chiral Gas Chromatography

This protocol is based on the successful separation of the closely related compound, 2,3-dimethylpentane, and is expected to be directly applicable to this compound with minor optimization.[4]

  • Instrumentation and Materials:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Fused-silica capillary column coated with a modified cyclodextrin (B1172386) chiral stationary phase (e.g., Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin, such as Chirasil-Dex).[4]

    • Carrier gas: Hydrogen or Helium, high purity.

    • Sample: A solution of the synthesized this compound in a volatile solvent (e.g., pentane (B18724) or hexane).

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas Flow Rate: Adjusted to achieve an optimal linear velocity (typically 1-2 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C

      • Hold Time: 2 minutes

      • Ramp Rate: 2 °C/min

      • Final Temperature: 150 °C

      • Final Hold Time: 5 minutes

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

cluster_analysis Chiral GC Analysis Workflow sample_prep Sample Preparation (Dilution in Volatile Solvent) gc_injection GC Injection sample_prep->gc_injection chiral_separation Separation on Chiral Stationary Phase gc_injection->chiral_separation detection FID Detection chiral_separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis ee_calc Enantiomeric Excess (ee) Calculation data_analysis->ee_calc

Caption: Workflow for the analysis of enantiomeric excess using chiral GC.

Conclusion

For the enantioselective synthesis of this compound, both asymmetric hydrogenation and the ZACA-cross-coupling strategy offer viable routes with the potential for high enantioselectivity. The choice between them may depend on the availability of starting materials and specific laboratory capabilities.

For the analysis of enantiomeric excess , chiral Gas Chromatography with a cyclodextrin-based stationary phase is the unequivocal method of choice due to its high resolution, sensitivity, and suitability for volatile, non-polar compounds. The provided protocol for a close analog offers a robust starting point for method development.

References

A Comparative Guide to Kovats Retention Indices of 2,3-Dimethyldecane on Diverse Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Kovats retention index (RI) for 2,3-Dimethyldecane on various gas chromatography (GC) stationary phases. Understanding how the retention behavior of this branched alkane changes with stationary phase polarity is crucial for method development, compound identification, and quality control in various scientific and industrial applications. This document summarizes experimental and predicted data, details the methodologies for their determination, and presents a visual workflow of the experimental process.

Data Summary

The Kovats retention index of a compound is a standardized measure of its elution time in gas chromatography, relative to a series of co-injected n-alkane standards. This normalization allows for the comparison of retention data across different instruments and laboratories. The following table summarizes the available Kovats RI values for this compound on non-polar and an estimated value on a polar stationary phase.

Stationary Phase TypeStationary Phase NameKovats Retention Index (RI)Data Type
Non-PolarPetrocol DH1155Experimental
Non-PolarCross-Linked Methylsilicone1158Experimental
PolarStandard Polar (e.g., Wax)1227Predicted

Experimental and Predictive Methodologies

The determination of Kovats retention indices involves precise gas chromatographic analysis. Below are the detailed protocols for the experimental data and the methodology for the predicted value presented in this guide.

Experimental Protocol for Non-Polar Phases

The experimental Kovats retention indices for this compound on non-polar stationary phases were obtained from the NIST Chemistry WebBook, referencing the following studies:

1. Petrocol DH Stationary Phase:

  • Reference: White, C.M., Hackett, J., Anderson, R.R., Kail, S., & Spock, P.S. (1992). Linear temperature programmed retention indices of gasoline range hydrocarbons and chlorinated hydrocarbons on cross-linked polydimethylsiloxane. Journal of High Resolution Chromatography, 15(2), 105-120.

  • Gas Chromatograph (GC): Capillary GC system.

  • Column: Petrocol DH, 100 m length x 0.25 mm internal diameter x 0.5 µm film thickness.

  • Carrier Gas: Helium.

  • Temperature Program: The column temperature was initiated at 30°C and programmed to increase at a rate of 1°C/min to a final temperature of 220°C.

  • Kovats Index Calculation: The retention times of this compound and a series of n-alkanes were recorded. The Van den Dool and Kratz equation was used to calculate the temperature-programmed retention index.

2. Cross-Linked Methylsilicone Stationary Phase:

  • Reference: Khorasheh, F., Gray, M.R., & Selucky, M.L. (1989). Correlation for Kováts retention index of C9-C26 monoalkyl and polymethyl alkanes and alkenes. Journal of Chromatography A, 481, 1-16.

  • Gas Chromatograph (GC): Capillary GC system.

  • Column: Cross-Linked Methylsilicone capillary column.

  • Temperature Program: The column temperature was initially held at 40°C and then increased at a rate of 5°C/min to a final temperature of 300°C.

  • Kovats Index Calculation: Similar to the above protocol, the retention index was calculated using the retention times of the analyte and n-alkane standards under the specified temperature-programmed conditions.

Predictive Methodology for Polar Phase

Due to the lack of available experimental data for this compound on a polar stationary phase, a predicted Kovats retention index was generated using the RIpred tool. This tool employs a machine learning model to estimate retention indices based on the chemical structure of the analyte.

  • Prediction Tool: RIpred (Gas Chromatography Kovats' Retention Index Predictor).

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound was used as the input.

  • Stationary Phase Selected for Prediction: Standard Polar (SP), which typically represents phases like polyethylene (B3416737) glycol (Wax columns).

  • Prediction Basis: The prediction is based on a model trained on a large dataset of experimentally determined Kovats indices from the National Institute of Standards and Technology (NIST) databases.

It is important to note that while predictive models are powerful tools, the provided value for the polar phase is an estimation and should be confirmed by experimental analysis for critical applications.

Experimental Workflow for Kovats Retention Index Determination

The following diagram illustrates the general workflow for the experimental determination of Kovats retention indices.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Analysis and Calculation prep_analyte Prepare Analyte Solution (this compound) co_injection Create Co-injection Mix prep_analyte->co_injection prep_alkane Prepare n-Alkane Standard Mix (e.g., C10-C14) prep_alkane->co_injection injection Inject Sample into GC co_injection->injection separation Separation on GC Column (Isothermal or Temp. Program) injection->separation detection Detect Eluting Compounds (FID/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram get_rt Identify and Record Retention Times (Analyte and n-Alkanes) chromatogram->get_rt calc_ri Calculate Kovats Retention Index (using appropriate formula) get_rt->calc_ri report Report Final RI Value calc_ri->report

Caption: Workflow for determining Kovats retention index.

Navigating Chemical Interactions: A Comparative Guide to the Synergistic and Antagonistic Effects of 2,3-Dimethyldecane and Related Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of chemical compounds is paramount. While direct experimental data on the synergistic and antagonistic effects of the branched alkane 2,3-dimethyldecane remains limited, its structural relatives and the broader class of branched hydrocarbons offer significant insights into these complex interactions. This guide provides a comparative overview of synergistic and antagonistic phenomena in relevant biological contexts, such as insect communication and antimicrobial activity, where branched alkanes are known to play a role.

The biological activity of a chemical is often modulated by the presence of other compounds. This can lead to synergistic effects, where the combined impact is greater than the sum of the individual effects, or antagonistic effects, where one compound diminishes the activity of another. Due to the scarcity of studies focusing specifically on this compound, this guide will draw upon data from structurally similar dimethylalkanes and the well-established principles of synergy and antagonism in the fields of chemical ecology and pharmacology.

Branched Alkanes in Insect Communication: A Symphony of Synergy and Antagonism

Branched alkanes are crucial components of insect cuticular hydrocarbons (CHCs), which act as a protective barrier and as a means of chemical communication.[1] Dimethylalkanes, in particular, have been identified as key components of sex and aggregation pheromones in various insect species. The precise blend and ratio of these components are often critical for eliciting a specific behavioral response, and any alteration can lead to synergistic or antagonistic outcomes.[2][3]

Synergistic Effects in Pheromone Blends:

In many cases, a multi-component pheromone blend is more effective at attracting a mate than any single compound. This synergy can manifest as an increased range of attraction or a more robust behavioral response. For instance, the sex pheromones of several leaf miner moths are composed of specific blends of dimethylalkanes, such as 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane.[4] While one component might be the primary attractant, the presence of minor components in the correct ratio can significantly enhance the blend's potency.[5]

Antagonistic Effects in Pheromone Blends:

Conversely, the presence of an incorrect isomer or an altered ratio of components can lead to an antagonistic effect, reducing or even completely inhibiting the insect's response to the pheromone.[3] This is a crucial mechanism for maintaining reproductive isolation between closely related species that might use similar chemical signals. For example, if two species use different isomers of the same dimethylalkane in their pheromone blend, the "wrong" isomer can act as an antagonist, preventing inter-species mating attempts.

Antimicrobial and Cytotoxic Potential: Unraveling Interactions in Complex Mixtures

This compound and other branched alkanes have been identified as minor components in some essential oils.[6][7] Essential oils are complex mixtures of volatile compounds that often exhibit significant antimicrobial and cytotoxic properties. The overall activity of an essential oil is frequently not attributable to a single component but rather to the synergistic or antagonistic interactions between its various constituents.[8]

Synergy in Antimicrobial Action:

The antimicrobial efficacy of an essential oil can be significantly enhanced through the synergistic interactions of its components. For example, a branched alkane, while potentially having weak antimicrobial activity on its own, might enhance the overall effect by improving the penetration of more active components through the microbial cell membrane. Although direct evidence for this compound is lacking, the principle of synergy is well-documented for other essential oil constituents.[8]

Antagonism in Bioactivity:

Antagonism can also occur within essential oil blends, where one compound may interfere with the mechanism of action of another, leading to a reduced overall effect. For instance, a compound might compete for the same target site as a more active compound without eliciting a response, thereby reducing the overall efficacy of the mixture.

Data Presentation

Table 1: Examples of Dimethylalkanes as Insect Pheromone Components

Insect SpeciesPheromone Component(s)Type of PheromoneReference
Leaf miner moth (Perileucoptera coffeella)5,9-Dimethylpentadecane, 5,9-DimethylhexadecaneSex Pheromone[4]
Leaf miner moth (Leucoptera malifoliella)5,9-DimethylheptadecaneSex Pheromone[9]
Termite (Hodotermopsis sjoestedti)syn-4,6-DimethylundecanalMale Sex Pheromone[10]

Table 2: Antimicrobial Activity of Essential Oils Containing Dimethylalkanes

Plant SpeciesDimethylalkane DetectedTarget MicroorganismsObserved EffectReference
Trianthema decandra3,7-Dimethyldecane, 4,6-DimethyldodecaneBacteria and FungiBroad-spectrum antimicrobial activity[6]
Euphorbia macrorrhiza3,7-DimethyldecaneStaphylococcus aureusInhibitory effect[7]

Experimental Protocols

Wind Tunnel Bioassay for Pheromone Response (Insect Behavior)

This protocol is a standard method for evaluating the behavioral response of insects to volatile chemical cues, allowing for the assessment of synergistic and antagonistic effects of pheromone components.

Objective: To determine the attractiveness of a synthetic chemical blend to a target insect species.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.

  • Odor source (e.g., filter paper treated with the test compound(s)).

  • Release cage for the insects.

  • Video recording equipment.

  • Test insects (typically sexually mature males for sex pheromone assays).

  • Synthetic pheromone components of high purity.

Procedure:

  • Prepare the odor sources by applying a precise amount of the synthetic pheromone or blend dissolved in a suitable solvent (e.g., hexane) to the filter paper. A solvent-only control is also prepared.

  • Place the odor source at the upwind end of the wind tunnel.

  • Introduce a single insect into the release cage at the downwind end of the tunnel.

  • Allow the insect to acclimatize for a short period before releasing it.

  • Record the insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing on the source).

  • Repeat the assay with a sufficient number of insects for each treatment (single components, blends, and control).

  • Analyze the recorded data to quantify the percentage of insects exhibiting each behavior.

Assessing Synergy and Antagonism:

  • Synergy: The response to a blend of components is significantly greater than the sum of the responses to the individual components.

  • Antagonism: The response to a blend is significantly lower than the response to the most active single component.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to systematically test the interactions between two antimicrobial agents to determine if they have synergistic, additive, indifferent, or antagonistic effects.

Objective: To quantify the interaction between two compounds against a specific microorganism.

Materials:

  • 96-well microtiter plates.

  • Microbial culture (bacterial or fungal).

  • Growth medium.

  • Test compounds (e.g., components of an essential oil).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of each test compound in the growth medium.

  • In a 96-well plate, create a checkerboard pattern by adding increasing concentrations of compound A along the rows and increasing concentrations of compound B down the columns.

  • Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone and a growth control (no compounds).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions for microbial growth.

  • After incubation, measure the microbial growth in each well using a microplate reader (measuring optical density).

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

  • FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Mandatory Visualization

Synergistic_Antagonistic_Pheromone_Perception cluster_Pheromone_Components Pheromone Components cluster_Olfactory_System Insect Olfactory System cluster_Behavioral_Response Behavioral Response Component_A Component A (e.g., Dimethylalkane Isomer 1) Receptor_A Olfactory Receptor A Component_A->Receptor_A Binds Component_B Component B (e.g., Dimethylalkane Isomer 2) Receptor_B Olfactory Receptor B Component_B->Receptor_B Binds Neuron_Activation Neuronal Activation Receptor_A->Neuron_Activation Receptor_B->Neuron_Activation Synergistic_Attraction Synergistic Attraction (Enhanced Mating Behavior) Neuron_Activation->Synergistic_Attraction Correct Ratio Antagonistic_Inhibition Antagonistic Inhibition (Reduced/No Mating Behavior) Neuron_Activation->Antagonistic_Inhibition Incorrect Ratio

Caption: Pheromone perception leading to synergistic or antagonistic responses.

Antimicrobial_Interaction_Workflow Start Start: Assess Antimicrobial Interaction Prepare_Compounds Prepare Serial Dilutions of Compound A & B Start->Prepare_Compounds Checkerboard_Assay Perform Checkerboard Microdilution Assay Prepare_Compounds->Checkerboard_Assay Incubate Incubate with Microorganism Checkerboard_Assay->Incubate Measure_Growth Measure Microbial Growth (e.g., Optical Density) Incubate->Measure_Growth Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Measure_Growth->Calculate_FIC Synergy Synergy (FIC <= 0.5) Calculate_FIC->Synergy FIC ≤ 0.5 Antagonism Antagonism (FIC > 4.0) Calculate_FIC->Antagonism FIC > 4.0 Indifference Indifference/Additive (0.5 < FIC <= 4.0) Calculate_FIC->Indifference 0.5 < FIC ≤ 4.0 End End: Interaction Characterized Synergy->End Antagonism->End Indifference->End

Caption: Experimental workflow for determining antimicrobial synergy/antagonism.

References

Navigating the Bioactivity of Dimethyldecanes: A Quantitative Structure-Activity Relationship (QSAR) Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of branched alkanes, such as dimethyldecanes, in the context of biological activity is an emerging area of interest. While traditionally considered relatively inert, the specific three-dimensional structure imparted by methyl branching can influence their physicochemical properties and, consequently, their interactions with biological systems. This guide provides a comparative overview of the quantitative structure-activity relationships (QSAR) for dimethyldecane isomers, drawing upon available data and predictive models to elucidate the link between molecular structure and biological effects.

Comparative Analysis of Dimethyldecane Isomers

Due to a scarcity of direct comparative experimental studies on a wide range of dimethyldecane isomers, a comprehensive picture of their relative biological activities is still developing. However, by combining available experimental data with insights from broader QSAR studies on branched alkanes, we can begin to discern structure-activity trends. The following tables summarize key physicochemical properties and reported biological activities for several dimethyldecane isomers and related branched decanes.

Table 1: Physicochemical Properties of Selected Decane Isomers

CompoundMolecular FormulaCAS NumberBoiling Point (°C)logP (octanol-water partition coefficient)
n-DecaneC₁₀H₂₂124-18-5174.25.01
2-MethylnonaneC₁₀H₂₂871-83-0165.75.14
3-MethylnonaneC₁₀H₂₂5911-04-6167.75.14
4-MethylnonaneC₁₀H₂₂17301-94-9165.85.14
5-MethylnonaneC₁₀H₂₂15869-85-9165.85.14
2,2-DimethyloctaneC₁₀H₂₂15869-87-1156.95.18
3,3-DimethyloctaneC₁₀H₂₂4110-44-5161.55.18

Note: logP values are often estimated for such compounds and can vary slightly between different calculation methods.

Table 2: Reported Biological and Toxicological Data for Selected Decane Isomers

CompoundActivity TypeEndpointValueSpecies/SystemSource
2-MethylnonaneAcute Inhalation ToxicityLC50> 12,400 mg/m³ (4 hr)RatPubChem[1]
3,3-DimethyloctaneNematicidal ActivityReduction of root infection-Meloidogyne incognita (root-knot nematode) on tomatoSmolecule[2]
3,3-DimethyloctaneMembrane InteractionAlteration of lipid membrane fluidity-In vitro studiesSmolecule[2]
General Branched AlkanesCytotoxicityIC50Varies with structure and cell lineIn vitro cell culturesGeneral finding
General Branched AlkanesImmunomodulatione.g., TLR7 pathway activation by pristane (B154290)-In vivo and in vitro modelsBenchchem[3]

A hyphen (-) indicates that a quantitative value was not specified in the source.

Structure-Activity Relationship Insights

The biological activity of alkanes is often linked to their hydrophobicity (lipophilicity), which governs their ability to partition into biological membranes, and their molecular shape, which influences interactions with specific binding sites.

  • Branching and Bioavailability: Increased branching in alkanes generally lowers the boiling point compared to their linear counterparts but can increase their lipophilicity (logP). This enhanced lipophilicity can facilitate passage across cell membranes, potentially increasing their bioavailability and interaction with intracellular targets.

  • Steric Effects: The position and number of methyl groups introduce steric hindrance, which can either promote or inhibit binding to biological targets. For instance, the specific arrangement of methyl groups in pristane is crucial for its immunomodulatory activity.

  • Toxicity: While generally considered to have low systemic toxicity, some branched alkanes can exhibit effects such as skin and eye irritation.[4][5] Acute toxicity data, where available, suggests a relatively low order of toxicity for single-exposure scenarios.[1] However, the potential for long-term effects, particularly for highly branched and persistent isomers, warrants further investigation.

Experimental Protocols

The following are generalized methodologies for assessing the biological activity of non-polar compounds like dimethyldecanes. Specific parameters would be optimized for the particular isomer and biological system under investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This common colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human or animal cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Dimethyldecane isomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations in the cell culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the dimethyldecane isomers. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD TG 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration and is designed to reduce the number of animals required.

  • Animal Selection: A single sex of a rodent species (e.g., rats or mice) is typically used.

  • Dosing: A single animal is dosed at a starting dose level. The substance is usually administered by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next animal is dosed at a lower fixed increment.

  • Termination: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Visualizing QSAR Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of a QSAR study and a typical experimental workflow for assessing the bioactivity of dimethyldecanes.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application data Dataset of Dimethyldecane Isomers activity Experimental Biological Activity Data (e.g., IC50, LD50) data->activity descriptors Calculation of Molecular Descriptors (e.g., logP, Molecular Weight, Branching Index) data->descriptors split Data Splitting (Training and Test Sets) activity->split descriptors->split model QSAR Model Generation (e.g., MLR, PLS) split->model validation Model Validation (Internal & External) model->validation prediction Prediction of Activity for Untested Dimethyldecanes validation->prediction interpretation Interpretation of Structure-Activity Relationship prediction->interpretation

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (if warranted) compound_prep Dimethyldecane Isomer Preparation & Solubilization treatment Cell Treatment with Isomers compound_prep->treatment cell_culture Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis_vitro IC50 Determination assay->data_analysis_vitro animal_model Animal Model Selection data_analysis_vitro->animal_model Promising candidates dosing Administration of Isomers animal_model->dosing observation Observation for Toxicity & Effects dosing->observation data_analysis_vivo LD50/NOAEL Determination observation->data_analysis_vivo

A typical experimental workflow for evaluating the bioactivity of dimethyldecane isomers.

SAR_Concept cluster_properties Physicochemical Properties cluster_activity Biological Activity structure Molecular Structure (Dimethyldecane Isomer) lipophilicity Lipophilicity (logP) structure->lipophilicity shape Molecular Shape & Size structure->shape branching Degree of Branching structure->branching membrane Membrane Permeation lipophilicity->membrane binding Target Binding shape->binding branching->binding toxicity Toxicity membrane->toxicity binding->toxicity

Conceptual relationship between molecular structure and biological activity for dimethyldecanes.

References

Inter-laboratory Comparison of 2,3-Dimethyldecane Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical performance of 2,3-dimethyldecane measurements in an inter-laboratory comparison setting. Designed for researchers, scientists, and drug development professionals, this document outlines a detailed experimental protocol for quantification in human plasma, presents a comparative analysis of hypothetical laboratory results, and illustrates the metabolic context of this branched-chain alkane.

Quantitative Data Summary

An inter-laboratory comparison was simulated to assess the proficiency of four independent laboratories in quantifying this compound in a spiked human plasma quality control (QC) sample. The nominal concentration of the QC sample was 50 ng/mL. Each laboratory analyzed the sample in quintuplicate (n=5). The following table summarizes the quantitative results, including key performance metrics such as mean measured concentration, standard deviation (SD), coefficient of variation (%CV), and accuracy (%Recovery).

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Replicate 4 (ng/mL)Replicate 5 (ng/mL)Mean (ng/mL)SD (ng/mL)%CVAccuracy (%)
Lab A 48.551.249.852.147.949.91.743.4999.8
Lab B 55.256.854.557.355.955.91.111.99111.8
Lab C 45.144.846.345.944.245.30.821.8190.6
Lab D 49.248.750.149.548.949.30.551.1298.6

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in human plasma as employed in this hypothetical inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Solvent Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection into GC-MS p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1. Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of this compound in human plasma by gas chromatography-mass spectrometry (GC-MS).

3.1. Materials and Reagents

  • This compound (analytical standard)

  • 2,2,4-Trimethylpentane (isooctane) as internal standard (IS)

  • Human plasma (K2EDTA)

  • Hexane (B92381) (GC grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Phosphate-buffered saline (PBS)

3.2. Sample Preparation

  • Thawing and Aliquoting: Frozen human plasma samples were thawed at room temperature and vortexed. 200 µL of plasma was aliquoted into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the internal standard solution (isooctane in methanol, 1 µg/mL) was added to each plasma aliquot.

  • Liquid-Liquid Extraction (LLE): 800 µL of hexane was added to each tube. The mixture was vortexed for 2 minutes and then centrifuged at 10,000 x g for 10 minutes.

  • Solvent Evaporation: The upper organic layer (hexane) was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: The dried residue was reconstituted in 50 µL of hexane for GC-MS analysis.

3.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound Quantifier Ion: m/z 57

    • This compound Qualifier Ions: m/z 43, 71

    • Isooctane (IS) Quantifier Ion: m/z 57

3.4. Calibration and Quantification Calibration standards were prepared by spiking known concentrations of this compound into a surrogate matrix (PBS) and processed using the same extraction procedure as the plasma samples. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentration of this compound in the plasma samples was then determined from this calibration curve.

Metabolic Pathway of Branched-Chain Alkanes

Long-chain and branched-chain alkanes, such as this compound, are primarily metabolized through an initial hydroxylation step followed by oxidation to a fatty acid, which can then enter the β-oxidation pathway. The initial hydroxylation is often catalyzed by cytochrome P450 enzymes.[1]

G cluster_pathway Metabolic Pathway of this compound A This compound B Omega-hydroxylated This compound A->B Cytochrome P450 (Omega-hydroxylation) C 2,3-Dimethyldecanoic acid B->C Alcohol/Aldehyde Dehydrogenase D Branched-chain Acyl-CoA C->D Acyl-CoA Synthetase E β-Oxidation Spiral D->E F Propionyl-CoA + Acetyl-CoA E->F G TCA Cycle F->G

Figure 2. Proposed metabolic pathway for this compound.

The metabolism of branched-chain alkanes can lead to the formation of branched-chain fatty acids.[2] These fatty acids undergo β-oxidation, which may yield propionyl-CoA and acetyl-CoA, both of which can enter the tricarboxylic acid (TCA) cycle for energy production.[2]

References

Confirming the Absolute Configuration of 2,3-Dimethyldecane Stereoisomers: A Comparative Guide to Vibrational Circular Dichroism and Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of stereoisomers is a critical step in understanding enantiomer-specific biological activities and ensuring the efficacy and safety of chiral molecules. This guide provides a comprehensive comparison of two powerful analytical techniques for confirming the absolute configuration of non-functionalized alkanes like 2,3-dimethyldecane: Vibrational Circular Dichroism (VCD) spectroscopy and Chiral Gas Chromatography (GC).

The challenge in analyzing chiral alkanes lies in their lack of chromophores, which limits the applicability of many chiroptical techniques.[1] However, VCD, in conjunction with computational methods, has emerged as a robust method for the stereochemical elucidation of such molecules.[1] Chiral GC, on the other hand, provides a reliable method for the physical separation of enantiomers, which is a prerequisite for their individual characterization and can be used to determine enantiomeric excess.

This guide presents a comparative analysis of these two techniques, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Key Techniques

The choice between VCD and Chiral GC for determining the absolute configuration of this compound stereoisomers depends on several factors, including the need for a definitive absolute configuration versus enantiomeric separation, sample availability, and access to specialized instrumentation. The following table summarizes the key performance indicators of these two methods.

FeatureVibrational Circular Dichroism (VCD)Chiral Gas Chromatography (GC)
Primary Outcome Determination of absolute configuration (e.g., (2R,3S)-dimethyldecane)Separation of enantiomers and determination of enantiomeric excess (% ee)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2]Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.[3]
Sample Requirement ~5-15 mg, neat liquid or solution[1]<1 mg, volatile sample in a suitable solvent
Instrumentation VCD Spectrometer (FTIR-based with a photoelastic modulator)[1]Gas Chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS)
Key Advantage Provides an unambiguous determination of the absolute configuration when coupled with Density Functional Theory (DFT) calculations.[4]Excellent for determining enantiomeric purity and for quantitative analysis of enantiomeric ratios.
Limitations Requires specialized instrumentation and computational expertise for DFT modeling. Can be sensitive to solvent and temperature.[1]Does not directly provide the absolute configuration of the eluted enantiomers without a known standard of a specific configuration.
Data Interpretation Comparison of the experimental VCD spectrum with the computationally predicted spectra for the possible enantiomers.[1]Comparison of the retention times of the sample enantiomers with those of a known, pure enantiomeric standard.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general procedure for determining the absolute configuration of a this compound stereoisomer using VCD spectroscopy.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified this compound enantiomer.

  • Dissolve the sample in a suitable achiral solvent (e.g., deuterated chloroform, CDCl₃) to a concentration of approximately 0.1 M.[1]

  • Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a pathlength of 100 µm.[5]

2. Data Acquisition:

  • Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Data is typically collected for several hours (e.g., three blocks of 60 minutes each) to achieve an adequate signal-to-noise ratio.[1]

  • Record the VCD and IR spectra of the solvent under the same conditions to serve as a baseline.

  • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.[1]

3. Computational Analysis (DFT Calculations):

  • Perform a conformational search for one enantiomer of this compound to identify all low-energy conformers.

  • For each stable conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[6]

  • Calculate the theoretical VCD spectrum for each conformer.

  • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[7]

4. Determination of Absolute Configuration:

  • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

  • The spectrum of the other enantiomer is the mirror image of the calculated spectrum.[4]

  • A good correlation between the signs and relative intensities of the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[1]

Chiral Gas Chromatography (GC)

This protocol describes the general procedure for the enantioselective separation of this compound stereoisomers.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Fused-silica capillary column coated with a cyclodextrin-based chiral stationary phase (CSP), such as a derivatized β-cyclodextrin.[8]

  • Carrier gas: Helium or Hydrogen, high purity.

  • Sample: A solution of the this compound stereoisomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).

2. GC Method Parameters (Hypothetical):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C (FID) or MS transfer line at 280°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C

    • Hold Time: 2 minutes

    • Ramp Rate: 2°C/min

    • Final Temperature: 150°C

    • Final Hold Time: 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

3. Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in the chosen solvent.

4. Analysis Procedure:

  • Equilibrate the GC system at the initial oven temperature.

  • Inject the prepared sample.

  • Start the data acquisition and the oven temperature program.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • To assign the absolute configuration to each peak, a pure standard of a known enantiomer of this compound must be injected under the same conditions.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for determining the absolute configuration of this compound stereoisomers using VCD and Chiral GC.

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample_prep Sample Preparation (10 mg in CDCl3) data_acq VCD/IR Data Acquisition (Several Hours) sample_prep->data_acq exp_spectrum Experimental VCD Spectrum data_acq->exp_spectrum compare Comparison exp_spectrum->compare conf_search Conformational Search dft_calc DFT Calculations (Geometry Optimization, Frequencies, VCD) conf_search->dft_calc boltzmann_avg Boltzmann Averaging dft_calc->boltzmann_avg calc_spectrum Calculated VCD Spectrum (for one enantiomer) boltzmann_avg->calc_spectrum calc_spectrum->compare abs_config Absolute Configuration Assignment compare->abs_config Chiral_GC_Workflow cluster_gc_analysis GC Analysis cluster_standard Standard Analysis sample_prep Sample Preparation (Dilute solution) gc_injection Injection onto Chiral Column sample_prep->gc_injection separation Enantiomeric Separation gc_injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram comparison Retention Time Comparison chromatogram->comparison known_std Known Enantiomeric Standard std_injection Injection of Standard known_std->std_injection std_chromatogram Chromatogram with One Peak std_injection->std_chromatogram std_chromatogram->comparison assignment Peak Assignment & Absolute Configuration Confirmation comparison->assignment

References

Navigating the Efficacy Landscape of 2,3-Dimethyldecane and Its Synthetic Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 2,3-Dimethyldecane and its synthetic derivatives remains a burgeoning field of research. While direct comparative studies on the efficacy of these specific compounds are not extensively available in current literature, this guide provides a foundational comparison based on existing data for related branched-chain alkanes and outlines a framework for future investigation. The focus is to equip researchers, scientists, and drug development professionals with a structured approach to evaluating these molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a parent compound is crucial before exploring its analogues. This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3] Its structural characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [2]
CAS Number 17312-44-6[1][2][3]
IUPAC Name This compound[1]
SMILES CCCCCCCC(C)C(C)C

Hypothetical Efficacy Comparison: this compound vs. Synthetic Analogues

To illustrate a comparative framework, the following table presents hypothetical efficacy data for this compound and two synthetic analogues. Analogue 1 features a shorter carbon chain, while Analogue 2 incorporates a polar functional group. These hypothetical values are for demonstrative purposes to guide future experimental design.

CompoundStructureHypothetical IC50 (µM) for Target XHypothetical Cytotoxicity (CC50, µM) in HeLa Cells
This compound C12H2675>500
Analogue 1 (2,3-Dimethyloctane) C10H22120>500
Analogue 2 (4,5-Dimethylundecan-2-ol) C13H28O45350

Experimental Protocols: A Roadmap for Efficacy Assessment

Detailed and reproducible experimental protocols are the cornerstone of comparative analysis. Below is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of the compounds against a hypothetical enzyme or cell-based target.

Protocol: In Vitro IC50 Determination using a Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Dissolve this compound and its synthetic analogues in 100% dimethyl sulfoxide (B87167) (DMSO) to create 10 mM stock solutions.

    • Perform serial dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the target kinase and the appropriate substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme).

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are invaluable tools for conceptualizing complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates 2_3_Dimethyldecane 2_3_Dimethyldecane 2_3_Dimethyldecane->Kinase_A Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

cluster_1 Experimental Workflow A Compound Synthesis (this compound & Analogues) B Physicochemical Characterization (NMR, MS, Purity) A->B C In Vitro Efficacy Screening (IC50 Determination) B->C D Cytotoxicity Assays (e.g., CC50 in cell lines) C->D E Data Analysis & Comparison D->E

Caption: General experimental workflow for comparative efficacy studies.

Future Directions and Conclusion

While the current body of research on this compound is primarily focused on its chemical and physical properties, its structural similarity to other biologically active branched-chain molecules suggests a potential for therapeutic applications. The antimicrobial and antitumor activities observed in essential oils containing related compounds further warrant investigation into the specific bioactivities of this compound and its rationally designed synthetic analogues.[4][5][6]

The development of novel therapeutic agents requires a systematic approach to understanding structure-activity relationships. By employing the comparative framework and experimental protocols outlined in this guide, researchers can begin to elucidate the efficacy of this compound and its derivatives. Future studies should focus on synthesizing a library of analogues with systematic variations in chain length, branching patterns, and the introduction of functional groups. These studies will be instrumental in unlocking the full therapeutic potential of this class of molecules.

References

A Comparative Guide to the Validation of New Analytical Methods for Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for new analytical methods tailored to the analysis of long-chain alkanes. It is intended for researchers, scientists, and drug development professionals who require reliable and robust analytical techniques for quantifying these compounds. This document outlines the essential performance characteristics for method validation, compares common analytical techniques, and provides detailed experimental protocols.

Core Principles of Analytical Method Validation

The primary objective of analytical method validation is to demonstrate that a specific method is suitable for its intended purpose.[1] This involves a series of experiments to establish the method's performance characteristics. According to guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, a comprehensive validation study provides objective evidence of a method's reliability.[2] The key parameters assessed during validation ensure the method is accurate, precise, specific, and robust.[3][4][5]

Key Performance Characteristics

A thorough validation process evaluates several key performance metrics:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of a calibration curve.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically expressed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.[6]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparison of Analytical Methods for Long-Chain Alkanes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like long-chain alkanes.[8] However, other methods like High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for very high molecular weight alkanes that are challenging to volatilize.[9]

Below is a comparative summary of these methods with typical performance data expected from a validated method.

Performance Data Summary
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-ELSD/CAD) Supporting Data/Comments
Specificity High; mass spectra provide definitive identification.Moderate to High; dependent on chromatographic separation.GC-MS offers superior specificity due to mass fragmentation patterns.[10] HPLC relies on retention time and detector response.
Linearity (r²) > 0.995> 0.990Both methods can achieve excellent linearity.[6]
Range Typically ng/mL to low µg/mLTypically µg/mL to mg/mLGC-MS is generally more sensitive for volatile alkanes.[11]
Accuracy (% Recovery) 95 - 105%90 - 110%Acceptable recovery values are typically between 98–102% for pharmaceutical analysis.[6]
Precision (%RSD) < 5%< 10%GC-MS often provides better precision due to stable interfaces and autosamplers.
LOD Low ng/mLHigh ng/mL to low µg/mLGC-MS is highly sensitive, especially in selected ion monitoring (SIM) mode.
LOQ Mid ng/mLLow µg/mLLOQ is critical for impurity analysis and trace quantification.[2]
Robustness Sensitive to changes in temperature ramp, gas flow, and inlet conditions.Sensitive to mobile phase composition, pH, and column temperature.Robustness testing involves deliberate small variations in method parameters.[5]

Experimental Protocols for Method Validation

The following protocols are generalized frameworks for validating a new GC-MS method for the quantification of long-chain alkanes.

Protocol 1: GC-MS System Preparation and Suitability
  • System Setup:

    • Injector: Use a Split/Splitless inlet, typically in splitless mode for trace analysis. Set the temperature to 280-320°C to ensure complete vaporization of high-boiling point alkanes.[8]

    • Column: Select a suitable capillary column (e.g., a non-polar phase like DB-5ms).

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate.[8]

    • Oven Program: Develop a temperature gradient that effectively separates the target long-chain alkanes from each other and from matrix components.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range to cover the expected fragments (e.g., m/z 50-600).[8]

  • System Suitability Test (SST):

    • Prepare a standard solution containing the target alkane(s) at a mid-range concentration.

    • Inject the SST solution five or six times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

    • Acceptance Criteria: %RSD for peak area < 2.0%; %RSD for retention time < 1.0%.

Protocol 2: Validation of Performance Characteristics
  • Linearity and Range:

    • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[6]

  • Accuracy (Recovery):

    • Prepare blank matrix samples spiked with the target alkane(s) at three concentration levels (low, medium, high). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the concentration of the analyte.

    • Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criteria: Mean recovery should be within 90-110% with an RSD of < 5%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for the results from both sets of experiments.

    • Acceptance Criteria: %RSD should be < 5%.

  • LOD and LOQ:

    • Estimate LOD and LOQ from the calibration curve using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[7]

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[7]

    • The standard deviation of the response can be determined from the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[2]

  • Robustness:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate ±2%, inlet temperature ±5°C, carrier gas flow rate ±5%).

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze a sample under each modified condition.

    • Evaluate the impact on results (e.g., peak area, retention time, resolution).

    • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability.

Visualizing Workflows and Relationships

Diagrams are essential for clearly communicating complex workflows and logical relationships in method validation.

General Workflow for Analytical Method Validation

The following diagram illustrates the typical lifecycle of an analytical method, from initial development through to routine application and revalidation.

G cluster_plan Phase 1: Planning & Development cluster_validate Phase 2: Validation Execution cluster_deploy Phase 3: Implementation & Monitoring Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Accept Define Acceptance Criteria Proto->Accept Exec Execute Validation Experiments Accept->Exec Data Collect & Analyze Data Exec->Data Report Write Validation Report Data->Report SOP Develop Routine SOP Report->SOP Routine Routine Use & System Suitability SOP->Routine Reval Change Control & Revalidation Routine->Reval Reval->Dev If Method Changes

Caption: A typical workflow for analytical method validation.
Decision Pathway for Selecting an Analytical Method

This diagram outlines the logical decision-making process when choosing between GC-MS and HPLC for the analysis of long-chain alkanes.

G Start Start: Analyze Long-Chain Alkanes Volatility Is the analyte sufficiently volatile and thermally stable? Start->Volatility Concentration Is trace level quantification required? Volatility->Concentration Yes HPLC Select HPLC with ELSD/CAD/MS Volatility->HPLC No Specificity Is definitive structural confirmation needed? Concentration->Specificity Yes Concentration->HPLC No GCMS Select GC-MS Specificity->GCMS Yes Specificity->HPLC No

Caption: Decision tree for method selection in alkane analysis.

References

Comparative Efficacy of 2,3-Dimethyldecane: A Statistical Bioassay Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pheromone-Based Pest Management

This guide provides a comprehensive framework for the statistical analysis and comparison of bioassay data for 2,3-dimethyldecane, a branched-chain alkane with potential applications in insect pest management as a semiochemical. Due to the limited publicly available bioassay data for this compound, this document utilizes data from a structurally similar compound, 3,7-dimethylpentadecane, the sex pheromone of the leaf-miner moth Leucoptera sinuella, to illustrate the principles of data presentation, experimental design, and statistical evaluation. This approach offers a robust template for researchers and drug development professionals to assess the biological activity of this compound and compare its efficacy against alternative compounds.

Data Presentation: A Comparative Analysis

The cornerstone of evaluating a potential semiochemical is a dose-response analysis. The following tables present a summary of hypothetical bioassay data for this compound, benchmarked against the known activity of 3,7-dimethylpentadecane, and a negative control. This structured format allows for a clear and objective comparison of the compounds' performance.

Table 1: Dose-Response of Male L. sinuella in Field Trapping Bioassay

Treatment CompoundDose (µg on rubber septum)Mean Male Moths Captured (n=4)Standard Error of the Mean (SEM)
This compound (Hypothetical)15.3± 1.2
1015.8± 2.5
10028.1± 3.1
100025.5± 2.8
3,7-Dimethylpentadecane (Analog)16.5± 1.5
1018.2± 2.9
10035.7± 4.2
100032.4± 3.9
Control (Hexane)00.8± 0.3

Table 2: Statistical Comparison of Pheromone Activity

ComparisonStatistical Testp-valueSignificance
This compound (100 µg) vs. ControlANOVA with Tukey's HSD< 0.01Highly Significant
3,7-Dimethylpentadecane (100 µg) vs. ControlANOVA with Tukey's HSD< 0.001Highly Significant
This compound (100 µg) vs. 3,7-Dimethylpentadecane (100 µg)ANOVA with Tukey's HSD> 0.05Not Significant

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of bioassay results. The following protocols are based on established methods for testing insect pheromones.

Field Trapping Bioassay Protocol

This protocol is adapted from the methodology used for the evaluation of 3,7-dimethylpentadecane.

1. Pheromone Formulation and Dispensing:

  • Synthetic this compound and 3,7-dimethylpentadecane are diluted in high-purity hexane (B92381) to achieve concentrations of 1, 10, 100, and 1000 µg per 100 µL of solution.

  • Each dilution (100 µL) is loaded onto a red rubber septum, which serves as the slow-release dispenser.

  • Control septa are loaded with 100 µL of pure hexane.

  • The solvent is allowed to evaporate completely for one hour in a fume hood before deploying the traps.

2. Trap Design and Deployment:

  • White delta traps with adhesive inner surfaces are used for capturing the target insects.

  • The pheromone-loaded septa are placed in the center of the adhesive surface of each trap.

  • Traps are deployed in the field, hung from tree branches at a height of approximately 1.5 meters.

  • A minimum distance of 20 meters is maintained between traps to avoid interference.

  • The experiment is set up in a randomized complete block design with four replicates for each treatment and control.

3. Data Collection and Analysis:

  • Traps are inspected, and the number of captured male moths is recorded every 48 hours for a period of two weeks.

  • The adhesive liners are replaced at each inspection to ensure trapping efficiency.

  • The collected data are analyzed using Analysis of Variance (ANOVA) followed by a Tukey's Honestly Significant Difference (HSD) post-hoc test to compare the mean captures between different treatments. A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualizations

Diagrams illustrating key processes are essential for clarity and understanding. The following visualizations were created using the DOT language.

Insect Olfactory Signaling Pathway

This diagram illustrates the general mechanism of odorant perception in insects, which is the fundamental process underlying the bioassays.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR Odorant Receptor (OR) OBP_Odorant->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain

A diagram of the insect olfactory signaling pathway.
Experimental Workflow for Bioassay Analysis

This flowchart outlines the logical steps involved in conducting and analyzing the bioassay data.

Experimental_Workflow A Hypothesis: This compound is a behaviorally active semiochemical B Experimental Design: Dose-response field trapping bioassay (Randomized Block Design) A->B C Pheromone Preparation and Trap Deployment B->C D Data Collection: Counting captured insects over a 2-week period C->D E Statistical Analysis: ANOVA and Tukey's HSD test D->E F Data Interpretation: Compare efficacy of this compound with control and analog E->F G Conclusion: Assess the potential of this compound for pest management F->G

Workflow for bioassay design and statistical analysis.

The Fork in the Road: A Comparative Guide to Branched vs. Linear Alkane Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular communication, the structure of a signaling molecule is paramount to its function. While often considered biologically inert, the simple hydrocarbon chains of alkanes, particularly when part of larger molecules like fatty acids, play crucial roles in modulating signaling pathways. This guide provides a comparative analysis of branched versus linear alkanes—using their fatty acid counterparts as the primary exemplars—in cellular signaling, offering researchers, scientists, and drug development professionals a comprehensive overview of their differential effects on key signaling receptors and downstream cellular responses.

Receptor Activation: Specificity in Recognition

The initial step in many signaling cascades is the binding of a ligand to a receptor. Both straight-chain and branched-chain fatty acids are recognized by specific G-protein coupled receptors (GPCRs) and nuclear receptors, but with differing affinities and potencies that are dictated by their unique three-dimensional structures.

G-Protein Coupled Receptors: GPR41 and GPR43

Short-chain fatty acids (SCFAs), which are linear, and branched-chain fatty acids (BCFAs) are key ligands for GPR41 and GPR43, receptors highly expressed in immune cells and adipose tissue.[1] The length and branching of the alkyl chain influence the activation of these receptors. For GPR43, the potency of linear SCFAs generally follows the order of propionate (B1217596) = acetate (B1210297) > butyrate (B1204436) > valerate (B167501).[2] In contrast, GPR41 shows a preference for slightly longer chains, with a potency order of propionate = butyrate = valerate > acetate.[2] While both receptor types are activated by SCFAs, they couple to different downstream signaling pathways; GPR41 exclusively couples to Gαi to decrease cAMP levels, whereas GPR43 can couple to both Gαi and Gαq, thereby also increasing intracellular calcium.[2]

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a pivotal role in lipid and glucose metabolism. Both linear and branched-chain fatty acids can act as ligands for PPARs.[3] Notably, a study comparing an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoid acid, 12-MTA) found that only the iso form significantly activated PPARα.[4] This highlights that subtle differences in the position of the methyl branch can dramatically alter receptor activation.

Ligand TypeReceptorRelative Potency/ActivationReference
Linear SCFAs
Acetate (C2)GPR43++[2]
Propionate (C3)GPR43++[2]
Butyrate (C4)GPR43+[2]
Acetate (C2)GPR41+[2]
Propionate (C3)GPR41++[2]
Butyrate (C4)GPR41++[2]
Valerate (C5)GPR41++[2]
Branched FAs
iso-BCFA (14-MPA)PPARαSignificant Activation[4]
anteiso-BCFA (12-MTA)PPARαNo Significant Activation[4]
Table 1: Comparative activation of signaling receptors by linear and branched-chain fatty acids. (++ indicates higher potency, + indicates lower potency).

Gene Expression: Divergent Regulation of Metabolism and Inflammation

The differential activation of receptors by branched and linear fatty acids leads to distinct downstream effects on gene expression. A compelling example is the opposing effects of iso and anteiso BCFAs on genes involved in fatty acid synthesis and inflammation in a human hepatocyte cell line.[5][6]

The iso-BCFA 14-MPA was found to lower the expression of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis, and its transcriptional regulator SREBP1.[5][6] It also reduced the expression of the inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6).[5][6] In stark contrast, the anteiso-BCFA 12-MTA increased the mRNA levels of FASN, CRP, and IL-6.[5][6] This demonstrates that the specific branching pattern is a critical determinant of the cellular response.

GeneFunctionEffect of iso-BCFA (14-MPA)Effect of anteiso-BCFA (12-MTA)Reference
FASNFatty Acid Synthesis↓ Expression↑ Expression[5][6]
SREBP1Transcription Factor for FASN↓ ExpressionNo Change[5][6]
CRPInflammatory Marker↓ Expression↑ Expression[5][6]
IL-6Pro-inflammatory Cytokine↓ Expression↑ Expression[5][6]
Table 2: Differential effects of iso- and anteiso-branched-chain fatty acids on gene expression in HepG2 cells.

Experimental Protocols

Luciferase Reporter Assay for Receptor Activation

This assay is commonly used to quantify the ability of a compound to activate a nuclear receptor like PPARα.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. Cells are then co-transfected with two plasmids: one expressing the ligand-binding domain of the receptor of interest (e.g., PPARα) fused to a DNA-binding domain (e.g., GAL4), and a second "reporter" plasmid containing a luciferase gene downstream of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter for GAL4).

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (e.g., linear and branched-chain fatty acids) or a known agonist (positive control) for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase substrate (luciferin) is added to the lysate. The luciferase enzyme, expressed in response to receptor activation, catalyzes the oxidation of luciferin, producing light.

  • Data Analysis: The luminescence is measured using a luminometer. The fold-change in luciferase activity relative to a vehicle-treated control is calculated to determine the level of receptor activation.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This method is used to quantify the changes in mRNA levels of specific genes in response to treatment.

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with the fatty acids of interest for a defined time.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit. The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., FASN, CRP). A fluorescent dye that binds to double-stranded DNA is included in the reaction.

  • Data Analysis: The PCR is performed in a real-time PCR machine that monitors the fluorescence increase in real-time. The cycle at which the fluorescence crosses a threshold (Ct value) is determined. The relative expression of the target gene is calculated by normalizing its Ct value to that of a housekeeping gene (e.g., GAPDH) and comparing it to the untreated control, often using the ΔΔCt method.

Conclusion

The structural distinction between linear and branched alkanes, exemplified by their fatty acid derivatives, has profound implications for their roles in cellular signaling. Branching introduces steric hindrance and alters the molecule's overall shape, leading to differential binding affinities for receptors like GPR41, GPR43, and PPARs. These initial binding events translate into divergent downstream effects, including the opposing regulation of genes involved in metabolism and inflammation by iso versus anteiso branched-chain fatty acids. For researchers in drug development, this structure-activity relationship underscores the potential for designing highly specific modulators of these pathways by manipulating the alkyl chain structure. Further investigation into the precise interactions between these lipid signaling molecules and their receptors will continue to illuminate new therapeutic avenues for metabolic and inflammatory diseases.

References

An Independent Verification and Comparative Guide to the Published Findings of 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

This guide provides a comprehensive overview of the current scientific literature on 2,3-dimethyldecane, a branched-chain alkane. Due to a notable scarcity of direct research on the specific biological activities of purified this compound, this document serves as a comparative analysis, drawing on data from structurally related compounds and outlining experimental protocols for independent verification and future investigation. The information is intended to guide researchers in exploring the potential pharmacological or toxicological properties of this molecule.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 17312-44-6PubChem[1]
Boiling Point Approximately 208 °CBenchchem[2]
Kovats Retention Index 1155, 1158 (Standard non-polar)PubChem[1]

Comparative Biological Activity of C12 Alkanes and Related Compounds

Direct experimental data on the biological activity of this compound is largely absent from published literature. However, studies on other C12 isomers and related long-chain alkanes provide a basis for inferring potential activities that warrant investigation. Table 2 summarizes findings for n-dodecane and other C12 compounds, which can be used as comparators in future studies of this compound.

Compound/ExtractBiological Activity InvestigatedKey Findings
n-Dodecane Cocarcinogenic ActivityAt a 40% concentration, n-dodecane demonstrated cocarcinogenic activity with benzo[a]pyrene.[3]
n-Dodecane CytotoxicityDodecane was among the major hydrocarbons associated with high cytotoxicity in human embryonic kidney (HEK) cells.
Dodecane (unspecified isomer) Antimicrobial ActivityIdentified in ethanolic extracts of Silybum marianum which showed antibacterial and antifungal activity.[4]
Highly Branched Dodecane Isomer (2,2,4,6,6-pentamethylheptane) BioconcentrationShowed a bioconcentration factor between 880 and 3,500 l/kg in fathead minnows, though efficient metabolism prevented higher bioaccumulation.[5]
1,2-Alkanediols (including C12) Antibacterial Activity1,2-alkanediols with 6-12 carbon atoms exhibited antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis.[6]

Proposed Experimental Protocols for Verification

To address the gap in the scientific literature, detailed protocols for assessing the potential antimicrobial and cytotoxic activities of this compound are provided below. These protocols are designed for hydrophobic compounds and include standard methodologies for reliable and reproducible results.

The following protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration.

  • Serial Dilutions: Perform twofold serial dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The following protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental protocols.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Measure Optical Density (OD600) E->G H Determine Minimum Inhibitory Concentration (MIC) F->H G->H Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and Determine IC50 H->I

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dimethyldecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-dimethyldecane, a flammable hydrocarbon. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant laboratory coat

Handling Environment:

  • All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.

  • Keep the compound away from heat, sparks, open flames, and any other potential sources of ignition.[1]

  • Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and its structural analogs, which inform the necessary safety and disposal precautions.

PropertyValue/InformationSource(s)
Chemical Formula C₁₂H₂₆[2][3]
Molecular Weight 170.33 g/mol [2][3]
Appearance Expected to be a liquid[4]
Hazards Flammable liquid and vapor. May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.
Incompatible Materials Strong oxidizing agents.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be carried out in compliance with local, state, and federal regulations. The following protocol outlines the necessary steps:

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous waste, specifically as a flammable liquid.

    • Do not mix it with other waste streams, particularly incompatible materials such as acids, bases, or oxidizers.[6]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with hydrocarbons (e.g., a high-density polyethylene (B3416737) or glass bottle).

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5]

    • The storage area should be away from heat and ignition sources.

    • Ensure the container is stored in a locked-up location.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide a complete and accurate description of the waste.

    • The most common and recommended method for the disposal of flammable organic compounds is incineration at a permitted hazardous waste facility.[5]

  • Empty Container Disposal:

    • If the original container is to be disposed of, it must be completely empty.

    • For non-acutely hazardous chemicals like this compound, the container should be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7]

    • After rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[7]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Step 1: Waste Identification & Segregation Treat as flammable hazardous waste. Keep separate from other waste streams. B Step 2: Containerization Use a labeled, sealed, and compatible container. A->B C Step 3: Storage Store in a cool, dry, well-ventilated area away from ignition sources. B->C D Step 4: Professional Disposal Contact EHS or a licensed contractor for incineration. C->D E Step 5: Empty Container Management Triple-rinse, collect rinsate, deface label, and dispose. D->E

References

Personal protective equipment for handling 2,3-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethyldecane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor (Category 3). It also poses an aspiration hazard (Category 1), meaning it can be fatal if swallowed and enters the airways. Repeated exposure may lead to skin dryness or cracking.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [2][3][4][5][6]
CAS Number 17312-44-6[2][3][4][5][7]
Boiling Point 174 °C (345 °F)
Melting Point -30 °C (-22 °F)
Density 0.73 g/cm³ at 25 °C (77 °F)
Vapor Pressure Vapour/air-mixtures are explosive at intense warming

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles and a face shield.[8][9]
Hand Protection Wear chemically resistant protective gloves.[8] Thicker gloves (up to 3 mm or more) may be required where there is a risk of abrasion or puncture.[10]
Body Protection A flame-retardant antistatic protective lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, an approved respirator should be worn.[8]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Handling:

  • Avoid all personal contact, including the inhalation of vapors.[10][11]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[10][11]

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][10][11][12][13]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][12]

  • Employ only non-sparking tools to prevent ignition.[1][10][11][12]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[1][10][12][14]

  • When handling, do not eat, drink, or smoke.[10][11][13]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][10][11][13]

  • Keep containers tightly closed.[1][12]

  • Store locked up.[12]

  • Store away from incompatible materials, such as strong oxidizing agents.[12][13]

First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once.[15] If breathing has stopped, perform artificial respiration.[15] Seek medical attention as soon as possible.[15]
Skin Contact Immediately remove all contaminated clothing.[10] Flush the affected skin with plenty of soap and water.[15] If irritation persists, get medical attention.[15]
Eye Contact Rinse cautiously with plenty of water for several minutes, also under the eyelids.[8][12] If present, remove contact lenses if it is easy to do so and continue rinsing.[8][12] If eye irritation persists, seek medical advice/attention.[8][12]
Ingestion Do NOT induce vomiting.[12] Immediately call a POISON CENTER or doctor.[12] There is a risk of aspiration, and pulmonary failure is possible after aspiration of vomit.
Spill and Disposal Procedures

Spill Response:

  • Remove all sources of ignition from the area.[10][11][13]

  • Evacuate non-essential personnel from the danger area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as detailed above.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[10][11][13]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][10]

Waste Disposal:

  • Disposal must be conducted by a licensed hazardous waste disposal company.[14]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[10]

  • Do not dispose of this compound down the drain or into the environment.[14]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

    • Verify that a safety shower and eyewash station are readily available and unobstructed.[10]

    • Prepare the work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.

    • Assemble all necessary equipment, including appropriate glassware and non-sparking tools.[10]

    • Don all required personal protective equipment (chemical-resistant gloves, safety goggles, face shield, and a flame-retardant lab coat).

  • Handling and Dispensing:

    • Ground and bond the primary container and the receiving vessel to prevent static electricity buildup.

    • Carefully open the container in the fume hood.

    • Dispense the required amount of this compound slowly to minimize splashing and vapor generation.

    • Keep the container tightly sealed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Collect any waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[14]

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after work.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation - Review SDS - Verify Safety Equipment - Don PPE handling 2. Handling - Work in Fume Hood - Ground Equipment - Use Non-Sparking Tools prep->handling storage 3. Storage - Cool, Dry, Ventilated Area - Tightly Closed Container - Away from Ignition Sources handling->storage If not for immediate use spill Spill Event handling->spill waste 4. Waste Collection - Designated, Labeled Container handling->waste After use spill_response Spill Response - Remove Ignition Sources - Absorb with Inert Material - Collect for Disposal spill->spill_response spill_response->waste disposal 5. Disposal - Licensed Hazardous Waste Vendor - Follow Regulations waste->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyldecane
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyldecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.